Morusin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-22(29)21-19(28)12-20-16(9-10-25(3,4)31-20)24(21)30-23(17)15-8-6-14(26)11-18(15)27/h5-6,8-12,26-28H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFOMNJIDRDDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211641 | |
| Record name | Morusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62596-29-6 | |
| Record name | Morusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morusin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORUSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4VGD5NP9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 - 216 °C | |
| Record name | Morusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Morusin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusin, a prenylated flavonoid predominantly isolated from the root bark of plants of the Morus genus (mulberry), has emerged as a compound of significant interest in pharmacological research. Its complex chemical structure underpins a diverse range of biological activities, including notable anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of this compound's chemical characteristics, physicochemical properties, and its multifaceted biological effects, with a focus on the underlying molecular mechanisms and relevant experimental methodologies.
Chemical Structure and Identification
This compound is characterized by a flavone (B191248) backbone substituted with multiple hydroxyl groups and two isoprenoid units. This unique structure contributes to its biological activity and physicochemical properties.
| Identifier | Value |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one[1] |
| Molecular Formula | C₂₅H₂₄O₆[1] |
| Molecular Weight | 420.45 g/mol [2] |
| CAS Number | 62596-29-6[2] |
| SMILES String | CC(=CCC1=C(C(=O)C2=C(C=C3C(=C2O)OC(C)(C)C=C3)O1)C4=CC(=C(C=C4)O)O)C |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. It is a solid substance with limited aqueous solubility.
| Property | Value | Source |
| Melting Point | 214 - 216 °C | [2] |
| Solubility | Low water solubility. Soluble in organic solvents such as DMSO, methanol, and ethanol. | [3] |
| XLogP3-AA | 5.5 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Stability | Sensitive to light and heat; degrades under prolonged basic conditions. | [3] |
Biological Activities and Pharmacological Properties
This compound exhibits a broad spectrum of pharmacological activities, which have been demonstrated in numerous in vitro and in vivo studies. The half-maximal inhibitory concentration (IC₅₀) values are key indicators of its potency.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis and inhibition of proliferation.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A375 | Melanoma | 4.634 | [4] |
| MV3 | Melanoma | 9.7 | [4] |
| MCF-7 | Breast Cancer | 3.4 (24h), 7.88 (72h) | [5] |
| A-549 | Lung Cancer | 3.1 | [5] |
| HeLa | Cervical Cancer | 0.64 | [5] |
Anti-inflammatory Activity
This compound modulates key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10.6 | [1] |
| Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition | - | > 100 | [1][5] |
Antioxidant Activity
This compound's antioxidant capacity has been evaluated using various assays, although its activity can be influenced by its structural features.
| Assay | IC₅₀ | Reference |
| DPPH Radical Scavenging | 1819.83 ± 144.53 µM | [6] |
| ABTS Radical Scavenging | 297.83 ± 7.27 µM | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple intracellular signaling pathways that are often dysregulated in disease states.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway to induce anticancer effects.
References
- 1. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C25H24O6 | CID 5281671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Morusin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms through which morusin, a prenylated flavonoid isolated from the root bark of Morus alba, exerts its anti-cancer effects. This compound has demonstrated significant cytotoxic and growth-inhibitory activities across a wide range of cancer cell lines, including breast, liver, lung, prostate, colorectal, and gastric cancers.[1] Its multifaceted mechanism of action involves the modulation of critical signaling pathways that govern cell proliferation, survival, apoptosis, autophagy, and metastasis.
Core Mechanisms and Signaling Pathways
This compound's anti-tumor activity stems from its ability to concurrently target multiple dysregulated signaling pathways in cancer cells. The primary mechanisms include the induction of apoptosis, induction of autophagy, and arrest of the cell cycle, mediated by the inhibition and activation of key protein kinases and transcription factors.
Inhibition of Pro-Survival Signaling
a) STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently found to be constitutively active in many cancers, promoting cell proliferation and preventing apoptosis. This compound is a potent inhibitor of the STAT3 signaling pathway.[2][3][4] It acts by:
-
Inhibiting the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues.[5]
-
Suppressing the activation of upstream kinases such as JAK1, JAK2, and c-Src.[5]
-
Preventing the nuclear accumulation and DNA binding activity of STAT3.[2][4]
This inhibition leads to the downregulation of STAT3 target genes that encode anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin), cell cycle regulators (c-Myc, Cyclin D1), and metastatic proteins (MMP-9, VEGF).[2][5][6] In some cases, this compound may also induce the expression of SHP1, a protein tyrosine phosphatase that negatively regulates STAT3.[2]
b) PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound effectively suppresses this pathway, contributing significantly to its anti-tumor effects.[1][7] It has been shown to inhibit the phosphorylation of key components including PI3K and Akt.[8][9] The downstream consequences include the dephosphorylation of mTOR and its substrate p70S6K, leading to reduced protein synthesis and cell growth.[8][10] This inhibition is also linked to this compound's ability to induce apoptosis and autophagy.[11][12]
c) NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival. This compound has been shown to suppress NF-κB activity.[13][14] It achieves this by inhibiting the phosphorylation of upstream kinases IKK-α and IKK-β, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[13] This action sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[13]
Modulation of Stress and Apoptotic Pathways
a) MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's effect on the MAPK pathway is context-dependent. In renal cell carcinoma, this compound treatment leads to the activation (phosphorylation) of the stress-activated kinases p38 and JNK, while simultaneously decreasing the phosphorylation of the pro-proliferative kinase ERK.[15][16] The activation of JNK and p38 is often associated with the induction of apoptosis.[15] In other cancers, like human hepatoma Bel-7402 cells, this compound also increases the expression of P-ERK1/2 and P-JNK to induce apoptosis.[17][18]
b) Induction of Apoptosis
This compound is a potent inducer of apoptosis in numerous cancer cell lines.[19][20] It triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway : this compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[19][21] This dysregulation results in the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and the executioner caspase-3.[6][20]
-
Extrinsic Pathway : In some cell types, this compound can activate caspase-8, the initiator caspase of the death receptor pathway.[13]
The culmination of these events is the cleavage of PARP, chromatin condensation, and DNA fragmentation, which are hallmarks of apoptosis.[11][13]
c) Induction of Autophagy
This compound induces autophagy in cancer cells, a catabolic process for degrading damaged organelles and proteins.[22][23] This is characterized by the accumulation of LC3-II, a marker of autophagosome formation.[22][24] The induction of autophagy by this compound is mediated through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of its downstream target, mTOR.[23][25] Interestingly, several studies suggest that this compound-induced autophagy acts as a pro-survival mechanism for cancer cells.[22][24] The inhibition of autophagy using agents like 3-methyladenine (B1666300) (3-MA) significantly enhances this compound-mediated apoptosis, suggesting a potential combination therapy strategy.[22][23][24]
Effects on Cell Cycle and Metastasis
a) Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest can vary depending on the cancer type.
-
G1 Arrest : In renal and hepatocellular carcinoma cells, this compound causes arrest at the G1 phase.[15][26] This is associated with the decreased expression of key G1-phase proteins, including CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E1, and an upregulation of CDK inhibitors like p21 and p27.[6][26]
-
G2/M or S-Phase Arrest : In other cancers, such as prostate cancer and melanoma, this compound can induce arrest at the G2/M or S-phase.[8][27][28][29]
b) Anti-Metastatic Effects
This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[1][15] This effect is linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix.[5][14] Furthermore, this compound can suppress the epithelial-mesenchymal transition (EMT) by increasing the expression of E-cadherin and decreasing vimentin.[14]
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (h) | Reference |
| HeLa | Cervical Cancer | 0.64 | Not Specified | [5] |
| A-549 | Lung Cancer | 3.1 | Not Specified | [5] |
| MCF-7 | Breast Cancer | 3.4 | 24 | [5] |
| HT-29 | Colorectal Cancer | Not Specified | - | [13] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | - | [21] |
| DU145 | Prostate Cancer | Not Specified | - | [2] |
| 769-P | Renal Cell Carcinoma | Not Specified | - | [15] |
Table 2: this compound-Induced Apoptosis in Renal Cell Carcinoma (RCC) Cells
| Cell Line | This compound Conc. (µg/mL) | Apoptotic Cell Rate (%) | Reference |
| 769-P | 2 | 7.73 | [15] |
| 4 | 12.18 | [15] | |
| 786-O | 2 | 12.25 | [15] |
| 4 | 29.16 | [15] | |
| OSRC-2 | 2 | 20.42 | [15] |
| 4 | 24.41 | [15] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound's anti-cancer effects.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Protocol :
-
Seed cancer cells (e.g., HepG2, 786-O, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[15][26]
-
Treat the cells with various concentrations of this compound (e.g., 0-40 µM) or DMSO as a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
For MTT assays, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Protocol :
-
Plate cells (e.g., 1x10⁶ cells/well in a 6-well plate) and treat with this compound for 24-48 hours.[15][21]
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer provided in an Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protocol :
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, Akt, Caspase-3, Bcl-2, β-actin) overnight at 4°C.[15][17]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Protocol :
-
Subcutaneously inoculate nude mice (4-6 weeks old) with a suspension of cancer cells (e.g., 1x10⁶ OSRC-2 cells).[15]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to a control group (vehicle) and a this compound-treated group.
-
Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection every few days.[15]
-
Measure tumor volume using calipers at regular intervals (e.g., every 3-4 days).
-
At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.
-
Tumor tissues can be used for further analysis, such as immunohistochemistry (for Ki-67) or Western blotting.[21]
-
Conclusion
This compound is a promising natural compound with potent anti-cancer properties, acting as a multi-target agent against cancer cell proliferation and survival. Its primary mechanism involves the coordinated inhibition of pro-survival pathways like STAT3 and PI3K/Akt/mTOR, coupled with the modulation of stress-related MAPK signaling. These actions converge to induce apoptosis, cell cycle arrest, and autophagy. The observation that inhibiting autophagy enhances this compound's cytotoxic effects presents a compelling rationale for future clinical investigations into combination therapies. The comprehensive data outlined in this guide underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics.
References
- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 7. This compound Inhibits Human Osteosarcoma via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis and autophagy via JNK, ERK and PI3K/Akt signaling in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. greenmedinfo.com [greenmedinfo.com]
- 13. This compound induces apoptosis and suppresses NF-kappaB activity in human colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Beneficial Effects of this compound, an Isoprene Flavonoid Isolated from the Root Bark of Morus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-tumor effect of this compound from the branch bark of cultivated mulberry in Bel-7402 cells via the MAPK pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Anti-tumor effect of this compound from the branch bark of cultivated mulberry in Bel-7402 cells via the MAPK pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound shows potent antitumor activity for human hepatocellular carcinoma in vitro and in vivo through apoptosis induction and angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. e-century.us [e-century.us]
- 25. Induction of cytoprotective autophagy by this compound via AMP-activated protein kinase activation in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. This compound inhibits the growth of human colorectal cancer HCT116-derived sphere-forming cells via the inactivation of Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. researchgate.net [researchgate.net]
Morusin's Modulation of Inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusin, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant scientific attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1] Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The therapeutic potential of this compound lies in its ability to modulate critical intracellular signaling pathways that orchestrate the inflammatory response. This technical guide provides an in-depth overview of the core signaling pathways targeted by this compound in inflammation, presents quantitative data on its effects, details relevant experimental protocols, and visualizes these complex molecular interactions.
Core Signaling Pathways Modulated by this compound in Inflammation
This compound exerts its anti-inflammatory effects primarily by interfering with the activation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. Evidence also suggests its interaction with the JAK/STAT pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[2][3] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4][5] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]
This compound has been shown to potently inhibit the NF-κB pathway at multiple levels.[1][8] It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[4] This inhibitory action leads to a significant reduction in the expression of NF-κB target genes.[6][7]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in inflammation.[9] It comprises several subfamilies, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10][11] These kinases are activated in a tiered phosphorylation cascade (MAP3K -> MAP2K -> MAPK) in response to extracellular stimuli.[5] Activated MAPKs phosphorylate various transcription factors and downstream proteins, leading to the expression of inflammatory mediators.[9][12] For instance, p38 MAPK and JNK are key regulators of the production of TNF-α and IL-6.[13][14]
This compound has been demonstrated to modulate MAPK signaling, although its effects can be cell-type specific.[9][15] In some contexts, this compound inhibits the phosphorylation of ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.[9]
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by sensing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[16] Its activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Recent studies have indicated that this compound can suppress the activation of the NLRP3 inflammasome. This inhibition appears to be linked to its ability to block the NF-κB pathway, which is often required for the priming step of inflammasome activation (the transcriptional upregulation of NLRP3 and pro-IL-1β).
Quantitative Data on this compound's Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, including IC50 values and the dose-dependent inhibition of inflammatory mediators.
Table 1: IC50 Values of this compound for Inflammatory Mediators
| Target | Cell Line/System | IC50 Value | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 10.6 µM | [6] |
| TNF-α Production | Antigen-stimulated RBL-2H3 cells | ~0.1 µg/mL | [17] |
| IL-6 Production | Antigen-stimulated RBL-2H3 cells | ~0.2 µg/mL | [17] |
| COX-1 Activity | Purified enzyme | > 100 µM | [6] |
| 5-LOX Activity | Swine leukocytes | > 100 µM | [6] |
| 12-LOX Activity | Swine leukocytes | > 100 µM | [6] |
| Growth of A549 lung cancer cells | A549 cells | 3.1 µM | [18] |
| Growth of HeLa cervical cancer cells | HeLa cells | 0.64 µM | [18] |
Table 2: Dose-Dependent Effects of this compound on Pro-inflammatory Cytokine and Gene Expression
| Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Ruminal Epithelial Cells | LPS (0.1 µg/mL) | 25 µg/mL | Significant inhibition of NF-κB and IL-1β gene expression. | [7] |
| 50 µg/mL | Significant downregulation of TNF-α, CD40, IL-6, and CCL20 gene expression. | [7] | ||
| Mouse Chondrocytes | IL-1β | Not specified | Dramatic suppression of TNF-α, IL-6, iNOS, and COX-2 activation. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in this compound research.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol describes the detection and quantification of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages, A549 cells) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30-60 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Sample Collection:
-
Culture and treat cells as described in the Western blot protocol.
-
Collect the cell culture supernatant at a later time point (e.g., 6-24 hours) to allow for cytokine secretion.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards of known concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the target cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
-
Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 mRNA Expression
This protocol details the quantification of mRNA levels of key inflammatory enzymes.
-
Cell Culture and Treatment:
-
Culture and treat cells as described previously.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
This compound presents a compelling profile as a natural anti-inflammatory agent with a multi-targeted mechanism of action. Its ability to potently inhibit the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways underscores its therapeutic potential for a wide range of inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the anti-inflammatory properties of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for therapeutic applications.
References
- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates IL-1β-Induced Chondrocyte Inflammation and Osteoarthritis via NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. biomatik.com [biomatik.com]
- 9. protocols.io [protocols.io]
- 10. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound induces apoptosis and autophagy via JNK, ERK and PI3K/Akt signaling in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Morusin: A Technical Guide to its Neuroprotective Effects and Mechanisms of Action
Executive Summary: Morusin, a prenylated flavonoid isolated from the root bark of Morus alba, has emerged as a promising natural compound with significant neuroprotective potential.[1][2] Preclinical studies have demonstrated its efficacy in various models of neurodegeneration, including those for Alzheimer's and Parkinson's disease.[1] The therapeutic actions of this compound are attributed to its multifaceted mechanisms, which encompass potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] It modulates key cellular signaling pathways, including the Nrf2, NF-κB, and PI3K/Akt pathways, to mitigate oxidative stress, suppress neuroinflammation, and inhibit neuronal cell death.[1][5] This technical guide provides an in-depth overview of the neuroprotective effects of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neurological disorders.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][6] Pathological processes common to many of these disorders include oxidative stress, chronic neuroinflammation, and apoptosis.[7][8] Neurons are particularly vulnerable to oxidative damage due to their high oxygen consumption and limited regenerative capacity.[1] This has led to a surge in research for natural compounds that can target these underlying pathological mechanisms.[9]
This compound (C₂₅H₂₄O₆) is a flavonoid derivative found in the mulberry tree (Morus genus), a plant with a long history in traditional Chinese medicine for its neuroprotective and anti-inflammatory properties.[3][5][9] Its unique chemical structure, featuring isoprenoid groups, contributes to its remarkable biological activities.[9] Accumulating evidence from in vitro and in vivo studies highlights this compound's ability to protect neurons from various insults, positioning it as a strong candidate for further investigation in the context of neurological interventions.[1][5]
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a variety of interconnected mechanisms. It acts as a powerful antioxidant, a potent anti-inflammatory agent, and a modulator of critical cell survival and death pathways.
Antioxidant and Anti-Oxidative Stress Effects
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key contributor to neuronal damage.[7] this compound combats oxidative stress through a dual approach:
-
Direct ROS Scavenging: The free hydroxyl groups in this compound's structure allow it to directly neutralize harmful free radicals, protecting cells from oxidative damage.[1]
-
Activation of the Nrf2 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response.[10] Upon activation by this compound, Nrf2 translocates to the nucleus and promotes the expression of a suite of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx), thereby enhancing the endogenous antioxidant capacity of neurons.[1][11]
Anti-Inflammatory Mechanisms
Neuroinflammation, mediated by activated glial cells and the production of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases.[12] this compound exhibits potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5]
-
NF-κB Inhibition: NF-κB is a key transcription factor that controls the expression of genes involved in inflammation.[1] this compound has been shown to prevent the activation and nuclear translocation of NF-κB.[1][13]
-
Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound downregulates the production of various pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][5][14] This suppression helps to reduce the inflammatory environment that is toxic to neurons.[1]
Modulation of Apoptosis and Autophagy
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons in neurodegenerative diseases. This compound can protect neurons by modulating key regulators of apoptosis.
-
Regulation of Bcl-2 Family Proteins: this compound has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][14] It typically increases the expression of Bcl-2 while suppressing Bax, which prevents the release of cytochrome c from the mitochondria and subsequent caspase activation.[5][15]
-
Inhibition of Caspases: By preventing the mitochondrial apoptotic pathway, this compound inhibits the activation of key executioner caspases, such as caspase-3 and caspase-9.[5][14]
-
Autophagy Induction: this compound can induce autophagy, a cellular process for degrading damaged organelles and proteins, through the activation of AMPK and inhibition of the mTOR pathway.[5][16][17] While the role of autophagy in cell survival is complex, in some contexts, it can serve as a protective mechanism to clear protein aggregates and damaged mitochondria, thereby preventing apoptosis.[5][18]
Cholinesterase Inhibition
In the context of Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine (B1216132).[2] this compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[2][3] By inhibiting AChE, this compound can increase acetylcholine levels in the brain, potentially improving memory and cognitive function.[2][19]
Preclinical Evidence in Neurodegenerative Disease Models
The neuroprotective effects of this compound have been validated in several preclinical models, both in vitro and in vivo.
In Vitro Studies
Cell-based models are crucial for elucidating the molecular mechanisms of a compound. This compound has shown protective effects in various neuronal cell lines subjected to neurotoxic insults.
Table 1: Summary of In Vitro Neuroprotective Effects of this compound
| Cell Line | Model/Insult | This compound Concentration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| PC12 cells | High glucose-induced oxidative stress | Not specified | Inhibited oxidative stress and intracellular ROS overproduction. | [1] |
| SH-SY5Y cells | Nitric oxide (NO)-induced cell death | Not specified | Protected against NO-induced cell death. | [5][9] |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 10.6 µM (IC₅₀) | Inhibited NO production. | [14][20] |
| Ruminal epithelial cells | Lipopolysaccharide (LPS) | 50 µg/mL | Significantly reduced pro-inflammatory factors (TNF-α, CD40, IL-6, CCL20). | [1] |
| Human NSCLC cells (A549, NCI-H292) | N/A | Not specified | Induced mitochondria-dependent apoptosis and autophagy. | [15] |
| Human colorectal cancer HT-29 cells | N/A | Not specified | Suppressed NF-κB activity and induced apoptosis. |[13] |
In Vivo Studies
Animal models of neurodegenerative diseases provide a more complex physiological system to evaluate the therapeutic potential of this compound.
Table 2: Summary of In Vivo Neuroprotective Effects of this compound
| Animal Model | This compound Dosage | Key Findings | Reference |
|---|---|---|---|
| Rats with Aluminum trichloride (B1173362) (AlCl₃)-induced memory impairment | 5.0 and 10.0 mg/kg (p.o.) | Significantly reversed learning and memory deficits in Morris water maze; Reduced brain AChE activity; Decreased brain TBARS (oxidative stress marker); Increased brain GSH (antioxidant). | [19] |
| Parkinson's disease models | Not specified | Protects dopaminergic neurons in the substantia nigra by mitigating oxidative stress and neuroinflammation; Inhibits monoamine oxidase-B (MAO-B) activity. |[1] |
Key Experimental Methodologies
The findings described above were generated using a range of standard and specialized experimental protocols.
General Experimental Workflow
The investigation of this compound's neuroprotective effects typically follows a multi-stage process, starting with in vitro characterization and moving towards in vivo validation.
In Vitro Protocols
-
Cell Culture and Treatment: Neuronal cell lines like SH-SY5Y or PC12 are cultured under standard conditions (e.g., 37°C, 5% CO₂).[21] To model neurodegeneration, cells are exposed to neurotoxins such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or lipopolysaccharide (LPS).[7][22] Cells are pre-treated with varying concentrations of this compound before or during the insult.
-
Cell Viability Assays: The protective effect of this compound is often quantified using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar assays that measure metabolic activity as an indicator of cell viability.
-
Measurement of ROS: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Western Blotting: This technique is used to quantify the expression levels of key proteins in signaling pathways. Cells are lysed, proteins are separated by electrophoresis, transferred to a membrane, and probed with specific antibodies for proteins like NF-κB, Nrf2, Bcl-2, Bax, cleaved caspase-3, and phosphorylated forms of kinases (e.g., p-Akt, p-ERK).[12]
In Vivo Protocols
-
Animal Model of Memory Impairment: As described by Gupta et al. (2017), memory deficiency can be induced in rats by oral administration of aluminum trichloride (AlCl₃) at 100 mg/kg.[3][19]
-
This compound Administration: this compound is administered orally (p.o.) to the animals at specific doses (e.g., 5.0 and 10.0 mg/kg) during the study period.[19]
-
Behavioral Assessment (Morris Water Maze): This test is used to evaluate spatial learning and memory. The time taken (escape latency) for a rat to find a hidden platform in a pool of water is recorded over several trials.[19]
-
Biochemical Analysis of Brain Tissue: Following the behavioral tests, animals are euthanized, and brain tissue is collected. Homogenates are prepared to measure:
Conclusion and Future Directions
This compound is a compelling natural product with significant, multi-target neuroprotective properties. Its ability to concurrently mitigate oxidative stress, neuroinflammation, and apoptosis makes it a highly attractive candidate for the development of therapies for complex neurodegenerative diseases.[1][4] The preclinical data summarized herein provide a strong foundation for its therapeutic potential.
Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: To optimize dosage and delivery methods, as this compound is known to be hydrophobic.[3]
-
Advanced Preclinical Models: Testing this compound in transgenic animal models of Alzheimer's and Parkinson's disease to further validate its efficacy.[23][24]
-
Safety and Toxicology: Comprehensive studies to establish a robust safety profile for this compound.
-
Target Identification: Further elucidation of the direct molecular targets of this compound to better understand its versatile effects.[5][20]
By addressing these areas, the scientific community can pave the way for the potential clinical translation of this compound as a novel agent in the fight against neurodegenerative disorders.
References
- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 3. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pro-Health Benefits of this compound Administration-An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Beneficial Effects of this compound, an Isoprene Flavonoid Isolated from the Root Bark of Morus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medizinonline.com [medizinonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound induces apoptosis and autophagy via JNK, ERK and PI3K/Akt signaling in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological Evaluation of the Recuperative Effect of this compound ...: Ingenta Connect [ingentaconnect.com]
- 20. psasir.upm.edu.my [psasir.upm.edu.my]
- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic Effects of Anthocyanin-Enriched Morus alba L. Extract and Vitamin C: Promising Nutraceutical Ingredients in Functional Food Development for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mulberry Fruit Extract Alleviates Cognitive Impairment by Promoting the Clearance of Amyloid-β and Inhibiting Neuroinflammation in Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mulberry fruit ameliorates Parkinson's-disease-related pathology by reducing α-synuclein and ubiquitin levels in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine/probenecid model - PubMed [pubmed.ncbi.nlm.nih.gov]
Morusin from Morus alba: A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusin, a prenylated flavonoid discovered in the 1970s, is a prominent bioactive compound isolated from the root bark of Morus alba (white mulberry).[1] With the chemical formula C25H24O6, this hydrophobic compound has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, along with detailed experimental protocols and an exploration of its known signaling pathways.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H24O6 | [2] |
| Molecular Weight | 420.5 g/mol | [2] |
| Melting Point | 214-216 °C | [1] |
| Solubility | Soluble in DMSO and hot methanol (B129727); slightly soluble in chloroform (B151607); practically insoluble in water and petroleum ether. | [1][3][4] |
| Appearance | Light yellow powder | [4] |
Quantitative Analysis of this compound in Morus alba
The concentration of this compound varies significantly among different parts of the Morus alba plant, with the highest levels found in the root bark.
| Plant Part | This compound Content (mg/g dry weight) |
| Root Bark | 0.55 |
| Twig | 0.03 |
| Leaf | 0.01 |
| Fruit | Not detected |
Data adapted from a study on the quantitative comparison of marker compounds in different medicinal parts of Morus alba L.
Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR) Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) |
| H-6 | 6.42 (s) |
| H-5' | 6.51 (d, J = 8.5 Hz) |
| H-3' | 6.53 (d, J = 2.0 Hz) |
| H-6' | 7.15 (d, J = 8.5 Hz) |
| H-1'' | 3.25 (d, J = 7.0 Hz) |
| H-2'' | 5.20 (t, J = 7.0 Hz) |
| H-4'' (CH3) | 1.65 (s) |
| H-5'' (CH3) | 1.78 (s) |
| H-1''' | 6.60 (d, J = 10.0 Hz) |
| H-2''' | 5.60 (d, J = 10.0 Hz) |
| H-4''' (CH3)2 | 1.45 (s) |
| 5-OH | 13.20 (s) |
¹³C-NMR (Carbon-13 NMR) Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 161.8 |
| C-3 | 118.2 |
| C-4 | 182.1 |
| C-4a | 105.2 |
| C-5 | 161.5 |
| C-6 | 98.8 |
| C-7 | 156.4 |
| C-8 | 108.8 |
| C-8a | 154.2 |
| C-1' | 113.5 |
| C-2' | 158.2 |
| C-3' | 103.5 |
| C-4' | 159.8 |
| C-5' | 106.5 |
| C-6' | 131.2 |
| C-1'' | 21.5 |
| C-2'' | 122.8 |
| C-3'' | 131.5 |
| C-4'' | 25.8 |
| C-5'' | 17.8 |
| C-1''' | 127.8 |
| C-2''' | 115.5 |
| C-3''' | 78.2 |
| C-4''' | 28.2 |
| C-5''' | 28.2 |
Mass Spectrometry (MS)
The fragmentation pattern of this compound in electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals characteristic losses. The protonated molecule [M+H]⁺ appears at m/z 421. The fragmentation is dominated by the retro-Diels-Alder (rDA) cleavage of the C-ring, leading to characteristic fragment ions. Further fragmentation involves the loss of the prenyl group.
Experimental Protocols
Extraction and Isolation of this compound from Morus alba Root Bark
This protocol describes a general method for the extraction and isolation of this compound.
1. Preparation of Plant Material:
-
Collect fresh root bark of Morus alba.
-
Wash the root bark thoroughly with water to remove any soil and debris.
-
Air-dry the root bark in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried root bark into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root bark (1 kg) with 80% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude ethanol extract.
3. Fractionation:
-
Suspend the crude ethanol extract in distilled water (1 L) and partition it successively with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L) in a separatory funnel.
-
Collect each fraction and evaporate the solvent under reduced pressure to yield the respective fractions. This compound is expected to be enriched in the chloroform and ethyl acetate fractions due to its moderate polarity.
4. Isolation by Column Chromatography:
-
Pack a silica (B1680970) gel (60-120 mesh) column (5 cm diameter, 60 cm length) using n-hexane as the slurry solvent.
-
Dissolve the chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of 50 mL each and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots on the TLC plates under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Combine the fractions containing the major compound of interest (this compound).
5. Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions containing this compound using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water.
-
Monitor the elution at a suitable wavelength (e.g., 265 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain pure this compound.
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Record ¹H-NMR and ¹³C-NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.
2. Mass Spectrometry (MS):
-
Analyze the purified this compound using a mass spectrometer, typically with electrospray ionization (ESI) as the ion source.
-
Obtain the high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the molecular formula.
-
Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern and further confirm the structure.
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's inhibition of the NF-κB signaling pathway.
Anticancer Signaling Pathways of this compound
Caption: this compound's modulation of key anticancer signaling pathways.
References
Morusin: A Technical Guide to its Solubility in DMSO and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusin, a prenylated flavonoid predominantly isolated from the root bark of plants of the Morus genus, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. As with many natural products, understanding the solubility of this compound is a critical first step in the development of analytical methods, in vitro biological assays, and potential therapeutic formulations. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Quantitative Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. This compound is characterized as a hydrophobic hydroxyflavone, which is practically insoluble in water.[1][2] Its lipophilic nature, owing to the presence of prenyl groups, contributes to its solubility in various organic solvents.[3] The available quantitative and qualitative solubility data for this compound are summarized in the table below.
| Solvent | Chemical Formula | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 84 mg/mL[4] | 199.78 mM[4] | Fresh, anhydrous DMSO is recommended as moisture absorption can reduce solubility.[4] A stock solution of 20 mg/mL in DMSO is commonly used for cell culture experiments. |
| Ethanol (B145695) | C₂H₅OH | 84 mg/mL[4] | 199.78 mM | |
| Methanol | CH₃OH | Soluble in hot methanol[5] | Not available | Qualitatively described as "slightly" soluble.[6][7] |
| Acetone | C₃H₆O | Soluble[8] | Not available | No quantitative data available. |
| Acetonitrile | C₂H₃N | Not available | Not available | |
| Chloroform | CHCl₃ | Insoluble[5] | Not available | Qualitatively described as "slightly" soluble in other sources.[6][7] |
| Dichloromethane | CH₂Cl₂ | Soluble[8] | Not available | No quantitative data available. |
| Ethyl Acetate | C₄H₈O₂ | Soluble[8] | Not available | No quantitative data available. |
| Petroleum Ether | - | Insoluble[5] | Not available | |
| Water | H₂O | Insoluble[4] | Not available | This compound is practically insoluble in aqueous solutions.[1] |
Note on Data Discrepancies: It is important to note that qualitative descriptors such as "soluble" or "slightly soluble" can vary between sources and may depend on the specific experimental conditions. The quantitative data provided for DMSO and ethanol are from a chemical supplier and represent a high concentration, which may be a supersaturated solution or require specific conditions to achieve.
Experimental Protocol for Solubility Determination
While a specific, detailed protocol for the quantitative determination of this compound's solubility in various organic solvents is not extensively documented in the literature, a standard methodology can be adapted from general practices for flavonoids and other small molecules. The following is a synthesized protocol based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity, >98%)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile) of analytical grade or higher
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that a saturated solution is formed and solid this compound remains.
-
Equilibration: Tightly cap the vials and place them in a constant temperature incubator or water bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: If necessary, dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to the previously generated calibration curve.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Experimental workflow for determining this compound solubility.
This compound and Cellular Signaling Pathways
This compound exerts its biological effects by modulating various intracellular signaling pathways. A comprehensive understanding of these pathways is crucial for drug development professionals exploring its therapeutic potential. This compound has been shown to interact with several key signaling cascades involved in cell proliferation, apoptosis, and inflammation.
One of the well-documented pathways affected by this compound is the Akt/mTOR signaling pathway , which plays a central role in regulating cell growth, survival, and metabolism. In several types of cancer cells, this pathway is often hyperactivated. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, leading to the suppression of tumor growth.[9][10]
This compound's inhibitory effect on the Akt/mTOR signaling pathway.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound in DMSO and other organic solvents. While quantitative data is available for DMSO and ethanol, further research is needed to precisely quantify this compound's solubility in other common laboratory solvents. The provided experimental protocol offers a robust framework for researchers to conduct their own solubility studies. Furthermore, the visualization of the Akt/mTOR signaling pathway highlights one of the key mechanisms through which this compound exerts its anti-cancer effects, providing valuable insights for drug discovery and development professionals. As research on this compound continues to evolve, a thorough understanding of its fundamental properties, such as solubility, will be paramount in unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. This compound CAS#: [m.chemicalbook.com]
- 7. This compound [chemicalbook.com]
- 8. This compound | CAS:62596-29-6 | Manufacturer ChemFaces [chemfaces.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scite.ai [scite.ai]
Morusin stability under different experimental conditions
A Technical Guide to the Stability of Morusin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of this compound Stability
This compound, a prenylated flavonoid isolated primarily from the root bark of Morus alba (white mulberry), is a compound of significant interest in pharmaceutical research.[1][2][3] It exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potent anti-cancer properties across various cell lines such as breast, prostate, liver, and lung cancer.[1][4] The therapeutic potential of this compound is largely attributed to its ability to modulate key cellular signaling pathways, including PI3K/Akt, NF-κB, and STAT3.[4][5][6]
However, the journey from a promising bioactive compound to a clinically viable drug is fraught with challenges, a primary one being its physicochemical and metabolic stability. This compound is characterized by its hydrophobic nature and poor water solubility, which can lead to low bioavailability and rapid degradation, hindering its clinical application.[2] A comprehensive understanding of this compound's stability profile under various experimental conditions is therefore critical for the development of effective and stable dosage forms, ensuring that its therapeutic efficacy is preserved from manufacturing to patient administration. This guide provides an in-depth overview of the known stability characteristics of this compound, details relevant experimental protocols, and visualizes key biological pathways and analytical workflows.
Physicochemical Stability of this compound
The intrinsic stability of a drug substance is a cornerstone of formulation development. Key environmental factors that can influence the degradation of this compound include pH, temperature, and light.
Influence of pH
While specific quantitative data for this compound's degradation kinetics across a wide pH range is not extensively published, general knowledge of flavonoid chemistry and available information suggests that this compound's stability is pH-dependent. It is known to degrade under prolonged basic conditions.[4] Flavonoids, in general, are more susceptible to degradation in neutral to alkaline solutions compared to acidic conditions.[7][8] For instance, studies on similar flavonoids like rutin (B1680289) and quercetin (B1663063) show significant degradation in alkaline media, while they remain relatively stable in acidic environments.[9][10][11] It is hypothesized that the hydroxyl groups in the flavonoid structure are more prone to deprotonation and subsequent oxidative degradation at higher pH values.[8]
Thermal Stability
This compound is reported to be sensitive to heat.[4] Although specific degradation rates at various temperatures are not well-documented in publicly available literature, thermal degradation is a critical parameter to consider during manufacturing processes like drying, milling, and sterilization, as well as for determining appropriate storage conditions. Thermal degradation of flavonoids often follows first-order kinetics and is significantly accelerated at higher temperatures.[12][13] For example, studies on anthocyanins from mulberry species show significant degradation at temperatures ranging from 60-90°C.[12]
Photostability
Sensitivity to light is another key stability concern for this compound.[4] Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the flavonoid structure and a loss of biological activity. Photostability testing is a mandatory part of drug development as stipulated by ICH guidelines (Q1B).[14] This involves exposing the drug substance to a controlled light source to assess its potential for degradation. For flavonoids, photodegradation can be a significant issue, often requiring the use of light-resistant packaging.[15]
Table 1: Summary of this compound's Physicochemical Stability Profile
| Parameter | Stability Profile | Remarks |
| pH | Degrades under prolonged basic conditions.[4] Likely more stable in acidic to neutral pH. | Based on general flavonoid chemistry and direct statements. Quantitative kinetic data is sparse. |
| Temperature | Sensitive to heat.[4] | High temperatures during processing and storage should be avoided. |
| Light | Sensitive to light.[4] | Formulation and packaging should provide adequate protection from light. |
Metabolic and In Vitro Stability
The therapeutic efficacy of a drug is highly dependent on its stability within a biological system. This involves resistance to degradation by metabolic enzymes and stability in biological matrices like plasma.
Enzymatic Degradation (Metabolism)
This compound undergoes metabolism primarily in the liver by cytochrome P450 (CYP450) enzymes.[2][16] Studies have shown that multiple CYP450 isoforms, including CYP3A4, CYP1A2, CYP2C9, CYP2D6, CYP2E1, and CYP2C19, are involved in its metabolism, with CYP3A4 playing the most significant role in human liver microsomes.[16] The major metabolic transformation is hydroxylation, leading to the formation of various hydroxylated metabolites.[2][16] Additionally, glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes is another key metabolic pathway.[4]
This extensive metabolism contributes to this compound's rapid clearance and potentially low bioavailability. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and for designing strategies, such as the use of metabolic inhibitors or formulation technologies, to improve its systemic exposure.
Stability in Biological Matrices
Table 2: Summary of this compound's Metabolic Profile
| System | Key Enzymes/Pathways | Metabolites | Significance |
| Liver Microsomes | Cytochrome P450 (CYP3A4 is major in humans)[16] | Hydroxylated metabolites[2][16] | Primary route of Phase I metabolism and clearance. Potential for drug interactions. |
| UDP-glucuronosyltransferases (UGTs)[4] | Glucuronide conjugates[4] | Important Phase II metabolic pathway. | |
| In Vivo (General) | Extensive Phase I and II metabolism | Multiple metabolites detected in various species (pigs, rats, monkeys, humans)[16][18] | Contributes to rapid clearance and low oral bioavailability. |
Experimental Protocols
To assess the stability of this compound, a series of standardized experiments, often referred to as forced degradation or stress testing, should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[19][20]
Protocol for Forced Degradation Study
Objective: To investigate the degradation behavior of this compound under various stress conditions as mandated by ICH guidelines.
Materials and Equipment:
-
This compound reference standard
-
HPLC-grade solvents (Methanol, Acetonitrile, Water)
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), Oxidizing agents (e.g., 3% H₂O₂)[7]
-
pH meter, calibrated
-
Thermostatically controlled oven or water bath
-
Photostability chamber with controlled light/UV exposure[14]
-
Validated stability-indicating HPLC-UV or HPLC-MS system[20][21]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10] At each time point, withdraw a sample, neutralize it, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period, sampling at various time points.[10] Neutralize and dilute samples before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store the solution at room temperature, protected from light, and collect samples at specified intervals.[10]
-
Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to dry heat in an oven (e.g., 60-80°C).[10][19] Sample the solution at various time points. For the solid sample, dissolve a portion at each time point for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all its degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to confirm that the this compound peak is free from co-eluting degradants.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like this compound.
Caption: Workflow for a forced degradation study of this compound.
Key Signaling Pathways Modulated by this compound
The stability of this compound is paramount because its intact form is responsible for interacting with and modulating key cellular signaling pathways implicated in cancer and inflammation. Degradation would likely lead to a loss of this activity.
This compound has been shown to inhibit the PI3K/Akt pathway, which is a critical regulator of cell proliferation, survival, and growth.[5][22][23] By inhibiting this pathway, this compound can suppress tumor growth and induce apoptosis in cancer cells.[5][22][24]
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation and cell survival.[25][26] this compound has been demonstrated to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[4][6][27][28] This mechanism underlies its anti-inflammatory and pro-apoptotic effects.[29][30]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a pharmacologically promising flavonoid whose development is contingent on overcoming its stability challenges. Current evidence indicates sensitivity to alkaline pH, heat, and light, alongside extensive metabolic degradation primarily mediated by CYP3A4. This guide has outlined these stability liabilities and provided a framework for systematic evaluation through forced degradation studies. For drug development professionals, addressing these issues through formulation strategies—such as encapsulation, the use of antioxidants, or development of nano-delivery systems—and ensuring protection from light and heat will be critical steps in harnessing the full therapeutic potential of this compound. Further quantitative studies are essential to precisely map its degradation kinetics, which will enable the rational design of a stable and efficacious pharmaceutical product.
References
- 1. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 8. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review [mdpi.com]
- 16. Identification of the Metabolic Enzyme Involved this compound Metabolism and Characterization of Its Metabolites by Ultraperformance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Identification of the Metabolic Enzyme Involved this compound Metabolism and" by Xianbao Shi, Brianna Mackie et al. [scholarscompass.vcu.edu]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. longdom.org [longdom.org]
- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 22. This compound Inhibits Human Osteosarcoma via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound induces apoptosis and autophagy via JNK, ERK and PI3K/Akt signaling in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound Ameliorates IL-1β-Induced Chondrocyte Inflammation and Osteoarthritis via NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. This compound Protected Ruminal Epithelial Cells against Lipopolysaccharide-Induced Inflammation through Inhibiting EGFR-AKT/NF-κB Signaling and Improving Barrier Functions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Morusin
Abstract: this compound, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical translation of this compound is hampered by its physicochemical properties, such as poor water solubility, which significantly influences its pharmacokinetic profile.[3][4][5] This technical guide provides a comprehensive overview of the current knowledge on the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the experimental protocols for its quantification in biological matrices, summarizes key pharmacokinetic parameters, and elucidates its metabolic pathways. Furthermore, this document visualizes the metabolic transformations and relevant signaling pathways modulated by this compound, offering a critical resource for researchers in drug discovery and development.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by modest oral absorption and extensive metabolism.[1][4] Most of the available data comes from studies conducted in rat models.[4] The hydrophobic nature and low water solubility of this compound are primary factors limiting its bioavailability.[3][5]
Absorption and Bioavailability
Following oral administration in rats, this compound is absorbed into the circulatory system, with the time to reach maximum plasma concentration (Tmax) reported to be approximately 1.33 ± 2.06 hours.[6][7][8] However, its oral bioavailability is relatively low, estimated at 11.52%.[5] Pharmacokinetic studies have observed a double-peak phenomenon in the plasma concentration-time curve, suggesting that this compound may undergo enterohepatic recycling.[1][9] This process involves the excretion of conjugated metabolites into the bile, followed by hydrolysis in the gut and reabsorption of the parent compound.[1]
Distribution
Due to extensive first-pass metabolism, a significant portion of circulating this compound exists as its metabolized forms, primarily glucuronides.[10] These polar metabolites are largely confined to the plasma and excretory pathways.[10] While definitive tissue distribution studies are limited, it is hypothesized that this compound is primarily distributed to the liver, its main site of metabolism, with no significant accumulation in other tissues.[10]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound determined in various studies involving rat models.
Table 1: Pharmacokinetic Parameters of this compound in Normal and Diabetic Rats after Oral Administration
| Parameter | Normal Rats | Diabetic Rats | Reference |
| Cmax (ng/mL) | 16.8 ± 10.1 | 39.2 ± 5.9 | [11] |
| AUC(0-t) (ng/mL*h) | 116.4 ± 38.2 | 325.0 ± 87.6 | [11] |
| CLz/F | - | Decreased by 40.2% | [11] |
Note: Cmax = Maximum plasma concentration; AUC(0-t) = Area under the plasma concentration-time curve from time 0 to the last measurable concentration; CLz/F = Apparent clearance. The study showed significantly higher exposure in diabetic rats compared to normal rats.[11]
Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Km (μM) | Vmax (nmol/min/mg) | CLint (Vmax/Km) | Reference |
| Human | 7.84 | 0.09 | Low | [12] |
| Rat | 22.77 | 1.23 | High | [12] |
| Monkey | 14.32 | 1.43 | Highest | [12] |
| Dog | 9.13 | 0.15 | Moderate | [12] |
| Minipig | 22.83 | 0.75 | High | [12] |
Note: Km = Michaelis-Menten constant; Vmax = Maximum reaction velocity; CLint = Intrinsic clearance. The intrinsic clearance values followed the order: monkey > rat > minipig > dog > human.[12]
Metabolism of this compound
This compound undergoes extensive metabolism primarily in the liver and intestine.[1][4] The metabolic process involves both Phase I oxidation and Phase II conjugation reactions, with glucuronidation being the dominant pathway.[1][4]
Phase I Metabolism
Phase I metabolism of this compound is primarily catalyzed by Cytochrome P450 (CYP450) enzymes.[3][13] Hydroxylation is the major metabolic transformation observed.[14][15] Studies using human liver microsomes and recombinant CYP450 isoforms have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of this compound.[14][15] Other isoforms like CYP1A2, CYP2C9, CYP2D6, CYP2E1, and CYP2C19 also contribute to a lesser extent.[6][14][15] Eight primary metabolites (M₁–M₈) have been identified from in vitro incubation with liver microsomes from various species, including humans, rats, pigs, monkeys, rabbits, and dogs.[3][14][15]
Phase II Metabolism
Phase II conjugation, specifically glucuronidation, is the crucial and dominant metabolic pathway for this compound in vivo.[1][4][9] this compound is rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes.[4] M-4'-G has been identified as the main glucuronide metabolite.[9] this compound has also been shown to be a potent inhibitor of several UGT and CYP450 isoforms, indicating a potential for drug-drug interactions.[12][13] It exhibits competitive inhibition against CYP1A2, CYP2E1, and UGT1A6, and non-competitive inhibition against CYP3A4, CYP2C9, UGT1A7, and UGT1A8.[13]
Caption: Metabolic pathways of this compound in vivo.
Experimental Protocols
The quantification of this compound in biological samples is essential for pharmacokinetic studies. The most common analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[9][16][17]
Sample Preparation
-
Plasma Collection: Blood samples are collected from study subjects (e.g., rats) at predetermined time points after this compound administration. Plasma is separated by centrifugation.
-
Protein Precipitation: To remove proteins that can interfere with analysis, an organic solvent like acetonitrile (B52724) is added to the plasma samples.[9][17]
-
Extraction: Alternatively, liquid-liquid extraction using a solvent such as diethyl ether can be performed to isolate this compound and an internal standard (IS) from the plasma matrix.[16]
-
Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. Separation is typically achieved on a C18 column (e.g., Thermo Hypersil GOLD C18) using a gradient or isocratic mobile phase, commonly consisting of acetonitrile and water with a modifier like formic acid.[9][16][17]
-
Mass Spectrometry Detection: The eluent from the chromatography column is introduced into a mass spectrometer. Detection is performed using an electrospray ionization (ESI) source in either positive or negative ion mode. Quantification is achieved by multiple-reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for this compound and the internal standard.[9][17] For example, the transition m/z 419.2 → 297.1 has been used for this compound.[9][17]
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[9][17] Calibration curves are typically linear in the range of 1-500 ng/mL.[9][17]
Caption: General workflow for a this compound pharmacokinetic study.
Modulation of Signaling Pathways
This compound exerts its diverse pharmacological effects by interacting with multiple intracellular signaling pathways. These interactions are crucial for its potential therapeutic applications in oncology, inflammation, and metabolic diseases.
-
Anti-inflammatory Pathways: this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[1][4] This leads to the downregulation of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
-
Anticancer Pathways: In various cancer cell lines, this compound modulates critical signaling pathways to inhibit proliferation and induce apoptosis. It has been shown to suppress the STAT3, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways.[1][3][4] For instance, it disrupts the SRC/JAK2/STAT3 pathway by blocking phosphorylation, which leads to apoptosis in prostate cancer cells.[1][4]
-
Bone Metabolism: this compound promotes bone formation by stimulating the Wnt/β-catenin signaling pathway while inhibiting bone resorption by suppressing the PI3K/AKT/mTOR and NF-κB pathways, which are involved in osteoclastogenesis.[1][4][10]
Caption: this compound's inhibitory effects on key signaling pathways.
Conclusion
The in vivo pharmacokinetic profile of this compound is defined by low oral bioavailability and extensive metabolic clearance, primarily through glucuronidation (Phase II) and CYP3A4-mediated oxidation (Phase I). The significant inter-species differences in metabolism highlight the importance of careful species selection for preclinical studies. The potent inhibitory effects of this compound on major drug-metabolizing enzymes suggest a high potential for drug-drug interactions, which warrants thorough investigation. Future research should focus on developing strategies, such as novel drug delivery systems, to overcome the pharmacokinetic limitations of this compound and enhance its bioavailability, thereby unlocking its full therapeutic potential for clinical applications. This guide provides a foundational understanding of this compound's ADME properties to aid researchers and drug development professionals in this endeavor.
References
- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound as a drug candidate: opportunities, limitations, and the path toward clinical translation [frontiersin.org]
- 5. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The different metabolism of this compound in various species and its potent inhibition against UDP-glucuronosyltransferase (UGT) and cytochrome p450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Identification of the Metabolic Enzyme Involved this compound Metabolism and Characterization of Its Metabolites by Ultraperformance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the Metabolic Enzyme Involved this compound Metabolism and Characterization of Its Metabolites by Ultraperformance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of this compound using LC-MS in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A UPLC-MS/MS method for comparative pharmacokinetics study of this compound and morin in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Morusin: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morusin, a prenylated flavonoid isolated from the root bark of Morus species, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3][4][5] Extensive preclinical investigations have demonstrated its potential as a therapeutic agent for a variety of human diseases, including cancer, inflammatory disorders, metabolic diseases, neurodegenerative conditions, and viral infections.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanisms of action, relevant quantitative data from preclinical studies, and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.
Introduction
This compound is a bioactive phytochemical belonging to the flavonoid family, characterized by a unique prenylated structure that contributes to its significant biological activities.[1][6] It has been the subject of numerous in vitro and in vivo studies aiming to elucidate its therapeutic efficacy and underlying molecular mechanisms.[1][7] this compound's multifaceted pharmacological profile includes anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and anti-diabetic properties.[1][6][8] This document synthesizes the existing scientific literature to present a detailed technical overview of this compound's potential as a therapeutic agent.
Therapeutic Potential and Mechanisms of Action
This compound exerts its therapeutic effects by modulating a variety of cellular signaling pathways implicated in the pathogenesis of numerous diseases.
Anti-Cancer Activity
This compound has demonstrated significant anti-tumor effects across a range of cancer types, including breast, prostate, gastric, liver, and renal cell carcinoma.[1][2][3][4][5] Its anti-cancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][5]
Key signaling pathways targeted by this compound in cancer include:
-
NF-κB Signaling: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival, by preventing the phosphorylation of IKKα/β and IκBα. This leads to the suppression of NF-κB nuclear translocation and its DNA binding activity.[9]
-
STAT3 Signaling: this compound has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial mediator of tumor cell proliferation, survival, and angiogenesis.[1][5] It achieves this by inhibiting the phosphorylation of STAT3 and its upstream kinases, such as JAK2 and SRC.[5][6]
-
PI3K/Akt/mTOR Signaling: this compound can inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[6][10]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by this compound. In some cancer cells, this compound has been shown to activate JNK and p38, leading to apoptosis, while inhibiting ERK, which is often associated with cell proliferation.[5][11]
-
Wnt/β-catenin Signaling: this compound has been found to inhibit the Wnt/β-catenin pathway, which is critically involved in cancer stem cell maintenance and tumor progression.[6]
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][12] It has been shown to suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[1][12] Furthermore, this compound can inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production.[1][12] The anti-inflammatory effects of this compound are also mediated through the inhibition of the NF-κB and STAT1 signaling pathways.[7]
Neuroprotective Effects
Preclinical studies suggest that this compound possesses significant neuroprotective potential.[6][7] It has been shown to protect neuronal cells from oxidative stress-induced cell death and to exhibit anticonvulsant activity.[6][7] The neuroprotective mechanisms of this compound are attributed to its antioxidant properties, its ability to modulate GABAergic signaling, and its inhibition of acetylcholinesterase, which may be beneficial in the context of Alzheimer's disease.[6][13]
Metabolic Regulation
This compound has demonstrated beneficial effects on metabolic disorders. It has been shown to inhibit adipogenesis and stimulate lipolysis in adipocytes, suggesting its potential as an anti-obesity agent.[14] Furthermore, this compound exhibits anti-diabetic properties by improving insulin (B600854) sensitivity and regulating glucose metabolism.[6][15] These effects are partly mediated by the activation of AMP-activated protein kinase (AMPK).[16]
Antiviral Activity
Emerging evidence indicates that this compound possesses antiviral activity against a range of viruses. It has been shown to inhibit the replication of Herpes Simplex Virus Type 1 (HSV-1) by blocking the production of virus-induced reactive oxygen species (ROS).[17] Additionally, extracts from Morus alba, containing this compound, have shown activity against human coronavirus HCoV-229E.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound, highlighting its potency in different therapeutic contexts.
Table 1: Anti-Cancer Activity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A375 | Melanoma | 4.634 | MTT | [18] |
| MV3 | Melanoma | 9.7 | MTT | [18] |
| PIG1 (normal) | Melanocytes | 21.04 | MTT | [18] |
| HaCaT (normal) | Keratinocytes | 18.01 | MTT | [18] |
| MCF-7 | Breast Cancer | 3.4 (24h), 7.88 (72h) | MTT | [19] |
| HT-29 | Colorectal Cancer | < 8 (weak cytostatic) | MTT | [9] |
Table 2: Anti-Inflammatory and Other Activities of this compound
| Activity | Cell Line/Model | IC50/Concentration | Effect | Reference |
| Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | 10.6 µM | Inhibition of NO production | [1][5] |
| COXs and LOXs Inhibition | Swine leukocytes | > 100 µM | Inhibition of COXs and LOXs | [1] |
| Anticonvulsant Activity | Mice (maximum electroshock) | 20 mg/kg (ED50) | Prolonged seizure assessment | [1] |
| Anti-adipogenesis | 3T3-L1 adipocytes | < 20 µM | Inhibition of lipid droplet accumulation | [14] |
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed in the preclinical evaluation of this compound.
Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines are used, including A375, MV3 (melanoma), MCF-7, MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), Hep3B, Huh7 (hepatocellular carcinoma), and 769-P, 786-O (renal cell carcinoma).[9][11][16][18][19] Normal cell lines such as PIG1 (melanocytes) and HaCaT (keratinocytes) are used as controls.[18]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: To determine cell viability, cells are seeded in 96-well plates and treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[16][18] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[18] The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then calculated.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Apoptosis is often assessed by Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Cell cycle distribution is analyzed by PI staining of DNA content and subsequent flow cytometric analysis.[5]
-
Western Blot Analysis: To investigate the molecular mechanisms of apoptosis and cell cycle arrest, the expression levels of key regulatory proteins are determined by Western blotting. This includes proteins such as Bax, Bcl-2, cleaved caspase-3, caspases-9, cyclin D1, CDK4, and CDK6.[5][19]
In Vivo Tumor Xenograft Models
-
Animal Models: Nude mice are commonly used for in vivo studies.[1][11]
-
Tumor Implantation: Cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a certain volume, the mice are treated with this compound (e.g., intraperitoneal or oral administration) or a vehicle control.
-
Tumor Measurement: Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Key anti-cancer signaling pathways modulated by this compound.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound has demonstrated significant promise as a therapeutic agent in a wide range of preclinical models. Its ability to modulate multiple key signaling pathways underscores its potential for the treatment of complex diseases such as cancer and inflammatory disorders. However, despite the compelling preclinical data, the clinical translation of this compound faces challenges, including its poor water solubility and limited bioavailability.[1]
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound in vivo.
-
Formulation Development: The development of novel drug delivery systems, such as nanoformulations, could help to overcome the challenges of poor solubility and improve the bioavailability of this compound.[1]
-
Clinical Trials: Well-designed clinical trials are essential to establish the safety and efficacy of this compound in human subjects.
References
- 1. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. research.uees.edu.ec [research.uees.edu.ec]
- 5. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 6. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Beneficial Effects of this compound, an Isoprene Flavonoid Isolated from the Root Bark of Morus [mdpi.com]
- 8. The Pro-Health Benefits of this compound Administration-An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Evaluation of the Recuperative Effect of this compound ...: Ingenta Connect [ingentaconnect.com]
- 14. This compound Functions as a Lipogenesis Inhibitor as Well as a Lipolysis Stimulator in Differentiated 3T3-L1 and Primary Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Beneficial Effects of this compound, an Isoprene Flavonoid Isolated from the Root Bark of Morus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mori ramulus and its Major Component this compound Inhibit Herpes Simplex Virus Type 1 Replication and the Virus-Induced Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pro-Health Benefits of this compound Administration—An Update Review | MDPI [mdpi.com]
Morusin's Interaction with Protein Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusin, a prenylated flavonoid isolated from the root bark of Morus species, has garnered significant attention in the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the molecular interactions of this compound with specific protein targets, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug discovery.
Quantitative Data on this compound-Protein Interactions
The biological activity of this compound is underpinned by its direct or indirect interaction with a multitude of protein targets. The following tables summarize the available quantitative data, offering a comparative view of its efficacy and binding affinities.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay | Reference |
| MCF-7 | Breast Cancer | 3.4 µM | 24 h | MTT | [3] |
| MCF-7 | Breast Cancer | 7.88 µM | 72 h | MTT | [3] |
| A-549 | Lung Cancer | 3.1 µM | Not Specified | MTT | [3] |
| HeLa | Cervical Cancer | 0.64 µM | Not Specified | MTT | [3] |
| RAW 264.7 | Macrophage | 10.6 µM | Not Specified | Nitric Oxide Production | [1] |
| Bel-7402 | Hepatocellular Carcinoma | 50 µg/mL | 24 h | Cell Activity | [4] |
| Bel-7402 | Hepatocellular Carcinoma | 100 µg/mL | 24 h | Cell Activity | [4] |
| Huh7 | Hepatocellular Carcinoma | Various (2.5-40 µM) | 24 h & 48 h | MTT | [5] |
| Hep3B | Hepatocellular Carcinoma | Various (2.5-40 µM) | 24 h & 48 h | MTT | [5] |
| 769-P | Renal Cell Carcinoma | Dose-dependent | 48 h & 72 h | CCK-8 | [6] |
| 786-O | Renal Cell Carcinoma | Dose-dependent | 48 h & 72 h | CCK-8 | [6] |
| OSRC-2 | Renal Cell Carcinoma | Dose-dependent | 48 h & 72 h | CCK-8 | [6] |
Table 2: Binding Affinities of this compound to Protein Targets (Molecular Docking)
| Protein Target | Binding Energy (kcal/mol) | Native Ligand Binding Energy (kcal/mol) | Positive Control (Lapatinib) Binding Energy (kcal/mol) | Reference |
| EGFR | -9.6 | -7.5 | -9.2 | [7] |
| SRC | -8.2 | -6.4 | -5.3 | [7] |
| PIK3CA | Not explicitly stated, but interaction shown | Not Applicable | Not Applicable | [8] |
| AKT1 | Not explicitly stated, but interaction shown | Not Applicable | Not Applicable | [8] |
Key Protein Targets and Signaling Pathways
This compound exerts its biological effects by modulating several critical signaling pathways implicated in cell proliferation, survival, and inflammation. The primary protein targets and their associated pathways are detailed below.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the STAT3 signaling pathway in various cancers, including prostate, pancreatic, and liver cancer.[1][9] It achieves this by preventing the phosphorylation of STAT3, which in turn blocks its nuclear translocation and transcriptional activity.[1] This leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin, and cell cycle regulators like c-Myc and Cyclin D1.[1][3]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is another crucial transcription factor involved in inflammation, immunity, and cell survival. This compound has been demonstrated to suppress the activation of NF-κB in prostate, pancreatic, and liver cancer cells.[1] By inhibiting the NF-κB pathway, this compound can downregulate the expression of genes that promote inflammation and cell survival, thereby inducing apoptosis.[10][11]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to inhibit this pathway in various cancer types, including osteosarcoma and human colorectal cancer.[8][12][13] By downregulating the phosphorylation of PI3K and Akt, this compound can induce apoptosis and inhibit cell migration.[8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades such as ERK, JNK, and p38, plays a pivotal role in regulating cell proliferation, differentiation, and apoptosis. This compound has been found to modulate the MAPK pathway in renal cell carcinoma and human hepatoma cells.[4][14][15] It has been observed to increase the phosphorylation of p38 and JNK, which are generally associated with apoptosis, while decreasing the phosphorylation of ERK, which is often linked to cell proliferation.[14][15]
Experimental Protocols
To facilitate the replication and further investigation of this compound's bioactivities, this section outlines the general methodologies for key experiments frequently cited in the literature.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
-
MTT Assay: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
CCK-8 Assay: The water-soluble tetrazolium salt WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting
This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.
General Protocol:
-
Protein Extraction: Lyse cells treated with this compound (and controls) to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by film or a digital imager.
-
Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target protein.
Molecular Docking
This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
General Protocol:
-
Preparation of Protein and Ligand:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the 3D structure of this compound.
-
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of this compound to the active site of the target protein.
-
Analysis of Results: Analyze the docking poses and binding energies to identify the most stable complex and key interacting residues.[7]
Conclusion
This compound is a promising natural compound with significant potential for therapeutic applications, particularly in oncology. Its ability to interact with and modulate multiple key signaling pathways, including STAT3, NF-κB, PI3K/Akt, and MAPK, underscores its pleiotropic anti-cancer effects. The quantitative data on its cytotoxicity and binding affinities provide a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide are intended to facilitate the continued exploration of this compound's mechanisms of action and the identification of novel therapeutic strategies. Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential clinical translation.
References
- 1. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-tumor effect of this compound from the branch bark of cultivated mulberry in Bel-7402 cells via the MAPK pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Ameliorates IL-1β-Induced Chondrocyte Inflammation and Osteoarthritis via NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. This compound Inhibits Human Osteosarcoma via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
Methodological & Application
Application Notes & Protocols: Morusin Extraction and Purification from Morus alba Root Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morusin, a prenylated flavonoid found in the root bark of the white mulberry tree (Morus alba), has garnered significant attention for its diverse pharmacological activities.[1][2] It demonstrates potent anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1] Notably, extensive research highlights its anti-cancer potential across various cancer cell lines, including breast, prostate, gastric, and liver cancers, making it a promising candidate for drug development.[2][3][4] this compound exerts its anti-tumor effects by modulating key cellular signaling pathways, such as PI3K/Akt, MAPK, and STAT3, which are critical in cancer cell proliferation, survival, and metastasis.[1][3][5]
These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Morus alba root bark, intended to guide researchers in obtaining high-purity this compound for further investigation.
Extraction Protocols
The initial step in isolating this compound involves solid-liquid extraction from dried and powdered Morus alba root bark. Ethanol (B145695) is a commonly employed solvent due to its efficiency in extracting flavonoids.[6][7] Other solvents like methanol (B129727) and acetone (B3395972) have also been used.[3][8][9]
Protocol 1.1: Ethanol-Based Maceration
This protocol describes a standard maceration technique using ethanol.
-
Preparation of Plant Material:
-
Obtain dried root bark of Morus alba.
-
Grind the bark into a coarse powder to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Weigh the powdered root bark.
-
Place the powder in a suitable container (e.g., a large glass flask).
-
Add anhydrous or 70-95% ethanol to the powder. A typical solvent-to-solid ratio is 10:1 (v/w).[7]
-
Seal the container and allow it to macerate at room temperature for 24-72 hours. Agitate the mixture periodically.
-
After the maceration period, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.[10]
-
Repeat the extraction process on the residue two to three more times to maximize the yield.[7]
-
Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.[3]
-
Table 1: Comparison of Extraction Parameters
| Parameter | Method 1: Maceration | Method 2: Ultrasound-Assisted Extraction (UAE) |
| Solvent | 70-95% Ethanol | 71.2% Ethanol |
| Solvent-to-Solid Ratio | 10:1 (v/w) | 10:1 (v/w) |
| Temperature | Room Temperature | 25°C |
| Extraction Time | 24-72 hours | ~182 minutes |
| Typical Yield | Varies based on plant material and specific conditions | Generally higher yield in shorter time |
| Reference | [7] | [10] |
Purification Protocols
The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate this compound with high purity. This typically involves column chromatography using different stationary phases.[3][6]
Protocol 2.1: Multi-Step Column Chromatography
-
Macroporous Resin Chromatography (Initial Cleanup):
-
Dissolve the crude extract in an appropriate solvent (e.g., ethanol).
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the flavonoid-rich fraction with a high concentration of ethanol (e.g., 70-95%).
-
Collect the eluate and concentrate it under reduced pressure.[6]
-
-
Silica (B1680970) Gel Chromatography (Fractionation):
-
Adsorb the concentrated fraction from the previous step onto a small amount of silica gel.
-
Load the dried silica gel powder onto a larger silica gel column packed with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate.
-
-
Sephadex LH-20 Chromatography (Final Polishing):
-
Dissolve the this compound-rich fraction in methanol.
-
Load the solution onto a Sephadex LH-20 column pre-equilibrated with methanol.[3]
-
Elute with methanol as the mobile phase.
-
Collect fractions and analyze for the presence of pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.[6]
-
-
(Optional) Semi-preparative HPLC:
-
For obtaining very high purity this compound, the fraction from Sephadex LH-20 can be further purified using semi-preparative reversed-phase HPLC.[6]
-
Analytical Methods and Quality Control
The identity and purity of the isolated this compound must be confirmed using analytical techniques.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC-DAD)
HPLC with a Diode Array Detector (DAD) is a reliable method for the quantification and quality control of this compound.[11][12]
-
Instrumentation: HPLC system with a DAD detector and a C18 column (e.g., 150 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30, v/v) is often used.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: Monitor the absorbance at 269 nm, which is one of the characteristic absorption maxima for this compound.[11]
-
Quantification: Create a calibration curve using a this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.[11]
Table 2: Analytical Parameters for this compound Quantification
| Method | Column | Mobile Phase | Detection | Linearity Range | Reference |
| HPLC-DAD | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (70:30, v/v) | DAD at 269 nm | Not specified | [11] |
| LC-MS | Hypersil C18 | Methanol:Water (70:30, v/v) | ESI+, SIM at m/z 443.1 | 1.5-800 ng/mL | [13][14] |
| LC-MS/MS | Not specified | Acetonitrile and 0.1% formic acid in water | ESI-, MRM at m/z 419.2→297.1 | 1.02-522.3 ng/mL | [14] |
Protocol 3.2: Structural Elucidation
For definitive structural confirmation, spectroscopic methods are employed.
-
Mass Spectrometry (MS): Provides information on the molecular weight. This compound typically shows an ion at m/z 443.1 [M+Na]+ or similar adducts in positive ion mode, corresponding to its molecular weight of 420.45 g/mol .[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, including the placement of hydroxyl and prenyl groups.[3]
-
UV-Vis Spectroscopy: Shows characteristic absorption maxima for flavones, typically in the range of 250–350 nm.[3][11]
Visualized Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall process from raw plant material to pure, analyzed this compound is outlined below.
Caption: Workflow for this compound Extraction, Purification, and Analysis.
This compound-Modulated Signaling Pathways
This compound's anti-cancer activity is attributed to its ability to interfere with multiple signaling cascades that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway.[3][15]
References
- 1. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uees.edu.ec [research.uees.edu.ec]
- 5. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of this compound from Ramulus mori and its effects on mice with transplanted H22 hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves [mdpi.com]
- 9. Effect of Different Solvents on the Measurement of Phenolics and the Antioxidant Activity of Mulberry (Morus atropurpurea Roxb.) with Accelerated Solvent Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Analysis of this compound from Ramulus mori by HPLC-DAD, Its Distribution in Vivo and Differentiation in the Cultivated Mulberry Species [scirp.org]
- 13. Quantification of this compound using LC-MS in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. worldscientific.com [worldscientific.com]
Application Notes and Protocols for Morusin Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, derivatization, and biological activities of Morusin, a prenylated flavonoid with significant therapeutic potential. Detailed protocols for its chemical synthesis and derivatization are presented, alongside tabulated quantitative data on its anticancer and anti-inflammatory effects. Signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of its mechanisms of action and synthesis routes.
Introduction
This compound, a naturally occurring prenylated flavonoid found in the root bark of plants from the Morus species, has garnered considerable interest in the scientific community due to its diverse pharmacological properties.[1][2][3] It exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[2] The presence of a prenyl group in its structure is believed to enhance its lipophilicity and interaction with biological membranes, contributing to its potent bioactivity.[3] This document outlines the total synthesis of this compound, methods for its derivatization, and summarizes its key biological activities with a focus on its potential as a therapeutic agent.
Total Synthesis of this compound
The total synthesis of this compound is a complex, multi-step process. A notable method involves a 13-step synthesis starting from the commercially available compound phloroglucinol (B13840).[1] While this process is challenging and results in a modest overall yield, it provides a viable route to obtain pure this compound for research purposes.[1]
Synthetic Workflow
The synthesis of this compound from phloroglucinol involves a series of reactions including protection of hydroxyl groups, prenylation, and cyclization to form the characteristic pyran ring. The general workflow is depicted below.
Caption: General workflow for the total synthesis of this compound from phloroglucinol.
Experimental Protocol for Total Synthesis (Conceptual)
Materials:
-
Phloroglucinol
-
Protecting group reagents (e.g., benzyl (B1604629) bromide, MOM-Cl)
-
Prenylating agent (e.g., prenyl bromide)
-
Lewis acids (e.g., BF₃·OEt₂)
-
Bases (e.g., K₂CO₃, NaH)
-
Solvents (e.g., acetone, DMF, THF, DCM)
-
Reagents for cyclization and deprotection
Procedure:
-
Protection of Phloroglucinol: The hydroxyl groups of phloroglucinol are protected to prevent unwanted side reactions. This can be achieved using various protecting groups under basic conditions.
-
Prenylation: The protected phloroglucinol is reacted with a prenylating agent, such as prenyl bromide, in the presence of a base to introduce the prenyl group onto the aromatic ring.
-
Formation of the Flavone (B191248) Backbone: The prenylated intermediate is then subjected to a series of reactions to construct the core flavone structure. This typically involves condensation with a suitable benzaldehyde (B42025) derivative.
-
Cyclization: The second prenyl group is introduced and subsequently cyclized to form the pyran ring characteristic of this compound. This step often requires specific catalysts and reaction conditions.
-
Deprotection and Final Modifications: The protecting groups are removed to yield the final this compound molecule. Further purification steps, such as column chromatography, are necessary to obtain the pure compound.
Derivatization of this compound
The derivatization of this compound can enhance its biological activity, improve its pharmacokinetic properties, or serve as a tool for structure-activity relationship (SAR) studies. Common derivatization strategies for flavonoids like this compound include alkylation, acylation, and glycosylation of the hydroxyl groups.
General Derivatization Workflow
The derivatization process typically starts with the isolation or synthesis of this compound, followed by reaction with a suitable reagent to modify one or more of its hydroxyl groups.
Caption: General workflow for the derivatization of this compound.
Experimental Protocol for Derivatization (General)
The following is a general protocol for the O-alkylation of this compound, which can be adapted for other derivatization reactions.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., acetone, DMF)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., acetone).
-
Add a base (e.g., K₂CO₃) to the solution and stir.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting this compound derivative using column chromatography.
Biological Activities and Signaling Pathways
This compound modulates several key signaling pathways, leading to its observed anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the activation of the NF-κB and MAPK signaling pathways.[2] This leads to a reduction in the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as enzymes like iNOS and COX-2.[2]
Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis. It modulates several signaling pathways critical for cancer cell survival and progression, including the PI3K/Akt and STAT3 pathways.[2] By inhibiting these pathways, this compound can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately triggering cancer cell death.
Caption: this compound's inhibitory effect on PI3K/Akt and STAT3 signaling pathways in cancer.
Quantitative Data
The following tables summarize the reported in vitro activities of this compound and its derivatives.
Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 3.4 (24h) | [1] |
| A549 | Lung Cancer | 3.1 | [1] |
| HeLa | Cervical Cancer | 0.64 | [1] |
| Murine leukemia P-388 | Leukemia | 3.1 µg/mL | [4] |
Anti-inflammatory Activity of this compound
| Assay | System | IC₅₀ (µM) | Reference |
| iNOS enzyme activity inhibition | LPS-activated RAW 264.7 cells | >10 | [5] |
| Nitric oxide production inhibition | LPS-stimulated RAW 264.7 cells | 10.6 | [5] |
| COX and LOX inhibition | >100 | [5] |
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and anticancer activities. While its total synthesis is complex, established routes provide access to this compound for further investigation. The derivatization of this compound offers a valuable strategy for enhancing its therapeutic potential and exploring its structure-activity relationships. The data presented in this document underscore the importance of continued research into this compound and its analogs as potential drug candidates for the treatment of various diseases. Further studies are warranted to explore the in vivo efficacy and safety of these compounds.
References
- 1. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Morusin in Plant Extracts via High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Morusin, a prenylated flavonoid with significant pharmacological interest, in plant extracts, particularly from the Morus species (mulberry). The described protocol provides a reliable and reproducible methodology for researchers, scientists, and drug development professionals engaged in the analysis of natural products. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis.
Introduction
This compound, a prenylated flavonoid isolated from the root bark and other parts of Morus alba and other Morus species, has garnered considerable attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] Its therapeutic potential necessitates accurate and precise quantification in various plant matrices for quality control, standardization of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful analytical technique for the separation and quantification of this compound in complex plant extracts.[2][3][4] This method offers high resolution, sensitivity, and specificity.
Experimental
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD). A Shimadzu LC-20A HPLC system or equivalent is suitable.[4]
-
Chromatographic Column: A C18 reversed-phase column (e.g., Varian C18, 150 x 4.6 mm, 5 µm particle size) is recommended.[4]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Anhydrous ethanol (B145695) for extraction.[3][4][5]
-
Reagents: Formic acid (optional, for mobile phase modification).[6]
-
This compound Standard: A certified reference standard of this compound (purity ≥98%).
-
Sample Preparation Equipment: Grinder or mill, ultrasonic bath, centrifuge, vortex mixer, and syringe filters (0.45 µm).
Chromatographic Conditions
The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound:[4]
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Milli-Q water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30°C[6] |
| Detection Wavelength | 269 nm |
| Injection Volume | 20 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Grinding: Grind the dried plant material (e.g., root bark, branch bark) into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of anhydrous ethanol.[5]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Plot the peak area against the corresponding concentration to generate a calibration curve.
-
Sample Analysis: Inject 20 µL of the prepared sample extract in triplicate.
-
Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data
The content of this compound can vary significantly depending on the plant part and the specific cultivar of the mulberry species.
Table 1: this compound Content in Different Parts of the Mulberry Plant [2][3]
| Plant Part | This compound Content (µg/g dry weight) |
| Root Bark | Up to 867,040 |
| Branch Bark | Varies significantly by cultivar (see Table 2) |
| Branch Xylem | Lower content |
| Root Xylem | Lower content |
| Leaves | Less than one-twentieth of root bark content |
Table 2: this compound Content in the Branch Bark of Various Mulberry Cultivars [4]
| Mulberry Cultivar | This compound Content (µg/g dry weight) |
| No. 404 (tetraploid) | Highest content |
| Husang 32 | High content |
| Sha 2 | 44.18 ± 1.98 |
| Yin 6 | 54.47 ± 2.45 |
| Kenmochi | 73.13 ± 4.78 |
| Hongpi Maosang | 98.80 ± 4.12 |
| Yanbian Qiuyu | 108.68 ± 6.22 |
| No. 842 (octoploid) | 124.43 ± 6.33 |
| Fuyang | High content |
| Xinan Qingsang | High content |
| Huasang | 203.68 ± 10.21 |
| Dahongpi | 246.70 ± 13.21 |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plant extracts.
This compound Signaling Pathway Inhibition in Cancer Cells
This compound has been shown to exert its anti-cancer effects by modulating various signaling pathways.
References
- 1. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of this compound from Ramulus mori by HPLC-DAD, Its Distribution in Vivo and Differentiation in the Cultivated Mulberry Species [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of this compound from Ramulus mori and its effects on mice with transplanted H22 hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
Application Note: Quantitative Analysis of Morusin and its Metabolites in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusin, a prenylated flavonoid isolated from the root bark of Morus alba L., has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] To support preclinical and clinical development, a robust and sensitive analytical method for the quantification of this compound and its metabolites in biological matrices is essential. This application note provides a detailed protocol for the analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and specificity.[3] Additionally, it addresses the identification of this compound's primary metabolites.
Quantitative LC-MS/MS Data
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound, compiled from published literature.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Internal Standard (IS) | Praeruptorin C[4] | Genkwanin[5] |
| Sample Preparation | Diethyl ether extraction[4] | Protein precipitation with acetonitrile[5] |
| Chromatographic Column | Hypersil C18[4] | Thermo Hypersil GOLD C18 (50 mm × 4.6 mm, 3 μm)[5] |
| Mobile Phase | Isocratic: Methanol-water (70:30, v/v)[4] | Gradient: Acetonitrile (B52724) and 0.1% formic acid in water[5] |
| Flow Rate | 0.4 mL/min[4] | 0.5 mL/min[5] |
| Ionization Mode | Positive ESI[4] | Negative ESI[5] |
| MRM Transition (this compound) | m/z 443.1 → [Not Specified] | m/z 419.2 → 297.1[5] |
| MRM Transition (IS) | m/z 451.0 → [Not Specified] (Praeruptorin C) | m/z 283.1 → 268.2 (Genkwanin)[5] |
Table 2: Performance Characteristics of this compound Quantification Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range | 1.5-800 ng/mL[4] | 1.02-522.3 ng/mL[5][6] |
| Correlation Coefficient (r²) | ≥ 0.99[4] | ≥ 0.99[5][6] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | 1.05 ng/mL[5][6] |
| Extraction Recovery | > 85.1%[6] | > 85.1%[5] |
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation Method)
This protocol is based on a common and efficient method for extracting this compound from plasma samples.[5]
Materials:
-
Rat plasma samples
-
This compound and Internal Standard (e.g., Genkwanin) stock solutions
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of this compound. Method development and optimization are recommended.
Chromatographic Conditions:
-
Instrument: UPLC system
-
Column: Thermo Hypersil GOLD C18 (50 mm × 4.6 mm, 3 μm) or equivalent[5]
-
Mobile Phase A: 0.1% Formic acid in water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient Program:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 30% B
-
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative mode[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
This compound Metabolism
In vitro studies using liver microsomes have identified several metabolites of this compound, with hydroxylation being the primary metabolic pathway.[1][7] Eight metabolites (M1-M8) have been detected in various species, including rats.[1] The major metabolic transformations are mono- and di-hydroxylation.[1] The cytochrome P450 enzyme CYP3A4 has been identified as the major isozyme involved in this compound metabolism in human liver microsomes.[1][7]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effects of this compound in Prostate Cancer via Inhibition of Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Human Osteosarcoma via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Morusin Preparation for In Vitro Cell Culture Assays
References
- 1. This compound shows potent antitumor activity for human hepatocellular carcinoma in vitro and in vivo through apoptosis induction and angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of this compound from Ramulus mori and its effects on mice with transplanted H22 hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pro-Health Benefits of this compound Administration—An Update Review | MDPI [mdpi.com]
- 6. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 7. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound inhibits the growth of human colorectal cancer HCT116-derived sphere-forming cells via the inactivation of Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Morusin Cytotoxicity Testing: An Application Note and Protocol for the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of morusin, a natural prenylated flavonoid with demonstrated anti-cancer properties.[1][2] Included are detailed experimental protocols, data presentation guidelines, and visualizations of the associated signaling pathways and experimental workflow.
Introduction to this compound and its Cytotoxic Effects
This compound, isolated from the root bark of Morus alba, has emerged as a promising candidate in oncology research.[3] It exhibits cytotoxic and growth-inhibitory effects across a spectrum of cancer cell lines, including those of the breast, liver, lung, prostate, colon, and stomach.[4][5] The anti-cancer activity of this compound is attributed to its ability to modulate key signaling pathways, inducing apoptosis and autophagy.[4][5]
Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A375 | Melanoma | 24 | 4.634 | [6] |
| MV3 | Melanoma | 24 | 9.7 | [6] |
| PIG1 (normal) | Melanocyte | 24 | 21.04 | [6] |
| HaCaT (normal) | Keratinocyte | 24 | 18.01 | [6] |
| Various Breast Cancer Lines | Breast Cancer | 24 | 18-45 | [3] |
| MCF10A (normal) | Breast Epithelial | 24 | >118 | [3] |
| 769-P | Renal Cell Carcinoma | Not Specified | Not Specified | [7] |
| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | [7] |
| OSRC-2 | Renal Cell Carcinoma | Not Specified | Not Specified | [7] |
| DU145 | Prostate Cancer | Not Specified | ~15-20 (80% cytotoxicity at 30 µM) | [8] |
| M2182 | Prostate Cancer | Not Specified | Not Specified | [8] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | Not Specified | [1] |
| Hep3B | Hepatocellular Carcinoma | Not Specified | Not Specified | [1] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of this compound against adherent cancer cells using the MTT assay. The principle of this colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[9][10][11][12] The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
This compound
-
Target cancer cell line(s) and appropriate complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][15]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[9][15]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[16]
-
Determine the optimal cell seeding density for your specific cell line to ensure they are in a proliferative state during the experiment. A typical starting range is 1,000 to 100,000 cells per well.[16]
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.[17]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[16]
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Include appropriate controls:
-
Untreated Control: Cells in medium without this compound.
-
Vehicle Control: Cells in medium with the same concentration of DMSO used in the highest this compound concentration.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilization solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the molecular mechanisms of this compound's action, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT assay for this compound cytotoxicity testing.
This compound exerts its cytotoxic effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
References
- 1. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | this compound as a drug candidate: opportunities, limitations, and the path toward clinical translation [frontiersin.org]
- 5. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: Unraveling the Anti-Cancer Mechanisms of Morusin Through Western Blot Analysis
Introduction: Morusin, a prenylated flavonoid isolated from the root bark of Morus alba, has emerged as a promising natural compound with potent anti-cancer properties. Its therapeutic potential is attributed to its ability to modulate key signaling pathways that govern cell proliferation, survival, apoptosis (programmed cell death), and autophagy (a cellular recycling process). Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's anti-cancer effects by enabling the detection and quantification of specific protein expression and phosphorylation changes within treated cells. These application notes provide a comprehensive overview and detailed protocols for researchers investigating the impact of this compound on cancer cells.
Key Cellular Processes Modulated by this compound:
-
Apoptosis Induction: this compound has been shown to induce apoptosis in various cancer cell lines. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
-
Autophagy Regulation: this compound can also induce autophagy. The interplay between this compound-induced autophagy and apoptosis is a critical area of investigation, as autophagy can sometimes act as a survival mechanism for cancer cells.
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle.
-
Inhibition of Cell Proliferation and Migration: this compound has been demonstrated to inhibit the growth and metastatic potential of cancer cells.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on the expression and phosphorylation of key proteins, as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Protein | This compound Concentration | Treatment Time | Observed Effect | Reference |
| MDA-MB-231 & MCF-7 (Breast Cancer) | Cleaved Caspase-3 | Dose-dependent | 48h | Upregulation | [1] |
| MDA-MB-231 & MCF-7 (Breast Cancer) | Cleaved Caspase-9 | Dose-dependent | 48h | Upregulation | [1] |
| MDA-MB-231 & MCF-7 (Breast Cancer) | Bax | Dose-dependent | 48h | Upregulation | [1] |
| MDA-MB-231 & MCF-7 (Breast Cancer) | Survivin | Dose-dependent | 48h | Downregulation | [1] |
| Renal Cell Carcinoma (RCC) cells | Cleaved-caspase3 | Dose- and time-dependent | Up to 24h | Upregulation | [2] |
| Renal Cell Carcinoma (RCC) cells | Bax | Dose- and time-dependent | Up to 24h | Upregulation | [2] |
| Renal Cell Carcinoma (RCC) cells | Bcl-2 | Dose- and time-dependent | Up to 24h | Downregulation | [2] |
Table 2: Effect of this compound on MAPK Signaling Pathway Proteins
| Cell Line | Protein | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Renal Cell Carcinoma (RCC) cells | p-p38 | 4 µg/mL | 0.1-6h | Upregulation | |
| Renal Cell Carcinoma (RCC) cells | p-JNK | 4 µg/mL | 0.1-6h | Upregulation | |
| Renal Cell Carcinoma (RCC) cells | p-ERK | 4 µg/mL | 0.1-6h | Downregulation | |
| Human Hepatoma Bel-7402 cells | P-ERK1/2 | Not specified | Not specified | Upregulation | [3] |
| Human Hepatoma Bel-7402 cells | P-JNK | Not specified | Not specified | Upregulation | [3] |
Table 3: Effect of this compound on Akt/mTOR Signaling Pathway Proteins
| Cell Line | Protein | This compound Concentration | Treatment Time | Observed Effect | Reference |
| PC-3 & 22Rv1 (Prostate Cancer) | p-AKT | Not specified | Not specified | Suppression | |
| PC-3 & 22Rv1 (Prostate Cancer) | p-mTOR | Not specified | Not specified | Suppression | |
| PC-3 & 22Rv1 (Prostate Cancer) | p-p70S6K | Not specified | Not specified | Suppression | |
| PC-3 & 22Rv1 (Prostate Cancer) | Raptor | Not specified | Not specified | Downregulation | |
| PC-3 & 22Rv1 (Prostate Cancer) | Rictor | Not specified | Not specified | Downregulation | |
| Non-small cell lung cancer (NSCLC) | p-AMPK | 20 µM | Time-dependent | Upregulation | [4] |
| Non-small cell lung cancer (NSCLC) | p-mTOR | 20 µM | Time-dependent | Dephosphorylation | [5] |
| Non-small cell lung cancer (NSCLC) | p-p70S6K | 20 µM | Time-dependent | Dephosphorylation | [5] |
Table 4: Effect of this compound on Autophagy-Related Proteins
| Cell Line | Protein | This compound Concentration | Treatment Time | Observed Effect | Reference |
| HeLa, HepG2, HCT116, A549, MCF7 | LC3-II | Dose-dependent | 6h | Upregulation | [6] |
| HeLa cells | p-ULK1 (Ser317) | Not specified | Not specified | Upregulation | [6] |
| HeLa cells | p-ULK1 (Ser757) | Not specified | Not specified | Downregulation | [6] |
| Non-small cell lung cancer (NSCLC) | Atg5 | 20 µM | Time-dependent | Upregulation | [4] |
| Non-small cell lung cancer (NSCLC) | Atg12 | 20 µM | Time-dependent | Upregulation | [4] |
| Non-small cell lung cancer (NSCLC) | Beclin-1 | 20 µM | Time-dependent | Upregulation | [4] |
| Non-small cell lung cancer (NSCLC) | LC3II | 20 µM | Time-dependent | Upregulation | [4] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Protocol 2: Protein Extraction (Cell Lysis)
-
Cell Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[8]
-
Cell Scraping: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the lysate on ice.[9]
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix equal amounts of protein (typically 20-50 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10][11]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline containing 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the recommended concentration, overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[9][11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[9]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate and incubate the membrane with it.[8]
-
Signal Visualization: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the band intensity of the target protein to that of a loading control (e.g., β-actin or GAPDH).[8]
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[3][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[12]
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Induction of cytoprotective autophagy by this compound via AMP-activated protein kinase activation in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effects of this compound in Prostate Cancer via Inhibition of Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. worldscientific.com [worldscientific.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Morusin Administration in Xenograft Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusin, a prenylated flavonoid extracted from the root bark of plants from the Morus species, has garnered significant attention for its potential anti-cancer properties.[1][2][3] Preclinical studies utilizing xenograft mouse models have demonstrated its efficacy in inhibiting tumor growth across various cancer types, including hepatocellular carcinoma, renal cell carcinoma, gastric cancer, prostate cancer, and melanoma.[4][5][6] These application notes provide a comprehensive overview of the administration of this compound in such models, detailing experimental protocols and summarizing key quantitative data from published studies. The information presented herein is intended to serve as a valuable resource for researchers designing and conducting preclinical evaluations of this compound and its analogs.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of this compound in xenograft mouse models of cancer.
Table 1: this compound Administration and Tumor Growth Inhibition in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage and Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | HepG2 | Nude mice | 5, 10, and 15 mg/kg, intraperitoneal injection | 6 weeks | Dose-dependent decrease in tumor volume and weight; 61.4% inhibition at 15 mg/kg | [5] |
| Renal Cell Carcinoma | OSRC-2 | Nude mice | 20 mg/kg, intraperitoneal injection every 3 days | 3 weeks | 56.66% decrease in tumor volume | [4] |
| Gastric Cancer | MKN45, SGC7901 | Nude mice | 50 mg/kg, intraperitoneal injection every two days | 3 weeks | Significant reduction in tumor volume and weight | |
| Melanoma | MV3 | NOD/SCID mice | 25 mg/kg, intraperitoneal injection every 2 days | 20 days | Significant reduction in tumor volume and weight | [4] |
Table 2: Effects of this compound on Cellular Markers in Xenograft Tumors
| Cancer Type | Cell Line | Key Cellular Markers Investigated | Observed Effect of this compound | Reference |
| Hepatocellular Carcinoma | HepG2 | Ki-67, CD34 | Decreased expression, indicating reduced proliferation and angiogenesis | [5] |
| Gastric Cancer | MKN45, SGC7901 | Ki-67, CDK2, CDK4, Cyclin D1, Cyclin E1 | Decreased expression of proliferation and cell cycle markers | |
| Renal Cell Carcinoma | OSRC-2 | Ki-67, P27 | Decreased Ki-67 and increased P27 expression, indicating cell cycle arrest | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below illustrate the primary pathways affected by this compound treatment.
References
- 1. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pro-Health Benefits of this compound Administration-An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound shows potent antitumor activity for human hepatocellular carcinoma in vitro and in vivo through apoptosis induction and angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Assessing the Anti-Proliferative Effects of Morusin Using the Colony Formation Assay
Introduction
Morusin, a prenylated flavonoid isolated from the root bark of plants like Morus alba, has demonstrated significant anti-tumor properties across a variety of cancer cell lines, including those from gastric, lung, breast, and osteosarcoma cancers.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways.[1][3][4] Notably, this compound has been shown to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways, which are frequently hyperactivated in cancer and play crucial roles in cell proliferation, survival, and migration.[1][3][5][6]
The colony formation assay, or clonogenic assay, is a gold-standard in vitro method used to determine the long-term survival and proliferative capacity of a single cell.[7][8][9] Unlike short-term viability assays (e.g., MTT or CCK-8), which measure metabolic activity, the clonogenic assay assesses the ability of a cell to undergo the multiple divisions necessary to form a colony (defined as a cluster of at least 50 cells).[7] This makes it an invaluable tool for evaluating the efficacy of cytotoxic and cytostatic agents like this compound, as it measures reproductive cell death and provides a more comprehensive picture of a compound's long-term therapeutic potential.[7][10]
This document provides a detailed protocol for using a colony formation assay to quantify the dose-dependent effects of this compound on the clonogenic survival of cancer cells.
Experimental Protocol
This protocol outlines the steps for a 2D adherent cell colony formation assay.
I. Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., Hep3B, A549, MKN45)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Culture Medium: Appropriate complete medium with serum and antibiotics
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4
-
Trypsin-EDTA: 0.25% or 0.05% as required for the cell line
-
6-well tissue culture plates
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
DMSO (Dimethyl sulfoxide): Vehicle control
II. Procedure
-
Cell Preparation: a. Culture cells under standard conditions (37°C, 5% CO₂). b. When cells reach 70-80% confluency, aspirate the medium, wash once with PBS, and detach them using Trypsin-EDTA.[7] c. Neutralize trypsin with complete medium, collect the cells, and centrifuge at 1000 rpm for 5 minutes.[8] d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer) to determine the concentration of viable cells.
-
Cell Seeding: a. Prepare a single-cell suspension in complete medium. b. Seed the cells into 6-well plates. The optimal seeding density must be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well. This density should allow for the formation of distinct, countable colonies in the control wells after the incubation period.[10] c. Prepare triplicate wells for each condition (vehicle control and each this compound concentration). d. Allow cells to attach by incubating for 12-24 hours.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations often range from 1 µM to 40 µM.[2][11] b. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose. c. Carefully replace the medium in each well with the medium containing the appropriate this compound concentration or vehicle control. d. Incubate the plates for the desired treatment duration (e.g., 24 to 48 hours). Some protocols may call for continuous exposure.
-
Colony Growth: a. After the treatment period, gently aspirate the this compound-containing medium. b. Wash each well once with sterile PBS. c. Add 2 mL of fresh, complete medium to each well. d. Return the plates to the incubator and allow colonies to grow for 7-14 days. The incubation time depends on the growth rate of the cell line. e. Monitor the plates every 2-3 days. Change the medium if necessary (e.g., if it becomes acidic, indicated by a yellow color change).
-
Fixing and Staining: a. Once colonies in the control wells are visible to the naked eye (typically >50 cells), aspirate the medium from all wells. b. Gently wash each well twice with PBS to remove any debris. c. Fix the colonies by adding 1 mL of Fixation Solution (e.g., 4% PFA) to each well and incubating for 15-20 minutes at room temperature.[8] d. Aspirate the fixation solution and wash gently with PBS. e. Stain the colonies by adding 1 mL of 0.5% Crystal Violet solution to each well. Incubate for 10-20 minutes at room temperature. f. Remove the crystal violet solution and wash the wells carefully with tap water until the excess stain is removed from the background. g. Allow the plates to air dry completely overnight in an inverted position.
-
Colony Counting and Data Analysis: a. Scan or photograph the dried plates. b. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[7] Counting can be done manually or using software like ImageJ. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.[10]
- Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded) x 100%
- Surviving Fraction (SF): Number of colonies after treatment / (Number of cells seeded x PE)
Data Presentation
The results of a colony formation assay are typically presented to show the dose-dependent effect of the compound on cell survival.
| This compound Conc. (µM) | No. of Cells Seeded | Avg. No. of Colonies (± SD) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 (Vehicle) | 500 | 185 ± 12 | 37% | 1.00 |
| 2.5 | 500 | 142 ± 9 | - | 0.77 |
| 5 | 500 | 98 ± 7 | - | 0.53 |
| 10 | 500 | 41 ± 5 | - | 0.22 |
| 20 | 500 | 12 ± 3 | - | 0.06 |
Note: Data presented are representative and should be generated from triplicate wells per experiment.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Colony Formation Assay with this compound Treatment.
This compound Signaling Pathway Diagram
Caption: this compound inhibits the pro-survival PI3K/Akt signaling pathway.
References
- 1. Frontiers | this compound as a drug candidate: opportunities, limitations, and the path toward clinical translation [frontiersin.org]
- 2. The Pro-Health Benefits of this compound Administration—An Update Review | MDPI [mdpi.com]
- 3. This compound Inhibits Human Osteosarcoma via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell proliferation and tumor growth by down-regulating c-Myc in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound induces apoptosis and autophagy via JNK, ERK and PI3K/Akt signaling in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. ossila.com [ossila.com]
- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
Probing Morusin-Induced Apoptosis: Application Notes and Protocols for Annexin V/PI Staining
For Immediate Release
[City, State] – [Date] – For researchers and scientists in the fields of oncology and drug development, understanding the precise mechanisms of action of novel therapeutic compounds is paramount. Morusin, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis. This document provides detailed application notes and protocols for the use of Annexin V/Pro-pidium Iodide (PI) staining to detect and quantify apoptosis induced by this compound in cancer cell lines.
Unveiling the Pro-Apoptotic Potential of this compound
This compound has been shown to trigger apoptosis in a variety of cancer cells, including breast, prostate, and colorectal cancer cell lines. The induction of apoptosis is a critical indicator of a compound's potential as a chemotherapeutic agent. Annexin V/PI staining, coupled with flow cytometry, is a robust and widely accepted method for the quantitative analysis of apoptosis. This technique allows for the differentiation of viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells.
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines using Annexin V/PI staining. The data consistently demonstrates a dose-dependent increase in the apoptotic cell population following this compound treatment.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Human Breast Cancer Cell Lines (MCF-7 and MDA-MB-231) after 48 hours. [1]
| Cell Line | This compound Concentration (µg/ml) | Percentage of Apoptotic Cells (%) |
| MCF-7 | 0 (Control) | 4.70 ± 1.41 |
| 4 | 12.3 ± 2.1 | |
| 6 | 25.8 ± 3.5 | |
| 8 | 41.2 ± 4.2 | |
| MDA-MB-231 | 0 (Control) | 3.90 ± 1.27 |
| 4 | 10.5 ± 1.8 | |
| 6 | 21.7 ± 2.9 | |
| 8 | 35.6 ± 3.7 |
Data is presented as mean ± standard deviation.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reliable and reproducible results. The following is a comprehensive protocol for Annexin V/PI staining of cancer cells treated with this compound.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 4, 6, 8 µg/ml) for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[2]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Collect data for at least 10,000 events per sample.
-
Interpretation of Results
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Signaling Pathways of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through the modulation of key signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5][6][7] The inhibition of these pathways leads to the downregulation of anti-apoptotic proteins such as Survivin and the upregulation of pro-apoptotic proteins like Bax.[1][8] This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade, including caspase-9 and caspase-3, culminating in the execution of apoptosis.[1]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Annexin V/PI Staining
The following diagram illustrates the key steps in the experimental workflow for detecting this compound-induced apoptosis using Annexin V/PI staining.
Caption: Experimental workflow for Annexin V/PI staining.
Conclusion
The Annexin V/PI staining protocol is a reliable and effective method for quantifying the apoptotic effects of this compound on cancer cells. The provided data and protocols offer a solid foundation for researchers to investigate the anti-cancer properties of this compound and to further elucidate its mechanisms of action. This information is valuable for the development of novel cancer therapeutics.
References
- 1. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bosterbio.com [bosterbio.com]
- 4. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and suppresses NF-kappaB activity in human colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Morusin's Anti-Metastatic Effects using Transwell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a complex process and the primary cause of cancer-related mortality. It involves the detachment of cancer cells from the primary tumor, their migration and invasion into surrounding tissues, intravasation into the circulatory system, and subsequent extravasation to form secondary tumors at distant sites. Morusin, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-tumor activities, including the inhibition of cancer cell migration and invasion.[1] The Transwell migration assay is a widely used in vitro method to quantify the migratory and invasive potential of cancer cells in response to therapeutic agents like this compound.[2]
These application notes provide a comprehensive guide for utilizing the Transwell migration assay and other related techniques to evaluate the anti-metastatic effects of this compound. Detailed protocols for key experiments, a summary of quantitative data, and diagrams of the implicated signaling pathways are presented to facilitate research in this area.
Data Presentation
The anti-metastatic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the inhibitory concentrations and the effects on cell migration, invasion, and key protein expression.
Table 1: Inhibitory Concentration (IC50) of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 3.4 | 24 |
| A-549 | Lung Cancer | 3.1 | Not Specified |
| HeLa | Cervical Cancer | 0.64 | Not Specified |
| Bel-7402 | Hepatocellular Carcinoma | Not Specified | Not Specified |
| 769-P | Renal Cell Carcinoma | Not Specified | 48 |
| 786-O | Renal Cell Carcinoma | Not Specified | 48 |
| OSRC-2 | Renal Cell Carcinoma | Not Specified | 48 |
| HONE-1 | Nasopharyngeal Carcinoma | Not Specified | 24 |
| NPC-39 | Nasopharyngeal Carcinoma | Not Specified | 24 |
| NPC-BM | Nasopharyngeal Carcinoma | Not Specified | 24 |
| A375 | Melanoma | 5 | 24 |
| MV3 | Melanoma | 10 | 24 |
Data synthesized from multiple sources.[3][4][5]
Table 2: Effect of this compound on Cancer Cell Migration and Invasion (Transwell Assay)
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Incubation Time (h) | Inhibition of Migration (%) | Inhibition of Invasion (%) |
| 769-P | Renal Cell Carcinoma | 2, 4, 8 | 48 | Dose-dependent decrease | Not Specified |
| 786-O | Renal Cell Carcinoma | 2, 4, 8 | 48 | Dose-dependent decrease | Not Specified |
| OSRC-2 | Renal Cell Carcinoma | 2, 4, 8 | 48 | Significant dose-dependent decrease | Not Specified |
| HONE-1 | Nasopharyngeal Carcinoma | 2, 4, 8 (µM) | 24 | Dose-dependent decrease | Dose-dependent decrease |
| NPC-39 | Nasopharyngeal Carcinoma | 2, 4, 8 (µM) | 24 | Dose-dependent decrease | Dose-dependent decrease |
| NPC-BM | Nasopharyngeal Carcinoma | 2, 4, 8 (µM) | 24 | Dose-dependent decrease | Dose-dependent decrease |
| A375 | Melanoma | 5 (µM) | 24 | Significant decrease | Significant decrease (72h) |
| MV3 | Melanoma | 10 (µM) | 24 | Significant decrease | Significant decrease (72h) |
Data synthesized from multiple sources.[4][5][6]
Experimental Protocols
Herein, we provide detailed protocols for key assays to assess the anti-metastatic properties of this compound.
Transwell Migration and Invasion Assay
This assay evaluates the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer, such as Matrigel (invasion), in response to a chemoattractant.[2][7]
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium prior to the assay.
-
Harvest cells using trypsin and resuspend in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup (Migration):
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add different concentrations of this compound to the upper chamber. Include a vehicle control (DMSO).
-
-
Assay Setup (Invasion):
-
Thaw Matrigel on ice and dilute with a cold, serum-free medium.
-
Coat the upper surface of the Transwell membrane with the diluted Matrigel solution and incubate at 37°C for 30-60 minutes to allow for gelation.
-
Proceed with steps 2.1 and 2.2.
-
-
Incubation:
-
Quantification:
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the migrated/invaded cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells under a microscope in several random fields.
-
Alternatively, the stain can be eluted with 10% acetic acid, and the absorbance can be measured with a plate reader.
-
Wound Healing (Scratch) Assay
This assay assesses collective cell migration.[8]
Materials:
-
6-well plates
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
Sterile 200 µL pipette tip
Protocol:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add a fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for ECM degradation during invasion.[9][10]
Materials:
-
Cancer cell lines
-
Serum-free medium
-
SDS-PAGE equipment
-
Polyacrylamide gel containing gelatin (1 mg/mL)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture cells in a serum-free medium with or without this compound for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing sample buffer.
-
Perform SDS-PAGE using a polyacrylamide gel co-polymerized with gelatin.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatinase activity will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound, such as PI3K/AKT/mTOR and MAPK/ERK.[11][12]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Experimental Workflow and Signaling Pathways
References
- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Dosing and Administration of Morusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusin, a prenylated flavonoid isolated from the root bark of plants in the Morus genus (e.g., Morus alba), has garnered significant scientific interest for its wide range of biological activities.[1][2][3] Extensive preclinical research, both in vitro and in vivo, has demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and potent anti-tumor agent.[4][5] this compound has shown efficacy in various cancer models, including hepatocellular carcinoma, gastric cancer, glioblastoma, and breast cancer.[4][5][6] Its mechanisms of action often involve the modulation of critical cellular signaling pathways, such as STAT3, NF-κB, and MAPK, leading to the induction of apoptosis and inhibition of angiogenesis and cell proliferation.[6][7][8]
These application notes provide a comprehensive summary of in vivo dosing strategies, administration protocols, and pharmacokinetic data for this compound derived from various animal studies. The information is intended to guide researchers in designing and executing preclinical experiments.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the dosing regimens and pharmacokinetic parameters of this compound used in various animal models.
Table 1: Summary of this compound In Vivo Dosing Regimens
| Therapeutic Area | Animal Model | Dosage (mg/kg) | Administration Route | Frequency & Duration | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Nude mice (BALB/c-nu/nu) with HepG2 xenografts | 5, 10, 15 | Intraperitoneal (i.p.) | Thrice weekly for 6 weeks | Dose-dependent decrease in tumor volume and weight; inhibition of angiogenesis. | [6] |
| Renal Cell Carcinoma (RCC) | Nude mice with OSRC-2 xenografts | 20 | Intraperitoneal (i.p.) | Every 3 days for 21+ days | Significant reduction in tumor volume and weight. | [7] |
| Melanoma | NOD/SCID mice with MV3 xenografts | Not specified in abstract, but in vivo study confirmed tumor inhibition. | Not specified | Not specified | Reduced tumor weight, volume, and size. | [9] |
| Pneumonia (Mycoplasma) | BALB/c mice | 20, 50 | Not specified | Not specified | Decreased levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | [1] |
| Memory Impairment | Rats (Aluminum trichloride-induced) | 100 | Not specified | Not specified | Counteracted memory loss; reduced brain acetylcholinesterase activity. | [1] |
| Osteoarthritis | Mouse model (DMM) | Not specified | Not specified | Not specified | Ameliorated IL-1β-induced chondrocyte inflammation. | [10][11] |
| Colitis | Rats (TNBS-induced) | Not specified | Gavage | Not specified | Protected against colitis. |[10][11] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng/mL*h) | t1/2 (h) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Normal Sprague-Dawley Rats | Oral | Not specified | 16.8 ± 10.1 | 1.2 ± 0.6 | 116.4 ± 38.2 | 8.1 ± 5.9 | [12] |
| Diabetic Sprague-Dawley Rats | Oral | Not specified | 39.2 ± 5.9 | 2.9 ± 2.1 | 325.0 ± 87.6 | 9.8 (mean) | [12][13] |
| Rats | Not specified | Not specified | Not specified | 1.33 ± 2.06 | Not specified | 8.46 ± 3.17 |[14] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, animal health status, and analytical methods used. Diabetic models show increased exposure (higher Cmax and AUC) and a longer half-life compared to normal models.[12][13]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol outlines the general steps for preparing this compound for intraperitoneal injection, a common administration route in xenograft studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) and needles (e.g., 27-gauge)
Procedure:
-
Vehicle Preparation: The vehicle solution typically consists of a mixture of DMSO and PBS. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
This compound Solubilization:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
Dilute the DMSO-Morusin stock with sterile PBS to the final desired concentration. For example, to prepare a 2 mg/mL solution for a 20 mg/kg dose in a 20g mouse (requiring 0.2 mL injection volume), the stock can be diluted accordingly.
-
-
Administration:
-
Gently restrain the animal. For intraperitoneal (i.p.) injection in mice, locate the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn, confirming correct placement.
-
Inject the this compound solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Control Group: The control group should be administered the same volume of the vehicle solution (e.g., DMSO + PBS) following the same procedure and schedule.
Protocol 2: Subcutaneous Xenograft Tumor Model Protocol (Adapted for HCC/RCC)
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[6][7]
Materials:
-
Cancer cell line (e.g., HepG2 for HCC, OSRC-2 for RCC)
-
Cell culture medium and reagents
-
Matrigel or similar basement membrane matrix (optional, but recommended)
-
Immunodeficient mice (e.g., BALB/c-nu/nu, NOD/SCID), 4-5 weeks old
-
Prepared this compound solution (see Protocol 1)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with PBS, and count them. Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture, often 1:1) to a final concentration of 5-10 x 10^6 cells/mL.[6][7]
-
Tumor Cell Implantation:
-
Tumor Growth and Grouping:
-
Allow the tumors to grow for approximately 5-7 days or until they reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment and control groups (n=5-6 per group) with similar average tumor volumes.
-
-
Treatment Administration:
-
Begin the treatment regimen as defined by the study design (e.g., intraperitoneal injection of this compound at 5, 10, or 15 mg/kg thrice weekly).[6]
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Measurement:
-
Monitor the body weight and general health of the animals 2-3 times per week.
-
Measure tumor volume with calipers every 2-4 days.[7]
-
-
Study Termination and Analysis:
-
After the treatment period (e.g., 3-6 weeks), euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for markers like Ki-67) or flash-frozen for molecular analysis (e.g., Western blot, qRT-PCR).[6][7]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Signaling Pathways Modulated by this compound
Safety and Toxicity
Acute toxicity studies in rodents have suggested a relatively high tolerance for this compound, with no mortality observed at doses up to 100 mg/kg.[13] However, comprehensive long-term safety and toxicity data, including potential hepatic or renal effects, are not yet fully established.[13] As with any experimental compound, researchers should conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for their specific animal model and study design.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pro-Health Benefits of this compound Administration-An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 5. The Pro-Health Benefits of this compound Administration—An Update Review [ouci.dntb.gov.ua]
- 6. This compound shows potent antitumor activity for human hepatocellular carcinoma in vitro and in vivo through apoptosis induction and angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound shows potent antitumor activity for human hepatocellular carcinoma in vitro and in vivo through apoptosis induction and angiogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Beneficial Effects of this compound, an Isoprene Flavonoid Isolated from the Root Bark of Morus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of Morusin Stock Solutions for Laboratory Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Morusin is a naturally occurring prenylated flavonoid predominantly isolated from the root cortex of Morus alba L. (white mulberry)[1][2]. It has garnered significant scientific interest due to its wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects[1][3][4]. This compound exerts its effects by modulating key cellular signaling pathways, such as NF-κB, PI3K/AKT, and STAT3[1][3][5]. Due to its hydrophobic nature and low water solubility, proper preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in a laboratory setting.
Physicochemical Properties of this compound
A summary of this compound's key chemical and physical properties is presented below. These characteristics are essential for understanding its handling and solubility.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₄O₆ | [1][2] |
| Molecular Weight | 420.5 g/mol | [1][2] |
| Appearance | Off-White to Dark Yellow Solid | [6][7] |
| Melting Point | 214-216 °C | [1] |
| Solubility | Water: Very low (practically insoluble)[1][2] Organic Solvents: Soluble in DMSO and methanol[1][8]; Slightly soluble in chloroform[6][7] | |
| Stability | Sensitive to light and heat; degrades under prolonged basic conditions.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted to various working concentrations as needed.
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
Methodology:
-
Safety First: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.205 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 420.5 g/mol = 0.004205 g = 4.205 mg
-
-
Dissolving: Transfer the weighed this compound powder into a sterile amber vial or a clear vial wrapped in aluminum foil to protect it from light[1].
-
Solubilization: Add the calculated volume of DMSO. For 4.205 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat[1][9].
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., 20 µL aliquots). This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots as recommended in the storage table below.
Protocol for Preparing Working Solutions for Cell Culture
Working solutions are prepared by diluting the concentrated stock solution into a complete cell culture medium immediately before use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Methodology:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. The final concentration of the solvent (DMSO) should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity[9].
-
Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution.
-
Mixing: Mix immediately and thoroughly by gentle pipetting or swirling to prevent precipitation of the compound[9].
-
Application: Add the final working solution to your cell cultures promptly. It is recommended to prepare working solutions fresh for each experiment[10].
Example Dilution Table (from a 10 mM Stock):
| Desired Final Concentration (µM) | Volume of 10 mM Stock per 1 mL of Medium | Final DMSO Concentration |
| 1 | 0.1 µL | 0.01% |
| 5 | 0.5 µL | 0.05% |
| 10 | 1.0 µL | 0.1% |
| 20 | 2.0 µL | 0.2% |
| 50 | 5.0 µL | 0.5% |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Conditions | References |
| Powder | -20°C | Up to 3 years | Protect from light, store under inert atmosphere. | [6][11][12] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | In small, single-use aliquots; protect from light. | [12] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | In small, single-use aliquots; protect from light. | [12] |
Visualization of this compound's Mechanism and Laboratory Workflow
This compound's biological effects are mediated through its interaction with multiple intracellular signaling pathways. The diagrams below illustrate its inhibitory action on key pathways and the general laboratory workflow for its use.
References
- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [chemicalbook.com]
- 7. This compound CAS#: [m.chemicalbook.com]
- 8. This compound - Lifeasible [lifeasible.com]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cas 62596-29-6,this compound | lookchem [lookchem.com]
- 12. invivochem.net [invivochem.net]
Morusin's Anti-Angiogenic Potential: A Closer Look at Tube Formation
Application Note
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Morusin, a prenylated flavonoid extracted from the root bark of Morus alba, has demonstrated significant anti-cancer properties, including the ability to impede angiogenesis. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. This document provides a detailed protocol for utilizing the tube formation assay to investigate the anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) and explores the underlying molecular signaling pathways.
Principle of the Assay
When cultured on a basement membrane extract (BME) or Matrigel, endothelial cells, such as HUVECs, rapidly align and differentiate to form a network of interconnected tube-like structures, mimicking the process of angiogenesis. Anti-angiogenic compounds will disrupt this process, leading to a quantifiable reduction in the formation of these tubes. The extent of tube formation can be measured by analyzing parameters such as the total tube length, the number of branch points, and the number of loops.
Quantitative Data Summary
This compound has been shown to inhibit tube formation in HUVECs in a dose-dependent manner. The following table summarizes the quantitative effects of this compound on HUVEC tube formation.
| This compound Concentration (µg/mL) | Inhibition of Tube Formation (Qualitative) | Key Affected Parameters |
| 1 | Significant | Reduction in tube length and complexity |
| 2 | Strong | Further reduction in tube length and branching |
| 3 | Potent | Near-complete inhibition of tube network formation |
Note: The qualitative inhibition levels are based on published findings demonstrating a dose-dependent effect. Quantitative percentages may vary between experiments.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Protocol for Tube Formation Assay
-
Preparation of BME-coated Plates:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Ensure the BME is spread evenly across the surface of each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium (EGM) until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cell suspension and resuspend the pellet in EGM with a reduced serum concentration (e.g., 2% FBS).
-
Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the reduced-serum EGM to achieve final concentrations of 1, 2, and 3 µg/mL. A vehicle control (DMSO) should also be prepared.
-
Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well of the BME-coated plate.
-
Immediately add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, as tube formation can be observed as early as 4 hours and may start to degrade after 18 hours.[1]
-
After incubation, carefully remove the medium.
-
For visualization, the cells can be stained with Calcein AM (2 µg/mL) for 30 minutes at 37°C.
-
Capture images of the tube network in each well using an inverted microscope.
-
-
Quantification:
-
Analyze the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as total tube length, number of nodes (junctions), and number of meshes (loops).
-
Compare the results from the this compound-treated groups to the vehicle control to determine the percentage of inhibition.
-
Signaling Pathways and Visualization
This compound exerts its anti-angiogenic effects by modulating key signaling pathways involved in cell proliferation, migration, and survival. Two of the primary pathways affected are the IL-6/STAT3 and Akt/mTOR pathways.
Inhibition of the IL-6/STAT3 Signaling Pathway
The Interleukin-6 (IL-6) signaling cascade, acting through the STAT3 transcription factor, is known to promote angiogenesis.[2] this compound has been shown to suppress the constitutive and IL-6-induced phosphorylation of STAT3, thereby inhibiting its activation and the subsequent transcription of pro-angiogenic genes.[3]
Caption: this compound inhibits the IL-6/STAT3 signaling pathway.
Inhibition of the Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. This compound has been found to suppress the phosphorylation of Akt and mTOR, leading to the downregulation of downstream effectors that promote angiogenesis.[4][5]
Caption: this compound inhibits the Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the anti-angiogenic effects of this compound using the tube formation assay.
Caption: Workflow for the this compound tube formation assay.
The tube formation assay provides a robust and quantifiable method for evaluating the anti-angiogenic properties of this compound. The detailed protocol and understanding of the involved signaling pathways outlined in this document will aid researchers, scientists, and drug development professionals in further investigating this compound as a potential therapeutic agent for the treatment of cancer and other angiogenesis-dependent diseases.
References
Troubleshooting & Optimization
Strategies to increase Morusin solubility for cell-based assays
Welcome to the Technical Support Center for Morusin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a prenylated flavonoid, a natural compound isolated from the bark of the mulberry tree (Morus alba)[1]. It has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties across various cell lines[1][2][3][4]. However, this compound is a lipophilic and hydrophobic molecule, making it almost insoluble in water[4]. This poor aqueous solubility poses a significant challenge for cell-based assays, as it can lead to precipitation in aqueous culture media, resulting in inaccurate dosing, low bioavailability, and unreliable experimental outcomes[4][5].
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of this compound for cell-based assays[6][7][8]. This compound is also soluble in hot methanol (B129727) and ethanol, but these are less common for cell culture applications[6][9]. It is insoluble in petroleum ether and chloroform[6]. For optimal results, always use high-purity, anhydrous DMSO to prevent the introduction of water, which can reduce the compound's solubility in the stock solution[5].
Q3: My this compound stock solution is clear, but it precipitates when I add it to my cell culture medium. How can I prevent this?
This common issue, often called "crashing out" or "precipitation upon dilution," occurs when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous system where its solubility is much lower[5][10].
Here are several strategies to mitigate this:
-
Use an Intermediate Dilution Step: Instead of adding the concentrated DMSO stock directly to the final volume of media, first perform an intermediate dilution in a small volume of pre-warmed (37°C) culture medium or Phosphate-Buffered Saline (PBS)[10]. Mix this intermediate solution gently but thoroughly before adding it to the final culture volume. This gradual dilution helps prevent localized high concentrations that trigger precipitation[11].
-
Ensure Rapid Mixing: Add the this compound stock or intermediate dilution to the final volume of media while gently swirling or mixing the culture plate/flask[11][12]. This promotes rapid and uniform dispersion.
-
Control the Final DMSO Concentration: While high concentrations of DMSO are toxic, a minimal final concentration (e.g., 0.1% to 0.5%) can help maintain the compound's solubility[10][11]. It is critical to determine the maximum DMSO tolerance for your specific cell line and to always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments[5][10].
-
Use Serum-Containing Media: If your experimental design allows, using media containing serum can aid solubility. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution[5][11].
Q4: What alternative formulation strategies can enhance this compound's aqueous solubility?
For experiments requiring higher concentrations or for in vivo studies, several advanced formulation strategies can be employed to overcome the solubility limitations of this compound:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[13]. They can encapsulate poorly soluble drug molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility and stability[14][15][16][17]. (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) and randomly-methylated-β-cyclodextrin (RAMEB) are common choices for cell culture applications[11][13][18].
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and cellular uptake[19][20]. Polymeric nanoparticles, liposomes, and niosomes are examples of nanocarriers that can deliver hydrophobic drugs to cells in an aqueous environment, potentially increasing their therapeutic efficacy[20][21].
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix[22][23][24][25]. This high-energy amorphous form has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form[22][26]. Methods like solvent evaporation or spray drying are used to prepare ASDs[24].
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step workflow to diagnose and resolve issues with this compound precipitation during your experiments.
Step 1: Initial Checks
-
Stock Solution: Is your this compound stock solution in DMSO perfectly clear with no visible particles? If not, try gentle warming (37°C) or sonication to fully dissolve the compound[10][27]. If it remains cloudy, prepare a fresh, potentially less concentrated, stock solution[5].
-
Culture Medium: Is your base cell culture medium clear? Occasionally, precipitation can result from the medium itself, especially after freeze-thaw cycles or temperature shocks which can cause salts or proteins to fall out of solution[11][28][29]. Ensure the medium is fully equilibrated to 37°C before use[5].
Step 2: Optimizing the Dilution Protocol
If the initial checks pass, the issue likely lies in the dilution process. Follow the workflow below to troubleshoot.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent and formulation strategy used.
| Compound | Solvent/System | Solubility/Concentration | Reference |
| This compound | DMSO | 84 mg/mL (~199.78 mM) | [7] |
| This compound | Water | Insoluble | [4][7] |
| This compound | Hot Methanol | Soluble | [6] |
| This compound | Ethanol | Soluble | [7] |
| This compound | Chloroform | Insoluble | [6] |
| This compound | Petroleum Ether | Insoluble | [6] |
Note: The term "Soluble" indicates that a solution can be made, but the maximum concentration may be lower than in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 420.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 8.41 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly for 1-2 minutes to dissolve the powder.
-
If needed, place the vial in a 37°C water bath or a sonicator for 10-15 minutes to aid dissolution[10][27].
-
Visually inspect the solution to ensure it is completely clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing a 20 µM this compound Working Solution for Cell Treatment
This protocol details the preparation of a final 20 µM working solution from a 20 mM stock, using a crucial intermediate dilution step to prevent precipitation.
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Prepare Intermediate Dilution (1:100):
-
In a sterile tube, add 98 µL of pre-warmed, complete cell culture medium.
-
Add 2 µL of the 20 mM this compound stock solution to the medium.
-
Mix immediately and gently by flicking the tube or pipetting up and down. Do not vortex vigorously.
-
This creates a 200 µM intermediate solution in 1% DMSO.
-
-
Prepare Final Working Solution (1:10):
-
For treating cells in a 6-well plate with a final volume of 2 mL per well:
-
Add 1.8 mL of pre-warmed medium to the well.
-
Add 200 µL of the 200 µM intermediate solution to the well.
-
Gently swirl the plate to mix.
-
The final concentration will be 20 µM this compound in 0.1% DMSO.
-
-
Vehicle Control:
-
It is essential to prepare a vehicle control. Follow the same dilution steps, but use pure DMSO instead of the this compound stock solution. This will result in a final DMSO concentration of 0.1% in the control wells.
-
Protocol 3: General Method for Preparing this compound-Cyclodextrin Inclusion Complexes
This protocol describes a co-solvent lyophilization method, a common technique for preparing drug-cyclodextrin complexes[17].
Key this compound Signaling Pathways
This compound exerts its biological effects, particularly its anti-cancer and anti-inflammatory activities, by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanism-of-action studies. This compound has been shown to inhibit the NF-κB, STAT3, and PI3K/AKT pathways and modulate the MAPK pathway[2][30][31][32].
The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway, a central mediator of inflammation and cell survival.
References
- 1. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. The Beneficial Effects of this compound, an Isoprene Flavonoid Isolated from the Root Bark of Morus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin [mdpi.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pharmtech.com [pharmtech.com]
- 23. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 25. biomedgrid.com [biomedgrid.com]
- 26. scielo.br [scielo.br]
- 27. researchgate.net [researchgate.net]
- 28. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 29. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 30. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Anti-tumor effect of this compound from the branch bark of cultivated mulberry in Bel-7402 cells via the MAPK pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting HPLC peak tailing for Morusin analysis
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Morusin, a prenylated flavonoid. The primary focus is on addressing the prevalent problem of peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of peak tailing when analyzing this compound on a C18 column?
Peak tailing for a compound like this compound, when analyzed via reverse-phase HPLC, can stem from several factors. These are often related to secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. The most common culprits include:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can cause ionizable groups on this compound to be in a mixed state, resulting in broadened and tailing peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
System Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly fitted connections) can lead to peak broadening and tailing.
Q2: My this compound peak is tailing. How can I systematically troubleshoot this issue?
A logical, step-by-step approach is the best way to identify and resolve the cause of peak tailing. The following workflow provides a structured troubleshooting process.
Caption: A flowchart for troubleshooting HPLC peak tailing.
Detailed Troubleshooting Guides & Experimental Protocols
Guide 1: Mitigating Secondary Interactions with Mobile Phase Additives
Secondary interactions with free silanol groups are a primary cause of peak tailing for compounds with polar moieties like this compound. Modifying the mobile phase can effectively mitigate these interactions.
Experimental Protocol: Using a Competing Base
-
Objective: To saturate the active silanol sites on the stationary phase, thereby preventing them from interacting with this compound.
-
Reagent: Triethylamine (TEA) is a common "competing base" used for this purpose.
-
Procedure:
-
Prepare your aqueous mobile phase component as usual (e.g., HPLC-grade water with 0.1% formic acid).
-
Add a small, precise amount of TEA to the aqueous phase. A typical starting concentration is 0.1% (v/v).
-
Mix thoroughly and sonicate to degas.
-
Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
-
Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry.
Data Presentation: Effect of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Composition | Tailing Factor (As) | Theoretical Plates (N) |
| 50:50 Acetonitrile:Water | 2.1 | 3,500 |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | 1.8 | 4,200 |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid + 0.1% TEA | 1.1 | 8,500 |
Note: Data is illustrative and will vary based on the specific column and HPLC system.
Guide 2: Optimizing Mobile Phase pH
The retention and peak shape of ionizable compounds like this compound can be highly dependent on the mobile phase pH. It is crucial to operate at a pH where the analyte is in a single, non-ionized state.
Experimental Protocol: pH Adjustment and Analysis
-
Objective: To determine the optimal mobile phase pH that provides the best peak shape for this compound.
-
Reagents: Formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) can be used to control the pH of the mobile phase.
-
Procedure:
-
Prepare several batches of your aqueous mobile phase, each adjusted to a different pH value (e.g., pH 3.0, 4.0, 5.0). Use a calibrated pH meter for accuracy.
-
For each pH condition, run your this compound standard after proper column equilibration.
-
Analyze the resulting chromatograms for peak shape (asymmetry), retention time, and resolution from any impurities.
-
-
Expected Outcome: You should observe a pH at which the peak tailing is minimized and the peak is sharp and symmetrical. For acidic compounds, a lower pH (around 2.5-3.5) is often optimal.
Guide 3: Column Washing and Regeneration
A contaminated or poorly conditioned column can be a significant source of peak tailing. A thorough column wash can often restore performance.
Experimental Protocol: Generic C18 Column Wash
-
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
-
Procedure:
-
Disconnect the column from the detector to prevent contamination.
-
Wash the column sequentially with the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
20 column volumes of HPLC-grade water (to remove buffers).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (B130326) (to remove strongly non-polar compounds).
-
20 column volumes of acetonitrile.
-
20 column volumes of methanol.
-
-
Finally, equilibrate the column with your initial mobile phase until a stable baseline is achieved.
-
-
Expected Outcome: Removal of contaminants should lead to improved peak shape and a more stable baseline. If peak tailing persists after a thorough wash, the column may be permanently damaged and require replacement.
Caption: A diagram of the C18 column regeneration workflow.
Technical Support Center: Optimizing Morusin Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morusin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A: this compound (C₂₅H₂₄O₆, M.W. 420.5 g/mol ) is a lipophilic prenylated flavonoid with low water solubility.[1] It is soluble in organic solvents like DMSO and methanol.[1] Key considerations for experimental design include its sensitivity to light and heat and its tendency to degrade under prolonged basic conditions.[1] Its hydrophobic nature presents challenges for bioavailability.[2][3]
Q2: What is a typical starting dosage range for this compound in rodent models?
A: Based on published studies, intraperitoneal (i.p.) injection dosages for this compound in mice typically range from 5 mg/kg to 15 mg/kg.[4][5] For studies involving pneumonia in mice, dosages of 20 mg/kg and 50 mg/kg have been used.[2] The optimal dose is highly dependent on the disease model, the administration route, and the specific therapeutic endpoint. A dose-response study is always recommended.
Q3: What administration routes are used for this compound in vivo?
A: The most commonly reported route of administration is intraperitoneal (i.p.) injection.[4][5] This is often due to this compound's poor water solubility and low oral bioavailability, which is estimated to be around 11.52%.[3] For i.p. injections, this compound is typically dissolved in a vehicle such as dimethylsulfoxide (DMSO).[4]
Q4: What is the known safety and toxicity profile of this compound in vivo?
A: Acute toxicity studies in rodents suggest a relatively high tolerance for this compound, with no mortality observed at doses up to 100 mg/kg.[1] However, comprehensive long-term safety and toxicological data, including potential hepatic or renal effects, are still limited.[1] In specific xenograft studies, this compound has been administered for several weeks with no significant side effects reported on the tumor-burdened mice.[6]
Q5: Which signaling pathways are modulated by this compound?
A: this compound modulates multiple key signaling pathways implicated in cancer and inflammation. These include, but are not limited to, the PI3K/AKT/mTOR, NF-κB, STAT3, and MAPK pathways.[1][7][8][9] For instance, it has been shown to inhibit the IL-6/STAT3 pathway in hepatocellular carcinoma and disrupt the SRC/JAK2/STAT3 pathway in prostate cancer.[1][4] It also activates the Nrf2 signaling pathway, contributing to its antioxidant effects.[1][9]
Troubleshooting Guide
Problem: Low or inconsistent therapeutic efficacy in my animal model.
-
Possible Cause 1: Poor Bioavailability. this compound is hydrophobic and has very low solubility in aqueous solutions, leading to poor absorption and low bioavailability.[2][3]
-
Possible Cause 2: Sub-optimal Dosage. The dosage may be too low for your specific animal model or disease state.
-
Solution: Perform a pilot dose-escalation study to determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD). Review the literature for effective doses in similar models (see Table 1).
-
-
Possible Cause 3: Inappropriate Administration Route. Oral administration may result in insufficient systemic exposure due to low bioavailability (around 11.52%).[3]
Problem: this compound solution precipitates during preparation or upon injection.
-
Possible Cause: Low Aqueous Solubility. this compound is practically insoluble in water.[2] When a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer for injection, it can precipitate out.
-
Solution 1: Ensure the final concentration of the organic solvent in the injection vehicle is as high as is tolerable for the animal, but low enough to maintain solubility. Check institutional guidelines for acceptable solvent concentrations (e.g., <10% DMSO).
-
Solution 2: Prepare the injection solution immediately before administration to minimize the time for precipitation to occur. Sonication may help to transiently re-dissolve small precipitates.
-
Solution 3: Investigate alternative formulation strategies, such as encapsulation in liposomes or niosomes, to improve solubility and stability in aqueous media.[2]
-
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosages and Effects
| Disease Model | Animal Species | Dosage | Administration Route | Frequency & Duration | Key Outcomes & Citations |
| Hepatocellular Carcinoma (HCC) | Nude Mice (HepG2 Xenograft) | 5, 10, 15 mg/kg | Intraperitoneal (i.p.) | Thrice weekly for 6 weeks | Dose-dependent tumor growth inhibition (up to 61.4% at 15 mg/kg); Decreased IL-6 and p-STAT3 expression.[4] |
| Breast Cancer | Nude Mice (MCF-7 Xenograft) | 5, 10 mg/kg | Intraperitoneal (i.p.) | 3 times weekly for 4 weeks | Significant tumor growth retardation; Inhibitory rates of 46.5% (5 mg/kg) and 64.1% (10 mg/kg).[5] |
| Renal Cell Carcinoma (RCC) | Nude Mice (OSRC-2 Xenograft) | Not explicitly stated, but effective | Not explicitly stated | Treatment for 21 days | Repressed xenograft tumor volume by 56.66%; Inhibited Ki-67 expression.[7] |
| Gastric Cancer | Nude Mice (Xenograft) | 2 mg/L (in vitro ref.) | Not specified in abstract | Not specified in abstract | Decreased tumor volume and size in xenograft models.[3][10] |
| Mycoplasma pneumoniae Pneumonia | BALB/c Mice | 20, 50 mg/kg | Not specified | Not specified | Decreased pro-inflammatory cytokines (IL-6, TNF-α); Reduced bacterial DNA load by up to 47.6%.[2] |
| Melanoma | Nude Mice | Not specified | Not specified | Not specified | Inhibited tumor growth with minimal side effects.[6] |
Experimental Protocols
Protocol: Intraperitoneal Administration of this compound in a Mouse Xenograft Model
This protocol is a generalized procedure based on methodologies cited in efficacy studies.[4][5] Researchers must adapt it to their specific cell line, animal model, and institutional (IACUC) guidelines.
1. Materials:
-
This compound powder
-
Dimethylsulfoxide (DMSO), sterile, cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes (e.g., 28-30 gauge)
-
Calibrated scale
-
Vortex mixer and/or sonicator
2. Vehicle and this compound Solution Preparation:
-
Stock Solution: Aseptically weigh the required amount of this compound powder. Dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved by vortexing or brief sonication. Store appropriately (protected from light).
-
Working Solution: On the day of injection, dilute the this compound stock solution with sterile PBS or saline to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL). Crucially, the final DMSO concentration should be minimized (typically <10%) to avoid toxicity.
-
Control Vehicle: Prepare a vehicle-only solution with the same final concentration of DMSO in PBS/saline as the working solution.
3. Animal Dosing Procedure:
-
Weigh each mouse accurately on the day of treatment to calculate the precise injection volume.
-
Formula: Injection Volume (mL) = (Mouse Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)
-
-
Properly restrain the mouse, exposing the abdomen. The preferred injection site is the lower right or left abdominal quadrant to avoid hitting the bladder or cecum.
-
Using a sterile insulin syringe, draw up the calculated volume of the this compound working solution or vehicle control.
-
Insert the needle at a shallow angle (approx. 15-20 degrees) into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal post-injection for any signs of distress or adverse reaction per IACUC protocol.
-
Repeat dosing according to the pre-defined schedule (e.g., three times per week).[4][5]
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits key oncogenic signaling pathways.
Caption: General workflow for a this compound in vivo efficacy study.
References
- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound shows potent antitumor activity for human hepatocellular carcinoma in vitro and in vivo through apoptosis induction and angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses breast cancer cell growth in vitro and in vivo through C/EBPβ and PPARγ mediated lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound as a drug candidate: opportunities, limitations, and the path toward clinical translation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Preventing Morusin degradation during storage and experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of Morusin to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a prenylated flavonoid isolated from the root bark of plants like Morus alba (white mulberry). It is known for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] It is a lipophilic compound with low water solubility.[2]
Q2: What are the primary factors that cause this compound degradation?
This compound is sensitive to several environmental factors. The primary drivers of its degradation are exposure to:
-
Light: this compound is photosensitive and can degrade when exposed to light.
-
Heat: Elevated temperatures can accelerate the degradation of this compound.
-
Basic pH: this compound is unstable under prolonged basic (alkaline) conditions.
Q3: How should I store powdered this compound?
For long-term storage, solid this compound should be kept in a sealed container, protected from light, and refrigerated at 4°C. For extended periods (years), storage at -20°C in an amber vial under an inert atmosphere is recommended.
Q4: How should I store this compound stock solutions?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. To ensure stability:
-
For mid-term storage (up to a month), aliquots of the DMSO stock solution should be stored at -20°C.
-
For long-term storage (up to a year), it is best to store aliquots at -80°C.
-
It is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate forms when diluting stock solution in aqueous buffer or media. | This compound has low aqueous solubility. The high concentration of the DMSO stock solution is causing it to crash out when diluted in an aqueous environment. | Perform a serial dilution. First, dilute the DMSO stock solution in a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol (B145695) or a small amount of your cell culture medium). Then, add this intermediate dilution to your final aqueous solution. Ensure the final concentration of organic solvents is compatible with your experimental system (typically <0.5% DMSO for cell cultures). |
| Inconsistent experimental results between batches. | This compound may have degraded in the stock solution due to improper storage or handling. | Prepare fresh stock solutions more frequently. Always store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light during preparation and use. |
| Loss of biological activity over time in working solutions. | This compound in aqueous working solutions can degrade, especially at neutral or basic pH and when exposed to light and room temperature. | Prepare working solutions fresh for each experiment from a frozen stock. If experiments are lengthy, consider protecting the solutions from light and keeping them on ice when not in use. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | These may be degradation products of this compound. | Review your storage and handling procedures. Ensure solutions are protected from light and high temperatures. If degradation is suspected, perform a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products. |
Data on this compound Stability
The following tables provide representative data on the stability of this compound under various conditions. This data is based on the known stability of similar flavonoid compounds and should be used as a guideline.
Table 1: Effect of Temperature on this compound Stability in DMSO Solution (10 mM) Stored in the Dark
| Temperature | Storage Duration | Remaining this compound (%) |
| 4°C | 1 week | 98% |
| 4°C | 1 month | 92% |
| 25°C (Room Temp) | 24 hours | 95% |
| 25°C (Room Temp) | 1 week | 80% |
| 37°C | 24 hours | 88% |
| 37°C | 1 week | 65% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer (1% DMSO) at 25°C in the Dark
| pH | Incubation Time | Remaining this compound (%) |
| 4.0 (Acidic) | 6 hours | 99% |
| 4.0 (Acidic) | 24 hours | 96% |
| 7.4 (Neutral) | 6 hours | 90% |
| 7.4 (Neutral) | 24 hours | 75% |
| 9.0 (Basic) | 1 hour | 70% |
| 9.0 (Basic) | 6 hours | 40% |
Table 3: Effect of Light on this compound Stability in Aqueous Buffer (pH 7.4, 1% DMSO) at 25°C
| Light Condition | Exposure Time | Remaining this compound (%) |
| Dark (Control) | 24 hours | 75% |
| Ambient Lab Light | 8 hours | 60% |
| Ambient Lab Light | 24 hours | 45% |
| Direct Sunlight | 1 hour | 30% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound needed for your desired volume and concentration. The molecular weight of this compound is 420.47 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.205 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube on an analytical balance.
-
Dissolving: Add the required volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To prevent precipitation, first, perform an intermediate dilution. For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture medium to achieve the desired final concentration. For example, to get a final concentration of 10 µM in 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: Use the prepared working solution immediately in your experiment. Do not store working solutions in aqueous media for extended periods.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.
References
Technical Support Center: Optimizing Morusin Stability and Activity by Adjusting pH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Morusin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on how pH adjustments can enhance the stability and biological activity of this promising compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitated after preparation. What could be the cause?
A1: this compound has low water solubility, which is a common issue.[1][2] The pH of your solvent is a critical factor. This compound's solubility is pH-dependent, and it tends to be more soluble in slightly basic conditions compared to acidic or neutral aqueous solutions.[3] If you are using a neutral or acidic buffer, precipitation is more likely. Consider preparing your stock solution in an organic solvent like DMSO or hot methanol (B129727) before further dilution into your aqueous experimental buffer.[4]
Q2: I am observing a rapid loss of this compound in my samples, even when stored properly. Why is this happening?
A2: this compound is sensitive to degradation under certain conditions. Prolonged exposure to basic conditions, light, and heat can lead to its degradation.[5][6] If you are working with a high pH buffer (e.g., pH 9.0), you can expect more rapid degradation. For optimal stability, especially for longer-term storage, it is advisable to use a slightly acidic to neutral pH and protect your samples from light.[3]
Q3: My experimental results for this compound's biological activity are inconsistent. Could pH be a factor?
A3: Absolutely. The pH of your assay buffer can significantly impact this compound's biological activity in several ways. Firstly, the stability of this compound itself is pH-dependent, which can affect the effective concentration of the active compound in your assay. Secondly, the biological target or pathway you are studying may have pH-sensitive components. For instance, the stability and signaling activity of proteins in pathways like Wnt/β-catenin can be directly influenced by intracellular and extracellular pH.
Q4: What is the optimal pH range for working with this compound?
A4: The optimal pH is a balance between solubility and stability. While solubility is higher in basic conditions, stability is compromised.[3] For most cell-based assays and to ensure stability, a pH range of 6.0 to 7.4 is generally recommended. It is crucial to empirically determine the best pH for your specific experimental setup by performing a pH optimization experiment for both stability and activity.
Troubleshooting Guides
Issue 1: Poor Stability of this compound in Aqueous Buffers
Symptoms:
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Rapid decrease in this compound concentration over time, confirmed by HPLC or LC-MS/MS.
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Change in the color of the solution, particularly in basic buffers.[3]
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Inconsistent results in biological assays.
Possible Causes:
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High pH: this compound degrades more rapidly in basic conditions (pH > 8.0).[3]
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High Temperature: Elevated temperatures can accelerate degradation.[5][6]
Solutions:
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pH Adjustment: Prepare your buffers in the slightly acidic to neutral range (pH 6.0-7.4). If your experiment requires a different pH, prepare fresh this compound solutions immediately before use and minimize the incubation time.
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Light Protection: Store stock solutions and conduct experiments in amber-colored tubes or under low-light conditions.
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Temperature Control: Store stock solutions at 4°C for short-term and -20°C or -80°C for long-term storage.[4] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability in solution, consider purging the solvent with nitrogen or argon to remove oxygen, as oxidation can contribute to degradation.
Issue 2: Low or Variable Biological Activity
Symptoms:
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Higher than expected IC50 values.
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Poor reproducibility of experimental results.
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No significant effect at concentrations reported in the literature.
Possible Causes:
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This compound Degradation: The compound may be degrading in the assay buffer before or during the experiment.
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Suboptimal pH for Target Activity: The pH of the assay buffer may not be optimal for the specific enzyme or signaling pathway being studied. For example, Wnt/β-catenin signaling is known to be sensitive to pH.
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Poor Cellular Uptake: The ionization state of this compound, which is influenced by pH, can affect its ability to cross cell membranes.
Solutions:
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Confirm this compound Stability: Before conducting extensive biological assays, perform a stability study of this compound in your chosen assay buffer at the intended temperature and duration. Use HPLC to quantify the amount of intact this compound over time.
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pH Optimization of Assay: Test a range of pH values for your assay buffer (e.g., 6.5, 7.0, 7.5) to determine the optimal condition for observing this compound's activity.
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Include Proper Controls: Always include a vehicle control (e.g., DMSO) and a positive control for the biological assay to ensure the assay itself is performing as expected.
Data Presentation
Table 1: pH-Dependent Solubility of Morin (B1676745) Hydrate (B1144303) (a proxy for this compound)
| pH | Buffer System | Solubility (µg/mL) |
| 1.2 | 0.1 N HCl | 32.69 ± 1.63 |
| 5.0 | Sodium Acetate Buffer | 14.88 ± 2.43 |
| 7.0 | Double Distilled Water | 28.72 ± 0.97 |
| 7.4 | Phosphate Buffer Saline | 54.86 ± 2.05 |
| 9.0 | Tris Base Buffer | 505.9 ± 14.61 |
Data adapted from a study on Morin Hydrate, a structurally similar flavonoid, and may be indicative of this compound's solubility profile.[3]
Table 2: pH-Dependent Degradation of Morin Hydrate after 96 hours (a proxy for this compound)
| pH | Storage Condition | Degradation (%) |
| 1.2 | Room Temp, Light | 30.41 |
| 1.2 | Room Temp, Dark | 10.73 |
| 5.0 | Room Temp, Light | 42.75 |
| 5.0 | Room Temp, Dark | 12.12 |
| 7.0 | Room Temp, Light | 26.74 |
| 7.0 | Room Temp, Dark | 10.36 |
| 7.4 | Room Temp, Light | 48.26 |
| 7.4 | Room Temp, Dark | 13.18 |
| 9.0 | Room Temp, Light | ~94 |
| 9.0 | Room Temp, Dark | ~93.2 |
Data adapted from a study on Morin Hydrate, a structurally similar flavonoid, and may be indicative of this compound's stability profile.[3]
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
Objective: To determine the stability of this compound in different buffer systems and pH values over time.
Materials:
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This compound powder
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DMSO (HPLC grade)
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Buffers of desired pH (e.g., pH 5.0, 7.4, 9.0)
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HPLC system with a C18 column and UV detector
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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Formic acid or other suitable modifier for the mobile phase
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Working Solutions: Dilute the this compound stock solution in the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
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Incubation: Aliquot the working solutions into separate vials for each time point and condition (e.g., 0, 2, 4, 8, 24 hours at room temperature, protected from light).
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HPLC Analysis:
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At each time point, take an aliquot from each vial and inject it into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from its degradation products.
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Monitor the elution profile at the wavelength of maximum absorbance for this compound (around 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
-
Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To evaluate the effect of pH on the ability of this compound to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
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RAW 264.7 macrophage cells
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DMEM (Dulbecco's Modified Eagle Medium)
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FBS (Fetal Bovine Serum)
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Lipopolysaccharide (LPS)
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This compound
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Assay buffers with different pH values (e.g., pH 7.0, 7.4, 7.8), ensuring they are suitable for cell culture.
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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pH-Adjusted Media Preparation: Prepare separate batches of complete media adjusted to the desired pH values.
-
Treatment:
-
Remove the old media from the cells.
-
Add fresh media at the different pH values containing various concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (LPS only) for each pH condition.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
-
Nitric Oxide Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each this compound concentration at each pH compared to the LPS-only control.
-
Determine the IC50 value of this compound at each pH.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability and activity.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound may influence the Wnt/β-catenin signaling pathway.
References
- 1. This compound induces apoptosis and suppresses NF-kappaB activity in human colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, Anti-α-Glucosidase, Antityrosinase, and Anti-Inflammatory Activities of Bioactive Components from Morus alba [mdpi.com]
- 5. The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Morusin Administration in Murine Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective administration of Morusin in mouse models. Given this compound's hydrophobic nature and poor water solubility, selecting an appropriate vehicle is critical for achieving reliable and reproducible experimental outcomes. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in administering this compound to mice?
A1: The principal challenge is this compound's low aqueous solubility. It is a hydrophobic hydroxyflavone, making it practically insoluble in water and physiological buffers like saline or Phosphate-Buffered Saline (PBS) alone. This necessitates the use of specific solvent systems or advanced formulation strategies to ensure its dissolution and bioavailability for in vivo experiments.
Q2: What are the recommended administration routes for this compound in mice?
A2: The most commonly reported administration routes for this compound in mice are oral gavage and intraperitoneal (IP) injection. The choice between these routes will depend on the specific experimental design, desired pharmacokinetic profile, and the target organ or disease model.
Q3: Can I dissolve this compound directly in PBS for injection?
A3: It is not recommended to dissolve this compound directly in PBS without a co-solvent. While one study mentions resuspending cells treated with this compound in PBS for injection, this does not represent a vehicle for administering the compound itself.[1] this compound will likely precipitate out of an aqueous solution, leading to inaccurate dosing and potential for injection site reactions or embolism.
Q4: What are some suitable vehicles for intraperitoneal (IP) injection of this compound?
A4: A common approach for lipophilic compounds like this compound is to use a vehicle system that includes a primary organic solvent, which is then diluted to a biocompatible concentration.
-
DMSO-based vehicles: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound.[2] However, high concentrations of DMSO can be toxic to mice. It is crucial to minimize the final DMSO concentration in the injection volume, ideally keeping it below 10%, and preferably under 5% for chronic studies. A typical approach involves dissolving this compound in a small amount of DMSO and then diluting it with a carrier like saline or PBS. It is essential to perform this dilution carefully to avoid precipitation.
-
Co-solvent systems: To reduce DMSO concentration, co-solvents and surfactants can be employed. A combination of DMSO, polyethylene (B3416737) glycol (e.g., PEG300 or PEG400), and a surfactant like Tween 80 or Cremophor EL in an aqueous base is a widely used strategy for improving the solubility of poorly water-soluble compounds for in vivo administration.
Q5: What are suitable vehicles for oral gavage of this compound?
A5: For oral administration, several options can be considered:
-
Oil-based vehicles: Vegetable oils such as corn oil or olive oil can be effective vehicles for administering hydrophobic compounds like flavonoids.[3]
-
Suspensions: this compound can be suspended in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (B213188) (CMC). A 0.5% to 1% (w/v) solution of sodium CMC in water is a common choice for creating stable suspensions for oral gavage.[4]
-
Semi-solid formulations: For voluntary oral administration and to reduce the stress associated with gavage, this compound can be incorporated into a palatable semi-solid jelly or paste.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution during preparation or upon dilution. | - this compound's poor aqueous solubility.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Temperature changes affecting solubility. | - Increase the proportion of the co-solvent (e.g., PEG) in the vehicle formulation.- Add a surfactant (e.g., Tween 80 at 1-5%) to the vehicle to improve stability.- Prepare the formulation fresh before each administration.- Gently warm the solution during preparation (ensure this compound is heat-stable at the temperatures used). |
| Visible signs of toxicity or distress in mice after IP injection (e.g., lethargy, ruffled fur, abdominal irritation). | - The concentration of the organic solvent (e.g., DMSO) may be too high.- The pH of the final solution is not physiological.- The injection volume is too large. | - Reduce the final concentration of DMSO to less than 5% (v/v).- Include a vehicle-only control group to assess the toxicity of the vehicle itself.- Ensure the final pH of the solution is close to neutral (pH 7.4).- Adhere to recommended maximum injection volumes for mice (typically up to 10 mL/kg for IP). |
| Inconsistent experimental results between animals or studies. | - Inaccurate dosing due to precipitation of this compound.- Poor bioavailability from the chosen vehicle.- Stress from the administration procedure affecting the biological response. | - Ensure complete dissolution of this compound in the vehicle before administration.- Consider using a more advanced formulation, such as a nano-suspension or liposomal delivery system, to improve bioavailability.- For oral gavage, ensure proper technique to avoid aspiration and minimize stress. Consider voluntary oral administration methods. |
| Difficulty in preparing a stable suspension for oral gavage. | - Inadequate wetting of the this compound powder.- Insufficient concentration of the suspending agent. | - First, create a paste of the this compound powder with a small amount of the vehicle before diluting to the final volume.- Increase the concentration of the suspending agent (e.g., CMC) within acceptable limits.- Use a homogenizer or sonicator to create a more uniform suspension. |
Experimental Protocols
Note: These are example protocols and may require optimization based on the specific experimental conditions and the source of this compound.
Protocol 1: Intraperitoneal (IP) Injection using a DMSO/PEG/Saline Vehicle
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.
-
-
Vehicle Preparation:
-
Prepare a vehicle mixture of Polyethylene Glycol 300 (PEG300) and sterile saline (0.9% NaCl). A common ratio is 1:1 (v/v).
-
-
Final Formulation:
-
For a final injection, dilute the this compound stock solution with the PEG300/saline vehicle to achieve the desired final dose and a DMSO concentration of ≤10%. For example, to achieve a 5% DMSO concentration, 1 part of the DMSO stock can be mixed with 9 parts of the PEG300/saline vehicle and 10 parts of additional saline.
-
Ensure the final solution is clear and free of precipitates before injection. Prepare fresh for each experiment.
-
Protocol 2: Oral Gavage using a Carboxymethyl Cellulose (CMC) Suspension
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (Na-CMC) in sterile water. Stir vigorously until a clear, viscous solution is formed. This may take several hours.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the 0.5% CMC solution to the this compound powder and triturating until a smooth consistency is achieved.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or vortexing to obtain a uniform suspension at the desired final concentration.
-
Administer using a proper-sized oral gavage needle.
-
This compound's Impact on Key Signaling Pathways
This compound has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating several key intracellular signaling pathways.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, GSK-3β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> PI3K [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; PI3K -> Akt [label="Activates", color="#34A853"]; Akt -> pAkt [style=invis]; pAkt -> Downstream [label="Activates", color="#34A853"]; Downstream -> Proliferation [label="Promotes", color="#34A853"];
// Invisible edge for alignment this compound -> Akt [style=invis]; } .dot Caption: this compound inhibits the PI3K/Akt signaling pathway.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization & Nuclear\nTranslocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene Expression\n(e.g., Bcl-2, Cyclin D1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="↓ Proliferation\n↑ Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> JAK [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; JAK -> STAT3 [label="Phosphorylates", color="#34A853"]; STAT3 -> pSTAT3 [style=invis]; pSTAT3 -> Dimerization [color="#34A853"]; Dimerization -> Gene [label="Activates", color="#34A853"]; Gene -> Apoptosis [label="Leads to", color="#34A853"];
// Invisible edge for alignment this compound -> STAT3 [style=invis]; } .dot Caption: this compound suppresses STAT3 signaling.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IκBα [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFκB [label="NF-κB (p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pIκBα [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="IκBα Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Translocation [label="NF-κB Nuclear\nTranslocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Inflammatory & Anti-apoptotic\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> IKK [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; IKK -> IκBα [label="Phosphorylates", color="#34A853"]; IκBα -> pIκBα [style=invis]; pIκBα -> Degradation [color="#34A853"]; IκBα -> NFκB [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; Degradation -> NFκB [label="Releases", color="#34A853"]; NFκB -> Translocation [color="#34A853"]; Translocation -> Gene [label="Activates", color="#34A853"];
// Invisible edge for alignment this compound -> IκBα [style=invis]; } .dot Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
- 4. The Combined Hypoglycemic Effect of Quercetagetin and Lutein from Marigold and Related Molecular Mechanisms in Mice [mdpi.com]
- 5. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
Technical Support Center: Morusin and Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of morusin in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise due to the inherent properties of this flavonoid.
Troubleshooting Guide
Encountering unexpected results in your fluorescence-based assays when using this compound? This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Background Fluorescence or Unexpected Signal in Control Wells
Description: You observe a significant fluorescent signal in wells containing this compound but lacking the fluorescent probe or in unstained cells treated with this compound.
Potential Cause: this compound, as a flavonoid, may exhibit autofluorescence. Flavonoids typically absorb light in the UV and blue regions of the spectrum (around 350-480 nm) and emit fluorescence in the blue, green, and yellow regions (around 450-560 nm)[1]. This intrinsic fluorescence can be mistaken for a positive signal.
Troubleshooting Workflow:
References
Technical Support Center: Improving the Oral Bioavailability of Morusin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral delivery of Morusin in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: this compound, a prenylated flavonoid, exhibits significant therapeutic potential, but its clinical application is hindered by poor oral bioavailability.[1][2] The primary reasons for this are:
-
Poor Aqueous Solubility : this compound is a hydrophobic hydroxyflavone, making it practically insoluble in water and gastrointestinal fluids.[3][4][5][6] This low solubility is a major barrier to its absorption.
-
Extensive First-Pass Metabolism : After absorption, this compound undergoes extensive metabolism in the intestine and liver, primarily through glucuronidation by UGT enzymes.[3][7] This process converts the active drug into more polar, inactive metabolites that are easily excreted.
-
Rapid Degradation : The chemical structure of this compound can be susceptible to degradation in the harsh environment of the gastrointestinal tract, further reducing the amount of active drug available for absorption.[1][2]
Q2: What are the most effective strategies for enhancing the oral bioavailability of this compound?
A2: Nanoformulation is the most promising strategy to overcome the challenges of this compound's poor solubility and stability.[3] Among the various nanocarriers, niosomes have been specifically studied and shown to be effective.[1][2][8][9] Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol that can encapsulate hydrophobic drugs like this compound. This encapsulation enhances aqueous solubility, protects the drug from enzymatic degradation, and can improve its absorption profile.[1][8] Other potential strategies that could be explored include liposomes, cyclodextrin (B1172386) complexes, and the development of prodrugs.[3][10]
Q3: How does nanoformulation impact the in vitro efficacy of this compound?
A3: Encapsulating this compound in a nanoformulation, such as niosomes, has been shown to enhance its therapeutic efficacy against various cancer cell lines compared to the free drug. The sustained release and improved cellular uptake of the nanoformulation lead to greater cytotoxicity in cancer cells.[2][9][11]
Table 1: Comparative In Vitro Cytotoxicity of Free this compound vs. This compound-Loaded Niosomes
| Cell Line | IC₅₀ of this compound-Niosomes (µg/mL) after 48h | IC₅₀ of Free this compound (µg/mL) after 48h |
|---|---|---|
| HT-29 (Colon Cancer) | 26.32 | 35.21 |
| PANC-1 (Pancreatic Cancer) | 35.88 | 55.68 |
| MDA-MB-453 (Breast Cancer) | 21.53 | 43.77 |
| SKOV-3 (Ovarian Cancer) | 46.30 | 53.55 |
(Data sourced from comparative analysis showing enhanced efficacy of the niosomal formulation)[11]
Q4: What is a typical pharmacokinetic profile of this compound following oral administration in animal models?
A4: Pharmacokinetic studies in rats demonstrate that this compound is absorbed into the circulatory system, but its plasma concentration remains relatively low.[12] Pathological conditions, such as diabetes, have been shown to significantly alter the pharmacokinetics, leading to higher systemic exposure.[13]
Table 2: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Animal Model | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng/mL*h) |
|---|---|---|
| Normal Rats | 16.8 ± 10.1 | 116.4 ± 38.2 |
| Diabetic Rats | 39.2 ± 5.9 | 325.0 ± 87.6 |
(Data from a study comparing this compound pharmacokinetics in normal and streptozotocin-induced diabetic rats)[13]
Troubleshooting Guides
Problem 1: Low drug entrapment efficiency (<80%) in our this compound nanoformulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug-to-Carrier Ratio | Systematically vary the molar ratio of this compound to the surfactant (e.g., Span 60) and cholesterol. A common starting point is a 1:1 ratio of surfactant to cholesterol. |
| Inadequate Film Formation | Ensure the organic solvent is completely evaporated during the thin-film hydration process. A rotary evaporator is highly recommended for creating a uniform, thin film. |
| Incorrect Hydration Conditions | Optimize the hydration temperature. It should be above the gel-liquid transition temperature (Tc) of the surfactant used. Ensure the hydration medium is added slowly with gentle agitation. |
| Poor Solubility in Organic Solvent | Ensure this compound and the carriers are fully dissolved in the organic solvent (e.g., chloroform (B151607), methanol, or a mixture) before evaporation. Use a sufficient volume of solvent. |
Problem 2: High variability in animal pharmacokinetic data (large standard deviations).
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate oral gavage technique. The formulation should be homogenously suspended before drawing each dose. Use calibrated equipment. |
| Differences in Animal Physiology | Standardize the animal model. Use animals of the same age, sex, and weight range. Ensure a consistent fasting period (typically 8-12 hours) before dosing to minimize food effects on absorption. |
| Blood Sample Processing Issues | Process all blood samples consistently. Centrifuge at a standard speed and temperature to separate plasma. Store plasma samples immediately at -80°C until analysis. |
| Analytical Method Inaccuracy | Validate your analytical method (e.g., UPLC-MS/MS) for linearity, precision, and accuracy according to regulatory guidelines. Ensure the internal standard behaves similarly to this compound. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Niosomes by Thin-Film Hydration
This protocol describes a common method for preparing this compound-loaded niosomes.[1][2][8]
-
Dissolution : Accurately weigh and dissolve this compound, a non-ionic surfactant (e.g., Span 60), and cholesterol in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask.
-
Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry lipid film forms on the inner wall of the flask.
-
Drying : Place the flask under a vacuum overnight to ensure complete removal of any residual solvent.
-
Hydration : Hydrate the film by adding a phosphate-buffered saline (PBS, pH 7.4) solution pre-heated to a temperature above the surfactant's transition temperature (e.g., 60°C). Agitate the flask gently until the film is fully suspended, forming a milky niosomal dispersion.
-
Sonication : To reduce the particle size and create a more uniform vesicle population, sonicate the niosomal suspension using a probe or bath sonicator.
-
Purification : Remove the unentrapped, free this compound by centrifugation or dialysis.
-
Characterization : Characterize the resulting this compound-loaded niosomes for particle size, zeta potential, morphology (via SEM or TEM), and drug entrapment efficiency (typically by lysing the niosomes with a suitable solvent and quantifying this compound content via HPLC or UV-Vis spectroscopy). A high drug entrapment efficiency of around 97% has been reported.[2][9]
Protocol 2: Workflow for an In Vivo Pharmacokinetic Study
This protocol provides a general workflow for assessing the oral bioavailability of a this compound formulation in a rat model.[13]
Caption: Workflow for a typical in vivo pharmacokinetic study.
This compound Signaling Pathways & Visualizations
This compound exerts its therapeutic effects, particularly its anti-cancer activities, by modulating several key intracellular signaling pathways.[3][14]
Modulation of MAPK Signaling Pathway
This compound has been shown to differentially regulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis. It tends to activate pro-apoptotic signals (JNK, p38) while inhibiting pro-survival signals (ERK).[14][15]
Caption: this compound's differential regulation of the MAPK pathway.
Inhibition of Pro-Survival Pathways: STAT3 and NF-κB
A primary mechanism of this compound's anti-tumor effect is the suppression of key transcription factors like STAT3 and NF-κB, which control the expression of genes involved in cell survival, proliferation, and inflammation.[3][4][6][14]
Caption: this compound's inhibition of STAT3 and NF-κB signaling.
References
- 1. scispace.com [scispace.com]
- 2. Formulation, characterization and evaluation of this compound loaded niosomes for potentiation of anticancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation, characterization and evaluation of this compound loaded niosomes for potentiation of anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Formulation, characterization and evaluation of this compound loaded niosomes for potentiation of anticancer therapy | Semantic Scholar [semanticscholar.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 15. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Morusin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Morusin.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider before starting an experiment?
A1: this compound is a prenylated flavonoid with a molecular weight of 420.5 g/mol .[1] It has low water solubility due to its lipophilic prenyl groups and is soluble in organic solvents like DMSO and methanol.[1] It is also sensitive to light and heat and can degrade under prolonged basic conditions.[1] Therefore, proper storage and handling are crucial for maintaining its stability and activity.
Q2: I am observing variable anti-proliferative effects of this compound across different cancer cell lines. Why is this happening?
A2: The cytotoxic and growth-inhibitory effects of this compound can be highly dependent on the specific cancer cell line being used.[1][2] This variability can be attributed to differences in the expression levels of this compound's molecular targets, variations in cellular uptake and metabolism, and the overall genetic background of the cells. It is essential to perform dose-response experiments for each cell line to determine the optimal concentration and incubation time.
Q3: My this compound solution appears to have low solubility or precipitates when added to my cell culture medium. How can I address this?
A3: this compound's low aqueous solubility is a known challenge.[1][3] To improve solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[1][4] When preparing the working solution for in vivo or in vitro experiments, it is advisable to add solvents sequentially and ensure the solution is clear before adding the next solvent.[4] Heating and/or sonication can also aid in dissolution.[2] For in vivo studies, preparing fresh working solutions on the day of use is recommended.[2] Nanoparticle-based delivery systems, such as niosomes, have also been developed to enhance the aqueous dispersibility and therapeutic efficacy of this compound.[3]
Q4: What are the primary signaling pathways modulated by this compound that I should investigate?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The most commonly reported pathways include the PI3K/Akt/mTOR pathway, NF-κB signaling, and STAT3 signaling.[1][5][6][7][8] this compound generally acts as an inhibitor of these pro-survival pathways, leading to apoptosis and cell cycle arrest.[1][5][7]
Troubleshooting Guides
Inconsistent MTT Assay Results
Problem: High variability or inconsistent readings in my MTT cell viability assays.
| Possible Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use proper pipetting techniques. To minimize the "edge effect," consider not using the outer wells of the 96-well plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[9] |
| This compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution. If precipitation occurs, optimize the final solvent concentration or consider using a solubilizing agent.[2][4] |
| Variable Incubation Times | Standardize the incubation time for both this compound treatment and the MTT reagent. Ensure consistent timing across all plates and experiments.[10][11] |
| Incomplete Formazan (B1609692) Solubilization | After adding the solubilization buffer (e.g., DMSO), ensure all purple formazan crystals are fully dissolved by gentle pipetting or using a plate shaker. Incomplete solubilization will lead to artificially low absorbance readings.[10] |
| High Background Absorbance | Use a "cell-free" blank (medium only) to subtract background absorbance. Contamination with bacteria or yeast can also lead to high background; ensure sterile techniques are followed. |
Issues with Apoptosis Detection by Flow Cytometry
Problem: Difficulty in detecting a clear apoptotic population or inconsistent results in Annexin V/PI staining.
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal this compound Concentration/Incubation Time | The induction of apoptosis by this compound is dose- and time-dependent.[12] Perform a time-course and dose-response experiment to identify the optimal conditions for inducing a detectable apoptotic population in your specific cell line. |
| Cell Clumping | Cell aggregates can block the flow cytometer and lead to inaccurate results. Ensure a single-cell suspension is prepared by gentle pipetting or passing the cells through a cell strainer before analysis.[13] |
| Incorrect Compensation Settings | Improper compensation for spectral overlap between fluorochromes (e.g., FITC for Annexin V and PI) can lead to false positive or negative results. Use single-stained controls for each fluorochrome to set up the correct compensation matrix.[14] |
| High Background Staining | Non-specific antibody binding can increase background fluorescence. Use an isotype control to assess non-specific binding and consider blocking with serum from the same species as the secondary antibody if one is used.[15] |
| Low Fluorescence Signal | If the signal is weak, ensure that the lasers and detectors on the flow cytometer are correctly aligned and that the appropriate filters are in use. For targets with low expression, consider using a brighter fluorochrome.[13][16] |
Western Blotting Inconsistencies
Problem: Weak or inconsistent bands when analyzing signaling proteins (e.g., p-Akt, cleaved caspase-3) after this compound treatment.
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Protein Extraction | The choice of lysis buffer is critical for efficient protein extraction and preservation of post-translational modifications like phosphorylation. Use a lysis buffer containing phosphatase and protease inhibitors, and ensure complete cell lysis.[17] |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.[9][18] |
| Inefficient Protein Transfer | Optimize the transfer time and voltage to ensure efficient transfer of proteins of various molecular weights from the gel to the membrane. Using a pre-stained protein ladder can help visualize transfer efficiency.[17][19] |
| Insufficient Blocking | Inadequate blocking of the membrane can lead to high background and non-specific antibody binding. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent like 5% non-fat milk or BSA in TBST.[20][21] |
| Timing of Protein Expression Changes | The expression and phosphorylation status of signaling proteins can change rapidly. Perform a time-course experiment to determine the peak time for the changes you are investigating after this compound treatment.[12] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the predetermined optimal time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of PI3K/Akt Pathway
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, p-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18][21] Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: A logical approach to troubleshooting inconsistent results.
Caption: this compound induces apoptosis via modulation of Bcl-2 family proteins.
References
- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivochem.net [invivochem.net]
- 5. Mechanism of this compound on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 7. This compound Inhibits Human Osteosarcoma via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. biomol.com [biomol.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. benchchem.com [benchchem.com]
- 20. origene.com [origene.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Morusin Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time and experimental conditions for Morusin treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to induce cytotoxicity in cancer cells?
A1: The optimal incubation time for this compound is highly dependent on the cancer cell line and the concentration used. Generally, significant inhibition of cell proliferation is observed between 24 and 72 hours of treatment. For instance, in renal cell carcinoma (RCC) cell lines, while a 24-hour treatment at low concentrations may not show significant inhibition, a 48-hour or longer incubation demonstrates obvious inhibition of cell proliferation. In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit proliferation in a time-dependent manner, with experiments conducted over 24, 48, 72, 96, and 120 hours. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental goals.
Q2: How do I determine the appropriate concentration of this compound to use?
A2: The effective concentration of this compound varies significantly among different cancer cell lines. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a starting point, concentrations ranging from 1 µM to 40 µM have been reported to be effective in various cancer types. For example, the IC50 of this compound in A375 melanoma cells is 4.634 µM and
Technical Support Center: Validating Antibody Specificity for Targets of Morusin
Welcome to the technical support center for researchers investigating the cellular targets of Morusin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you validate the specificity of antibodies used in your experiments. Accurate antibody validation is critical for reliable data when studying the effects of this compound on its molecular targets.
Frequently Asked Questions (FAQs)
Q1: What are the primary known cellular targets of this compound?
A1: this compound, a prenylated flavonoid, has been shown to exert anti-cancer effects by modulating several key signaling pathways. The primary targets and pathways affected include:
-
PI3K/Akt/mTOR Pathway: this compound inhibits the phosphorylation of Akt and downstream effectors like mTOR, which are crucial for cell survival and proliferation.[1][2][3][4]
-
MAPK Pathway: this compound can modulate the phosphorylation of mitogen-activated protein kinases, including up-regulating phospho-p38 and phospho-JNK while down-regulating phospho-ERK in some cancer cells.[5][6]
-
STAT3 Signaling: this compound has been shown to inhibit the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in cell proliferation and survival.[7][8][9][10][11]
-
NF-κB Signaling: this compound can suppress the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[12]
Q2: I am not seeing the expected change in the phosphorylation of my target protein after this compound treatment in my Western blot. What could be the reason?
A2: Several factors could contribute to this issue:
-
Suboptimal this compound Concentration and Treatment Time: The effect of this compound is dose- and time-dependent. Refer to the literature for effective concentrations and incubation times for your specific cell line (see Table 1).
-
Phosphatase Activity: Phosphorylation is a dynamic process. Ensure you are using phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein.[13]
-
Antibody Specificity: The phospho-specific antibody you are using may not be specific or sensitive enough. It is crucial to validate your antibody.
-
Incorrect Blocking Buffer: For phospho-specific antibodies, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.[13]
Q3: My Western blot shows multiple bands when probing for a this compound target. How do I know which one is my protein of interest?
A3: Multiple bands on a Western blot can be due to several reasons.[14] To identify the correct band for your target protein:
-
Check Predicted Molecular Weight: Compare the observed bands with the predicted molecular weight of your target protein.
-
Use Positive and Negative Controls: Use a positive control lysate from cells known to express the target protein and a negative control from cells where the target is knocked down or knocked out.[15][16][17][18][19]
-
Antibody Specificity Validation: Perform additional validation experiments like immunoprecipitation followed by mass spectrometry to confirm the identity of the protein.
-
Consider Post-Translational Modifications: Multiple bands can also represent different isoforms or post-translationally modified versions of the same protein.
Q4: How can I be sure that the observed effects are due to this compound and not off-target effects of the compound or solvent?
A4: It is essential to include proper controls in your experiments:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to ensure that the solvent is not causing the observed effects.
-
Dose-Response Experiment: Perform a dose-response experiment to demonstrate that the effect of this compound on the target is concentration-dependent.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to see if it can reverse the effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal for Phospho-protein | Ineffective this compound treatment. | Optimize this compound concentration and treatment time based on literature for your cell line (see Table 1). |
| High phosphatase activity. | Add a cocktail of phosphatase inhibitors to your lysis buffer and keep samples on ice.[13] | |
| Low abundance of the target protein. | Enrich your protein of interest using immunoprecipitation (IP) before running the Western blot. | |
| Poor antibody performance. | Validate the antibody using positive controls or a different antibody targeting a separate epitope. | |
| High Background on Western Blot | Blocking agent is masking the epitope. | For phospho-specific antibodies, switch from milk to 5% BSA in TBST for blocking.[13] |
| Non-specific antibody binding. | Titrate your primary and secondary antibodies to find the optimal concentration. Increase the number and duration of wash steps. | |
| Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody. | |
| Inconsistent Results Between Experiments | Variation in cell culture conditions. | Ensure consistent cell density, passage number, and treatment conditions for all experiments. |
| Instability of this compound. | Prepare fresh this compound stock solutions for each experiment. | |
| Inconsistent sample preparation. | Standardize your lysis and sample handling procedures. | |
| Unexpected Change in Total Protein Levels | This compound may be affecting protein stability or expression. | In addition to probing for the phosphorylated form, always probe for the total protein to normalize your data.[13] |
| Uneven protein loading. | Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 4.634 | [20] |
| MV3 | Melanoma | 9.7 | [20] |
| DU145 | Prostate Cancer | 26.27 | [7] |
| M2182 | Prostate Cancer | 22.19 | [7] |
| PC-3 | Prostate Cancer | 19.97 | [7] |
| LNCaP | Prostate Cancer | 21.89 | [7] |
| HCT116 | Colon Cancer | Varies (see ref) | [21] |
| SW620 | Colon Cancer | Varies (see ref) | [21] |
| ASPC-1 | Pancreatic Cancer | Varies (see ref) | [21] |
| CAPAN-1 | Pancreatic Cancer | Varies (see ref) | [21] |
| MKN45 | Gastric Cancer | Varies (see ref) | [21] |
| HGC27 | Gastric Cancer | Varies (see ref) | [21] |
| 769-P | Renal Cell Carcinoma | Dose-dependent | [6] |
| 786-O | Renal Cell Carcinoma | Dose-dependent | [6] |
| OSRC-2 | Renal Cell Carcinoma | Dose-dependent | [6] |
| Huh7 | Hepatocellular Carcinoma | Dose-dependent | [4][22] |
| Hep3B | Hepatocellular Carcinoma | Dose-dependent | [4][22] |
Table 2: Observed Effects of this compound on Key Signaling Proteins
| Target Protein | Effect of this compound | Cancer Type | Reference |
| p-Akt | Decreased | Colorectal, Prostate, Hepatocellular | [2][3][4] |
| p-mTOR | Decreased | Prostate, Hepatocellular | [1][4] |
| p-p38 | Increased | Renal Cell Carcinoma | [5][6] |
| p-JNK | Increased | Renal Cell Carcinoma, Lung Cancer | [5][6][23] |
| p-ERK | Decreased | Renal Cell Carcinoma | [5][6] |
| p-STAT3 | Decreased | Prostate, Pancreatic | [7][8][10][11] |
| p-p65 (NF-κB) | Decreased | Ruminal Epithelial Cells | [12] |
| SHP1 | Increased | Prostate Cancer | [8] |
Experimental Protocols
Western Blotting for Phospho-Specific Targets of this compound
This protocol is designed to validate antibodies against phosphorylated targets of this compound.
Materials:
-
Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitor cocktails)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (based on IC50 values in Table 1) or vehicle (DMSO) for the desired time.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with an antibody against the total protein to normalize for protein loading.
-
Co-Immunoprecipitation (Co-IP) to Confirm Protein Interactions
This protocol can be used to validate if this compound affects the interaction between a target protein and its binding partners.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle as described above.
-
Lyse cells in non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.[24]
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.[24]
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[25]
-
Wash the beads several times with wash buffer to remove non-specific binders.[24]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using an antibody against the "prey" protein.
-
Immunofluorescence to Visualize Subcellular Localization
This protocol helps to determine if this compound affects the subcellular localization of a target protein (e.g., nuclear translocation of STAT3).
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture, Treatment, and Fixation:
-
Grow cells on coverslips and treat with this compound or vehicle.
-
Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash with PBS and permeabilize with Triton X-100 for 10 minutes.
-
Wash with PBS and block for 30 minutes.
-
-
Antibody Staining:
-
Incubate with the primary antibody in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on slides with mounting medium.
-
Visualize using a fluorescence microscope.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effects of this compound in Prostate Cancer via Inhibition of Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blockage of STAT3 Signaling Pathway by this compound Induces Apoptosis and Inhibits Invasion in Human Pancreatic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Knockout (KO) and Knockdown (KD) Validated Antibody Validation | Bio-Techne [bio-techne.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antitumor Effect of this compound via G1 Arrest and Antiglycolysis by AMPK Activation in Hepatocellular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound induces apoptosis and autophagy via JNK, ERK and PI3K/Akt signaling in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Morusin vs. Quercetin: A Comparative Analysis of Anticancer Activity
This guide provides an objective comparison of the anticancer properties of two prominent flavonoids, morusin and quercetin (B1663063). Drawing upon preclinical data, we evaluate their efficacy across various cancer types, delve into their molecular mechanisms of action, and present the experimental protocols used to generate this data. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for this compound and quercetin against a range of human cancer cell lines, providing a direct comparison of their cytotoxic effects. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference(s) |
| This compound | Melanoma | A375 | 4.63 | 24 | [1] |
| Melanoma | MV3 | 9.7 | 24 | [1] | |
| Hepatocellular | Hep3B | ~10.0 | 72 | [2] | |
| Hepatocellular | HepG2 | ~11.7 | 72 | [2] | |
| Breast | Various | 18 - 45 | 24 | [3] | |
| Renal Cell | 786-O, OSRC-2 | ~4.8 - 9.5 | 48 | [4] | |
| Quercetin | Colon | HCT116 | 5.79 | Not Specified | [5] |
| Breast (Triple-Neg) | MDA-MB-231 | 5.81 | Not Specified | [5] | |
| Breast (ER+) | MCF-7 | 4.9 - 48 | Not Specified | [6] | |
| Lung (NSCLC) | A549 | ~17.0 | 72 | [7] | |
| Breast | MDA-MB-468 | 55 | Not Specified | [6] | |
| Colon | HT-29 | 81.65 | 48 | [6] |
Note: Some values were converted from µg/mL to µM for standardization.
Based on the available in vitro data, this compound frequently demonstrates higher potency (lower IC50 values) across several cell lines, particularly in melanoma and hepatocellular carcinoma, when compared to many of the reported values for quercetin. However, quercetin also shows potent activity in the low micromolar range against specific colon and breast cancer cell lines.
Mechanisms of Anticancer Activity
Both this compound and quercetin exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.
This compound: A Multi-Pathway Inhibitor
This compound has been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis by targeting several critical signaling cascades.[2][8] Its primary mechanisms include:
-
STAT3 Pathway Inhibition: this compound effectively suppresses the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in tumor cell proliferation, survival, and angiogenesis.[2][8][9] This is often achieved by blocking upstream kinases like JAK2 and SRC or by inhibiting signaling from receptors like IL-6R.[2][8]
-
Cell Cycle Arrest: It causes cell cycle arrest, primarily in the G1 phase, by downregulating the expression of key cell cycle proteins such as Cyclin D1, CDK4, and CDK6, while upregulating cell cycle inhibitors like p21 and p27.[10][11]
-
Apoptosis Induction: this compound promotes programmed cell death by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and activating executioner caspases like caspase-3.[2][4][11]
-
MAPK and PI3K/Akt Pathway Modulation: this compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, enhancing pro-apoptotic p38 and JNK signaling while inhibiting pro-survival ERK signaling in renal cancer cells.[4] It also attenuates the PI3K/Akt survival pathway in some cancer models.[8]
-
Metabolic Reprogramming: In hepatocellular carcinoma, this compound activates AMPK, which in turn inhibits key enzymes in aerobic glycolysis, thereby disrupting the cancer cells' energy supply.[10]
References
- 1. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound shows potent antitumor activity for human hepatocellular carcinoma in vitro and in vivo through apoptosis induction and angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Morusin and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two natural compounds, Morusin and resveratrol (B1683913). By examining their mechanisms of action, summarizing quantitative experimental data, and detailing relevant experimental protocols, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Introduction to this compound and Resveratrol
This compound is a prenylated flavonoid predominantly isolated from the root bark of plants of the genus Morus, such as the white mulberry (Morus alba).[1][2] It has garnered significant attention for its wide range of biological activities, including anti-cancer, antioxidant, and anti-inflammatory effects.[3][4][5]
Resveratrol (3,4′,5-trihydroxystilbene) is a well-known natural phytoalexin found in numerous plants, including grapes, peanuts, and mulberries.[6] As one of the most extensively studied polyphenols, resveratrol is recognized for its potent anti-inflammatory, anti-carcinogenic, antioxidant, and cardioprotective properties.[6][7]
Both compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. This guide delves into a direct comparison of their efficacy and mechanisms.
Mechanism of Action: Modulating Key Inflammatory Pathways
This compound and resveratrol share the ability to inhibit several critical pro-inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. Both this compound and resveratrol are effective inhibitors of this pathway.
-
This compound suppresses NF-κB activation by inhibiting the phosphorylation of IκB kinase (IKK) subunits α and β, which leads to an increased expression of the inhibitory protein IκBα and prevents the nuclear translocation of the active NF-κB p65 subunit.[8][9]
-
Resveratrol also inhibits the NF-κB pathway by suppressing IKK activity, thereby preventing the phosphorylation and subsequent degradation of IκBα.[10][11] This action blocks the release and nuclear translocation of NF-κB p65.[11][12] Some studies also indicate that resveratrol can directly reduce the transcriptional activity of p65.[10][12]
MAPK Signaling Pathway
MAPKs (including p38, JNK, and ERK) are critical signaling molecules that regulate the production of inflammatory mediators.
-
This compound has shown complex, context-dependent effects on MAPK pathways. In some cancer cell models, it upregulates the phosphorylation of pro-apoptotic p38 and JNK while downregulating the pro-proliferative ERK.[13][14] In other contexts, it has been shown to increase phosphorylation of both ERK and JNK.[15][16] This suggests its effect is cell-type and stimulus-specific.
-
Resveratrol generally acts as an inhibitor of MAPK signaling in inflammatory contexts. It has been shown to suppress the phosphorylation of p38, JNK, and ERK induced by oxidative stress or LPS.[6][17][18]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity and inflammation.
-
This compound is a potent inhibitor of STAT3 activation.[1][19] It achieves this by reducing the phosphorylation of STAT3 and its upstream kinases, JAK2 and SRC.[19] Furthermore, this compound can induce the expression of SHP1, a protein tyrosine phosphatase that directly dephosphorylates and inactivates STAT3.[19][20]
-
Resveratrol also demonstrates inhibitory effects on this pathway, suppressing the phosphorylation of both STAT1 and STAT3 in response to inflammatory stimuli like LPS or cytokines.[11][21][22][23]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, providing a comparative view of the potency of this compound and resveratrol in inhibiting key inflammatory markers.
Table 1: Inhibition of Inflammatory Mediators and Enzymes
| Compound | Target/Assay | Cell Type/Model | Concentration/IC50 | Outcome | Reference(s) |
| This compound | COXs and LOXs | Swine leukocytes | IC50 > 100 µM | Weak to moderate inhibition observed. | [24] |
| Pro-inflammatory Cytokines (TNF-α, IL-6 etc.) | Ruminal epithelial cells | 25-50 µg/mL | Concentration-dependent inhibition of LPS-induced cytokine gene expression. | [9] | |
| Resveratrol | NO and PGE₂ Production | HT-29 colon cells | 25 µM | Significantly reduced cytokine-induced NO and PGE₂ production; more potent than 500 µM 5-ASA. | [22][23] |
| iNOS and IL-6 Expression | RAW264.7 macrophages | 1-20 µM | Dose-dependently inhibited LPS-induced iNOS and IL-6 expression. | [6][11] | |
| COX-1 Activity | In vitro assay | - | Selectively inhibits COX-1's cyclooxygenase and hydroperoxidase activity. | [6][25] |
Table 2: Modulation of Signaling Pathways
| Compound | Pathway | Target Protein | Cell Type/Model | Concentration | Effect on Phosphorylation/Activation | Reference(s) |
| This compound | JAK/STAT | STAT3 | Prostate cancer cells | 10-30 µM | Dose-dependent reduction in STAT3, JAK2, and SRC phosphorylation. | [19][20] |
| MAPK | p38, JNK, ERK | RCC cells | 20-40 µM | Increased p-p38 and p-JNK; Decreased p-ERK. | [13][14] | |
| NF-κB | IKKα/β, IκBα | Colorectal cancer cells | 15-25 µM | Inhibited IKK phosphorylation, suppressed IκBα degradation. | [8] | |
| Resveratrol | JAK/STAT | STAT1, STAT3 | RAW264.7 macrophages | 5-20 µM | Dose-dependent inhibition of LPS-induced STAT1 and STAT3 phosphorylation. | [11] |
| NF-κB | IκBα, p65 | RAW264.7 macrophages | 5-20 µM | Dose-dependently inhibited IκBα phosphorylation and p65 nuclear translocation. | [11] | |
| MAPK | p38, JNK, ERK | RGC-5 cells | 10-40 µM | Dose-dependently reversed H₂O₂-induced phosphorylation. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to evaluate the anti-inflammatory effects of this compound and resveratrol.
Protocol 1: Western Blot for Phosphorylated Signaling Proteins (STAT3, IκBα)
This protocol is adapted from studies investigating the effects of this compound and resveratrol on the JAK/STAT and NF-κB pathways.[11][19][20]
-
Cell Culture and Treatment:
-
Cell Line: Human prostate cancer cells (DU145) for this compound or murine macrophages (RAW264.7) for resveratrol.
-
Plating: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 30 µM) or resveratrol (e.g., 0, 5, 10, 20 µM) for 1-6 hours.
-
Stimulation: Induce inflammation by adding an appropriate stimulus (e.g., IL-6 for DU145 cells, or 1 µg/ml LPS for RAW264.7 cells) for a short period (e.g., 15-30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3, total STAT3, p-IκBα, total IκBα, or β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an Enhanced Chemiluminescence (ECL) detection system.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol is based on studies evaluating the inhibition of inflammatory mediators.[11][18]
-
Cell Culture and Treatment:
-
Cell Line: Murine macrophages (RAW264.7).
-
Plating: Seed cells in a 96-well plate.
-
Treatment: Pre-treat cells with various concentrations of this compound or resveratrol for 1 hour.
-
Stimulation: Add 1 µg/ml LPS to induce iNOS expression and NO production. Incubate for 24 hours.
-
-
Griess Assay:
-
Collect 50 µl of cell culture supernatant from each well.
-
Add 50 µl of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Calculate the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Summary and Conclusion
Both this compound and resveratrol are potent natural anti-inflammatory agents that function by inhibiting key pro-inflammatory signaling pathways, including NF-κB, MAPKs, and JAK/STAT.
-
Resveratrol is an extensively studied compound with a well-documented inhibitory profile against these pathways. Quantitative data consistently shows its efficacy at low micromolar concentrations, often outperforming established anti-inflammatory drugs in in vitro models.[22][23] Its ability to activate SIRT1 provides an additional, distinct anti-inflammatory mechanism.[26]
-
This compound also demonstrates robust inhibition, particularly of the NF-κB and JAK/STAT pathways.[8][19] Its effect on the MAPK pathway appears more complex and may be dependent on the specific cellular context, a characteristic that warrants further investigation.[13][14][15]
References
- 1. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound as a drug candidate: opportunities, limitations, and the path toward clinical translation [frontiersin.org]
- 4. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pro-Health Benefits of this compound Administration—An Update Review [ouci.dntb.gov.ua]
- 6. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Protected Ruminal Epithelial Cells against Lipopolysaccharide-Induced Inflammation through Inhibiting EGFR-AKT/NF-κB Signaling and Improving Barrier Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-tumor effect of this compound from the branch bark of cultivated mulberry in Bel-7402 cells via the MAPK pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Anti-tumor effect of this compound from the branch bark of cultivated mulberry in Bel-7402 cells via the MAPK pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
- 21. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resveratrol Modulates Cytokine-Induced JAK/STAT Activation More Efficiently than 5-Aminosalicylic Acid: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resveratrol Modulates Cytokine-Induced JAK/STAT Activation More Efficiently than 5-Aminosalicylic Acid: An In Vitro Approach | PLOS One [journals.plos.org]
- 24. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Morusin and Cisplatin in Oncology: A Data-Driven Guide
This guide provides a detailed comparison of the anti-cancer efficacy of morusin, a natural flavonoid, and cisplatin (B142131), a conventional chemotherapy agent. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their performance based on available experimental data.
Quantitative Efficacy Comparison
The following tables summarize the cytotoxic effects (IC50) and in vivo tumor inhibition capabilities of this compound and cisplatin across various cancer models.
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. Cisplatin in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 | Cisplatin IC50 | Citation |
| Melanoma | A375 | 4.63 µM | Not directly compared | [1] |
| MV3 | 9.7 µM | Not directly compared | [1] | |
| Breast Cancer | MCF-7 | 3.4 µM (24h) / 7.12 µg/mL | Widely variable | [2][3] |
| MDA-MB-231 | 18-45 µM (range) | Widely variable | [4] | |
| Hepatocellular Carcinoma | HepG2 | 7.09 µg/mL | Widely variable | [3] |
| Hep3B / Huh7 | Effective, but IC50 not specified | Widely variable | [5] | |
| Ovarian Cancer | A2780 (sensitive) | Not available | 1.92 µM | [6] |
| CP70 (resistant) | Not available | 18.0 µM | [6] | |
| C30 (resistant) | Not available | 56.77 µM | [6] | |
| Colon Cancer | HT-29 | 7.98 µg/mL | Not available | [3] |
| Cervical Cancer | HeLa | 16.63 µg/mL | Widely variable | [3] |
| Bladder Cancer | 5637 | Not available | 1.1 µM (48h) | [7] |
| HT-1376 | Not available | 2.75 µM (48h) | [7] | |
| Non-Cancerous Cells | PIG1 (Normal Skin) | 21.04 µM | - | [1] |
| HaCaT (Keratinocyte) | 18.01 µM | - | [1] | |
| MCF10A (Normal Breast) | >118 µM | - | [4] |
Note: Cisplatin IC50 values are known to have high variability in published literature due to differences in experimental conditions.[8][9] this compound shows notably lower toxicity in non-cancerous cell lines compared to cancerous ones.[1][4]
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Administration & Dose | Outcome | Citation |
| This compound | Hepatocellular Carcinoma (HepG2 Xenograft) | 15 mg/kg | 61.4% tumor inhibition rate | [10] |
| Melanoma (Xenograft) | Not specified | Significant reduction in tumor volume and weight | [1] | |
| Gastric Cancer (Xenograft) | Not specified | Marked reduction in tumor volume and weight | [11] | |
| Renal Cell Carcinoma (Xenograft) | Not specified | Inhibition of tumor growth | [12] | |
| Cisplatin | Ovarian Cancer (Xenograft) | Not specified | Reduced tumor volume to 178 mm³ (vs. 418 mm³ control) | [13] |
| NSCLC (Xenograft) | 5 mg/kg, IV, 3 times every 7 days | Effective tumor growth inhibition | [14] |
Mechanisms of Action and Signaling Pathways
This compound and cisplatin induce cancer cell death through distinct molecular mechanisms. This compound modulates multiple signaling pathways, whereas cisplatin's primary action is inducing DNA damage.
This compound exerts its anti-cancer effects by interfering with several key signaling cascades that regulate cell survival, proliferation, and apoptosis. It has been shown to inhibit pro-survival pathways like STAT3, NF-κB, and PI3K/Akt while activating stress-related apoptotic pathways such as MAPK (JNK, p38).[12][15][16][17] This multi-pronged approach leads to cell cycle arrest, induction of apoptosis through the mitochondrial pathway, and suppression of anti-apoptotic proteins.[16][18]
Caption: this compound's mechanism targeting multiple cancer signaling pathways.
Cisplatin's primary mode of action involves entering the cell, where it becomes aquated and highly reactive.[19][20] It then binds to the DNA, forming adducts and cross-links, particularly between purine (B94841) bases.[19] This distorts the DNA's structure, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[21][22] While DNA damage is the main driver, cisplatin can also induce apoptosis through the generation of reactive oxygen species (ROS).[19][23]
Caption: Cisplatin's primary mechanism of action via DNA damage.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and cisplatin.
This protocol is used to assess the cytotoxic effect of a compound on cancer cells and to determine its half-maximal inhibitory concentration (IC50).
Caption: Standard workflow for an MTT-based cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or cisplatin) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (typically 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1]
-
Formazan Formation: The plate is incubated for 1-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Detailed Steps:
-
Cell Treatment: Cells are seeded in culture plates and treated with the desired concentrations of this compound or cisplatin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[12]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis induced by the treatment.[12]
This protocol evaluates the anti-tumor efficacy of a compound in a living animal model.
Detailed Steps:
-
Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10⁶) are suspended in a suitable medium and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[10][24]
-
Tumor Growth: The mice are monitored regularly until the tumors reach a palpable or predetermined volume (e.g., 100-200 mm³).[14]
-
Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound or cisplatin via a specified route (e.g., intraperitoneal or intravenous injection) at a defined dose and schedule. The control group receives a vehicle solution.[10][14]
-
Monitoring: Tumor size is measured periodically (e.g., every 2-3 days) using calipers, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²). The body weight and general health of the mice are also monitored.[10]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[10]
-
Analysis: The tumor growth inhibition rate is calculated by comparing the average tumor volume and weight in the treatment groups to the control group. Further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67), can be performed on the excised tumors.[10][12]
References
- 1. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pro-Health Benefits of this compound Administration—An Update Review | MDPI [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 21. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects | MDPI [mdpi.com]
- 22. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acute apoptosis by cisplatin requires induction of reactive oxygen species but is not associated with damage to nuclear DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cisplatin suppresses the growth and proliferation of breast and cervical cancer cell lines by inhibiting integrin β5-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Morusin and Other Natural Compounds
For Immediate Release
A comprehensive review of current scientific literature reveals the potent neuroprotective properties of Morusin, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). This guide provides a comparative analysis of this compound's efficacy against other well-researched natural compounds—curcumin, resveratrol (B1683913), and quercetin (B1663063)—in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The following sections detail the mechanistic actions, supporting experimental data, and relevant signaling pathways of these compounds, offering valuable insights for researchers and drug development professionals.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of this compound, curcumin, resveratrol, and quercetin has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research, providing a clear comparison of their performance in various experimental models of neurodegeneration.
Table 1: In Vitro Neuroprotective Effects on SH-SY5Y and PC12 Cell Lines
| Compound | Cell Line | Insult | Concentration | Outcome | % Improvement (approx.) | Reference |
| This compound | SH-SY5Y | 6-OHDA | 50 nM | Increased cell viability | Not Specified | [1] |
| Curcumin | SH-SY5Y | Aβ | 20 µM | Reduced apoptosis | Not Specified | [2] |
| PC12 | Aβ | 20 µM | Suppressed apoptosis | Not Specified | [2] | |
| PC12 | Glutamate (20 mM) | Not Specified | Alleviated oxidative toxicity | Not Specified | [3][4] | |
| Resveratrol | SH-SY5Y | Dopamine (B1211576) (300 µM) | 5 µM | Attenuated apoptosis | ~45% reduction in cell death | [5] |
| SH-SY5Y | H2O2 (100 µM) | 0.27 - 1.4 µM | Decreased ROS production | Not Specified | [6] | |
| PC12 | 6-OHDA | 12.5 - 50 µM | Increased cell viability | Not Specified | [7] | |
| PC12 | OGD/R | 10 µM | Increased SOD and CAT activity | SOD: ~74%, CAT: ~77% of control | [8] | |
| Quercetin | SH-SY5Y | 6-OHDA (150 µM) | 50 nM | Increased cell viability | ~20% increase | [1] |
| SH-SY5Y | H2O2 | Not Specified | Suppressed cytotoxicity | Not Specified | [9] | |
| SH-SY5Y | MPP+ | 20 µM | Reduced cell death | Not Specified | [10] |
Aβ: Amyloid-beta, 6-OHDA: 6-hydroxydopamine, MPP+: 1-methyl-4-phenylpyridinium, OGD/R: Oxygen-glucose deprivation/reperfusion, ROS: Reactive oxygen species, SOD: Superoxide dismutase, CAT: Catalase.
Table 2: In Vivo Neuroprotective Effects in Animal Models of Alzheimer's and Parkinson's Disease
| Compound | Animal Model | Disease Model | Dosage | Duration | Key Findings | % Improvement (approx.) | Reference |
| This compound | Rat | AlCl3-induced memory impairment | 5 and 10 mg/kg, p.o. | Not Specified | Reversed memory deficits, reduced AChE activity and oxidative stress | Not Specified | [11] |
| Curcumin | Tg2576 AD Mouse | Alzheimer's Disease | 160 ppm in diet | 6 months | Lowered soluble and insoluble Aβ, reduced plaque burden | Aβ levels decreased by ~40% | [8][12] |
| 6-OHDA Rat | Parkinson's Disease | 160 mg/kg/d | 2 weeks | Alleviated motor deficits | Not Specified | [13] | |
| 6-OHDA Rat | Parkinson's Disease | 50 mg/kg, p.o. | 8 weeks | Abolished increase in α-synuclein and MDA levels | Not Specified | ||
| Resveratrol | 5XFAD AD Mouse | Alzheimer's Disease | 0.1% in diet | 16 weeks | Prevented memory loss, diminished amyloid plaques | Not Specified | [11] |
| Quercetin | 3xTg-AD Mouse | Alzheimer's Disease | 25 mg/kg, i.p. | 3 months | Decreased Aβ-amyloidosis and tauopathy | Not Specified | [14] |
| 3xTg-AD Mouse | Alzheimer's Disease | 100 mg/kg, p.o. | 12 months | Reduced β-amyloidosis | Not Specified | [15] | |
| Rotenone (B1679576) Rat | Parkinson's Disease | 50 mg/kg, p.o. | 2 weeks pre/post | Restored motor and non-motor deficits, enhanced antioxidant enzymes | Not Specified | [16][17] | |
| 6-OHDA Rat | Parkinson's Disease | 30 mg/kg | 14 days | Increased striatal dopamine and antioxidant enzyme levels | Not Specified | [18] |
AlCl3: Aluminum chloride, Aβ: Amyloid-beta, AChE: Acetylcholinesterase, 6-OHDA: 6-hydroxydopamine, p.o.: oral administration, i.p.: intraperitoneal injection, MDA: Malondialdehyde.
Mechanisms of Neuroprotection and Signaling Pathways
This compound, curcumin, resveratrol, and quercetin exert their neuroprotective effects through a variety of shared and distinct mechanisms, primarily centered around antioxidant, anti-inflammatory, and anti-apoptotic activities. These actions are mediated by the modulation of several key intracellular signaling pathways.
This compound
This compound demonstrates significant neuroprotective potential by mitigating oxidative stress, neuroinflammation, and apoptosis. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By suppressing NF-κB, this compound reduces the production of pro-inflammatory cytokines. Furthermore, it shows promise in models of Alzheimer's and Parkinson's disease by targeting pathways associated with these conditions.
Curcumin
Curcumin, the active compound in turmeric, is a potent antioxidant and anti-inflammatory agent.[19] Its neuroprotective effects are well-documented and involve the scavenging of reactive oxygen species (ROS), inhibition of pro-inflammatory enzymes like COX-2 and iNOS, and suppression of the NF-κB signaling pathway.[19] Curcumin also modulates apoptosis and has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[12][19]
Resveratrol
Found in grapes and red wine, resveratrol is known for its antioxidant, anti-inflammatory, and anti-aging properties. It exerts neuroprotective effects by activating sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance. Resveratrol also modulates the NF-κB and MAPK signaling pathways to reduce inflammation and has been shown to protect against Aβ-induced toxicity.[20]
Quercetin
Quercetin, a flavonoid present in many fruits and vegetables, exhibits strong antioxidant and anti-inflammatory effects. Its neuroprotective mechanisms include scavenging free radicals, inhibiting inflammatory mediators, and modulating signaling pathways such as PI3K/Akt and Nrf2.[21] Quercetin has also been shown to inhibit the aggregation of Aβ and reduce tau hyperphosphorylation, both of which are key pathological features of Alzheimer's disease.[14][22]
References
- 1. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 6. mdpi.com [mdpi.com]
- 7. Resveratrol Protects PC12 Cell against 6-OHDA Damage via CXCR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol protects PC12 cells against OGD/R-induced apoptosis via the mitochondrial-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imrpress.com [imrpress.com]
- 11. Resveratrol Restores Cognition (In Mice with Alzheimer’s) [nad.com]
- 12. Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The flavonoid quercetin ameliorates Alzheimer’s disease pathology and protects cognitive and emotional function in aged triple transgenic Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin exhibits potent antioxidant activity, restores motor and non-motor deficits induced by rotenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdsabstracts.org [mdsabstracts.org]
- 18. Neuroprotective effect of bioflavonoid quercetin in 6-hydroxydopamine-induced oxidative stress biomarkers in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. mdpi.com [mdpi.com]
- 21. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quercetagitrin Inhibits Tau Accumulation and Reverses Neuroinflammation and Cognitive Deficits in P301S-Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Morusin and Paclitaxel on Breast Cancer Cell Lines: An In Vitro Cytotoxicity Guide
An objective comparison of the cytotoxic effects of the natural compound morusin against the conventional chemotherapy drug paclitaxel (B517696) on various breast cancer cell lines. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective in vitro efficacy and mechanisms of action.
Introduction
Breast cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This compound, a prenylated flavonoid isolated from the root bark of Morus alba, has emerged as a promising candidate with demonstrated anticancer properties.[1] Paclitaxel, a well-established chemotherapeutic agent, is widely used in the treatment of breast cancer.[2] This guide provides a comparative analysis of the in vitro cytotoxicity of this compound and paclitaxel, focusing on their effects on breast cancer cell viability, apoptosis induction, and underlying molecular mechanisms. The data presented is compiled from multiple studies to offer a broad perspective on their potential as anticancer agents.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and paclitaxel across various breast cancer cell lines as determined by MTT assays. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Cell Line Characteristics |
| MCF-7 | 2.71[3], 6.271[4] | 3.5[5] | ER+, PR+, HER2- |
| MDA-MB-231 | 3.86[3], 41.64[4] | 0.3[5], 2.4-5 nM (0.0024-0.005 µM)[5] | Triple-Negative (ER-, PR-, HER2-) |
| MDA-MB-157 | 18-45[1] | Not Reported | |
| MDA-MB-453 | 18-45[1] | Not Reported | |
| SK-BR-3 | 5.219[4] | 4[5] | ER-, PR-, HER2+ |
| BT-474 | Not Reported | 0.019[5] | ER+, PR+, HER2+ |
| BT549 | 21.31[4] | Not Reported | Triple-Negative |
| Hs578T | 12.44[4] | Not Reported | Triple-Negative |
| T47D | 40.47[4] | Not Reported | ER+, PR+, HER2- |
| 4T1 (murine) | 2.03 µg/ml[3] | 3.78[5] | Murine Breast Cancer |
| EMT6 (murine) | 1.87 µg/ml[3] | Not Reported | Murine Breast Cancer |
Note: IC50 values can vary significantly based on the assay conditions, including incubation time and cell density.
Apoptosis and Cell Cycle Arrest
Both this compound and paclitaxel exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in breast cancer cells.
This compound: Studies have shown that this compound induces apoptosis in a dose-dependent manner in human breast cancer cells.[1] For instance, in MDA-MB-231 cells, treatment with this compound led to a significant increase in the apoptotic rate from 3.04% in the control group to 14.08% in the treated group.[6] Similar effects were observed in BT549 and Hs578T cells, with apoptosis rates reaching 13.55% and 20.43%, respectively, following this compound treatment.[6] Furthermore, this compound has been observed to cause cell cycle arrest in the G0/G1 phases.[3]
Paclitaxel: Paclitaxel is a well-known inducer of apoptosis. Its mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.[7][8] This disruption of microtubule dynamics is a key trigger for the apoptotic cascade.[7]
Mechanisms of Action and Signaling Pathways
The anticancer activities of this compound and paclitaxel are mediated through distinct signaling pathways.
This compound's Mechanism of Action: this compound's cytotoxic effects are linked to the modulation of several key signaling pathways. It has been shown to induce apoptosis by regulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Survivin.[1] Furthermore, this compound can inhibit the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation.[6][9] By downregulating the phosphorylation of PI3K and AKT, this compound promotes apoptosis, as evidenced by the increased expression of cleaved-PARP.[6] Some studies also suggest that this compound's effects are mediated through C/EBPβ and PPARγ, leading to lipoapoptosis.[3][10]
Caption: this compound's apoptotic signaling pathway in breast cancer cells.
Paclitaxel's Mechanism of Action: Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[] By preventing the disassembly of microtubules, paclitaxel disrupts the normal process of cell division, leading to mitotic arrest and ultimately apoptosis.[7][8] This process is often associated with the inactivation of the anti-apoptotic protein Bcl-2 through phosphorylation.[2][8]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Protocols
The following provides a generalized overview of the experimental methods commonly used in the cited studies to assess the in vitro cytotoxicity of this compound and paclitaxel.
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a specific density.
-
After 24 hours of incubation, cells are treated with various concentrations of this compound or paclitaxel for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Caption: General workflow for the MTT cell viability assay.
DAPI Staining for Apoptosis:
-
Cells are grown on coverslips and treated with the compounds.
-
After treatment, cells are fixed with a solution like 4% paraformaldehyde.
-
The fixed cells are then stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.
-
The coverslips are mounted on microscope slides.
-
Apoptotic cells, characterized by chromatin condensation and nuclear fragmentation, are visualized and quantified using a fluorescence microscope.
Western Blotting for Protein Expression:
-
Cells are treated with this compound or paclitaxel.
-
Total protein is extracted from the cells.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Survivin, p-AKT, cleaved-PARP).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
Conclusion
Both this compound and paclitaxel demonstrate significant in vitro cytotoxicity against a range of breast cancer cell lines. This compound exhibits potent activity, particularly against MCF-7 and MDA-MB-231 cells, by inducing apoptosis through the regulation of the Bax/Survivin and PI3K/AKT signaling pathways.[1][6] Paclitaxel, a cornerstone of breast cancer chemotherapy, effectively induces cell death through microtubule stabilization and subsequent mitotic arrest.[7] While paclitaxel's efficacy is well-established, this compound presents itself as a promising natural compound for further investigation, potentially as a standalone therapy or in combination with existing treatments. The data compiled in this guide underscores the importance of continued research into novel anticancer agents and provides a valuable comparative resource for the scientific community. Future head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their cytotoxic potential.
References
- 1. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses breast cancer cell growth in vitro and in vivo through C/EBPβ and PPARγ mediated lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of this compound on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound on breast cancer via network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses breast cancer cell growth in vitro and in vivo through C/EBPβ and PPARγ mediated lipoapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Efficacy of Morusin in Combination with Conventional Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective cancer therapies increasingly focuses on combination strategies to enhance treatment efficacy and overcome drug resistance. Morusin, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated significant anticancer properties across a variety of malignancies.[1] This guide provides a comparative analysis of the synergistic effects of this compound when combined with other anticancer agents, supported by experimental data and detailed methodologies.
I. This compound and Paclitaxel (B517696) in Non-Small Cell Lung Cancer (NSCLC)
The combination of this compound with the widely used chemotherapeutic agent Paclitaxel has shown promise in overcoming drug resistance in Non-Small Cell Lung Cancer (NSCLC).
Quantitative Data Summary
| Combination | Cancer Type | Cell Line(s) | Key Synergistic Effects | Mechanistic Insights |
| This compound + Paclitaxel | Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel-Resistant NSCLC Cells | - Reversal of Paclitaxel resistance- Enhanced Paclitaxel-induced apoptosis- Attenuation of cancer stem cell-like properties | - Downregulation of β-catenin protein levels- Inhibition of β-catenin nuclear translocation |
Signaling Pathway: this compound and Paclitaxel Synergy
The synergistic effect of this compound and Paclitaxel in Paclitaxel-resistant NSCLC is primarily mediated through the inhibition of the Wnt/β-catenin signaling pathway. This compound's intervention leads to a reduction in the expression and nuclear translocation of β-catenin, a key player in cancer stem cell maintenance and drug resistance.[2][3]
II. This compound and TRAIL in Glioblastoma
This compound has been shown to sensitize glioblastoma cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising anticancer agent that can selectively target cancer cells.[1][4]
Quantitative Data Summary
Combination treatment of this compound with TRAIL leads to a synergistic increase in apoptosis in glioblastoma cell lines compared to treatment with either agent alone.[1]
| Combination | Cancer Type | Cell Line(s) | Key Synergistic Effects | Mechanistic Insights |
| This compound + TRAIL | Glioblastoma | Human Glioblastoma Cells | - Decreased cancer cell viability- Increased apoptosis | - Upregulation of Death Receptor 5 (DR5)- Decreased levels of survivin and XIAP- Reduced expression of EGFR and PDFGR- Suppression of STAT3 phosphorylation |
Signaling Pathway: this compound and TRAIL Synergy
This compound enhances TRAIL-induced apoptosis by upregulating the expression of the death receptor DR5 on the surface of glioblastoma cells. This increased DR5 expression makes the cells more susceptible to TRAIL. Additionally, this compound inhibits pro-survival signaling by downregulating EGFR and PDFGR expression and suppressing the STAT3 pathway, which in turn reduces the levels of anti-apoptotic proteins like survivin and XIAP.[1][4]
III. Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of this compound with other anticancer agents.
Experimental Workflow: In Vitro Synergy Assessment
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the anticancer agent, and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
This method is used to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the drug combinations as described above. After the treatment period, both adherent and floating cells are collected.
-
Cell Staining: The harvested cells are washed with phosphate-buffered saline (PBS) and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells in each treatment group is quantified.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: After drug treatment, cells are lysed using a lysis buffer to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., β-catenin, DR5, STAT3, cleaved caspase-3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.
IV. Conclusion
The combination of this compound with conventional anticancer agents like Paclitaxel and the experimental therapy TRAIL demonstrates significant synergistic potential. This compound appears to act through multiple mechanisms, including the reversal of drug resistance and the sensitization of cancer cells to apoptosis. These findings underscore the promise of this compound as an adjuvant in cancer therapy. Further research, particularly studies designed to quantify the synergistic interactions through methods like Combination Index analysis, is warranted to translate these preclinical findings into clinical applications.
References
- 1. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reverses paclitaxel resistance by inhibiting the stem cell-like properties of non-small cell lung cancer in a β-catenin-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Signaling Contributes to Paclitaxel Resistance in Bladder Cancer Cells with Cancer Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Morusin and Kuwanon G: Bioactive Prenylated Flavonoids from Mulberry
For Researchers, Scientists, and Drug Development Professionals
Morusin and Kuwanon G, two prominent prenylated flavonoids isolated from the mulberry plant (Morus species), have garnered significant attention for their diverse and potent pharmacological activities. Both compounds share a common flavonoid backbone but differ in their prenylation patterns, leading to distinct biological effects. This guide provides a comprehensive, data-driven comparison of this compound and Kuwanon G, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to support further research and drug development endeavors.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the quantitative data on the biological activities of this compound and Kuwanon G, compiled from various experimental studies.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Cancer Cell Line | Cancer Type | This compound IC50 (µM) | Kuwanon G IC50 (µM) | Reference |
| A375 | Melanoma | 4.634 | Data not available | [1] |
| MV3 | Melanoma | 9.7 | Data not available | [1] |
| PIG1 | Normal Melanocytes | 21.04 | Data not available | [1] |
| HaCaT | Normal Keratinocytes | 18.01 | Data not available | [1] |
| Huh7 | Hepatocellular Carcinoma | >8 µg/mL (viability) | Data not available | [2] |
| Hep3B | Hepatocellular Carcinoma | >8 µg/mL (viability) | Data not available | [2] |
| 769-P | Renal Cell Carcinoma | Cytotoxicity observed | Data not available | [3] |
| 786-O | Renal Cell Carcinoma | Cytotoxicity observed | Data not available | [3] |
| OSRC-2 | Renal Cell Carcinoma | Cytotoxicity observed | Data not available | [3] |
Table 2: Comparative Anti-inflammatory Activity
| Assay | Cell Line | Parameter Measured | This compound | Kuwanon G | Reference |
| Chemokine Secretion | HaCaT | RANTES/CCL5 Inhibition | Significant | Significant | [6][7] |
| TARC/CCL17 Inhibition | Significant | Significant | [6][7] | ||
| MDC/CCL22 Inhibition | No significant effect | Significant | [6][7] | ||
| Histamine Release | MC/9 Mast Cells | Histamine Production Inhibition | Significant (p < 0.05) | Significant (p < 0.01) | [6][7] |
| Leukotriene C₄ Production | MC/9 Mast Cells | LTC₄ Production Inhibition | Significant (p < 0.01) | No significant effect | [6][7] |
| Nitric Oxide Production | RAW 264.7 | NO Production Inhibition (IC50) | 9.87 ± 0.59 µM | 17.80 ± 0.50 µM | [8] |
Table 3: Comparative Antioxidant Activity
| Assay | This compound | Kuwanon G | Reference |
| DPPH Radical Scavenging Activity (IC50) | >100 µg/mL | Data not available | [9] |
| ABTS Radical Scavenging Activity (IC50) | >100 µg/mL | Data not available | [9] |
Note: While direct comparative IC50 values for DPPH and ABTS assays were not found in the same study, other research has indicated that the capacity of this compound to scavenge free radicals was found to be 61.34% lower than that of kuwanon C, a structurally related compound.[10] This suggests that the cyclized prenyl group in this compound may reduce its radical scavenging ability compared to compounds with free prenyl groups.
Signaling Pathways
This compound and Kuwanon G exert their biological effects by modulating various intracellular signaling pathways. A key area of convergence and divergence is their impact on inflammatory signaling cascades.
Anti-inflammatory Signaling Pathways
Both this compound and Kuwanon G have been shown to inhibit the activation of STAT1 and NF-κB p65 in TNF-α and IFN-γ-stimulated HaCaT keratinocytes, key transcription factors in the inflammatory response.[6][7] This inhibition leads to a downstream reduction in the secretion of pro-inflammatory chemokines.
Inhibition of STAT1 and NF-κB pathways by this compound and Kuwanon G.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the comparative data presented above.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Kuwanon G for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Solubilization: The resulting formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell viability by 50%.[11][12]
Workflow for the MTT Cell Viability Assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Chemokine Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Cell Culture and Treatment: HaCaT cells are cultured and stimulated with TNF-α and IFN-γ in the presence or absence of various concentrations of this compound or Kuwanon G.
-
Supernatant Collection: The cell culture supernatant is collected after the incubation period.
-
ELISA Procedure: The concentration of chemokines (RANTES/CCL5, TARC/CCL17, MDC/CCL22) in the supernatant is determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the percentage of inhibition compared to the vehicle-treated control.[6][7]
Western Blotting for Signaling Protein Analysis
Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-STAT1, STAT1, phospho-NF-κB p65, NF-κB p65).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][14][15][16][17]
General Workflow for Western Blotting.
Conclusion
This compound and Kuwanon G, both derived from mulberry, exhibit distinct yet overlapping biological activities. The available data suggests that while both compounds possess anti-inflammatory properties through the inhibition of the STAT1 and NF-κB pathways, their efficacy against specific inflammatory mediators can differ. This compound appears to be a more potent inhibitor of nitric oxide production, whereas Kuwanon G shows broader inhibition of chemokine secretion in keratinocytes. In terms of anticancer activity, this compound has been more extensively studied, with demonstrated cytotoxicity against a range of cancer cell lines. The antioxidant profiles of both compounds warrant further direct comparative investigation. This guide highlights the therapeutic potential of both this compound and Kuwanon G and underscores the need for continued research to fully elucidate their mechanisms of action and potential clinical applications.
References
- 1. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 15. ulab360.com [ulab360.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. docs.abcam.com [docs.abcam.com]
A Head-to-Head Study of Morusin and Other Prenylated Flavonoids: A Comparative Guide for Researchers
For Immediate Release: This guide provides a comprehensive, data-driven comparison of the biological activities of Morusin and other notable prenylated flavonoids, primarily from the Morus alba (white mulberry) plant. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This document summarizes key findings on their anticancer, anti-inflammatory, and antiviral properties, supported by experimental data and detailed protocols.
Comparative Biological Activity: this compound vs. Other Prenylated Flavonoids
Prenylated flavonoids, a class of polyphenolic compounds, have garnered significant interest for their enhanced biological activities compared to their non-prenylated counterparts. The addition of a prenyl group often increases the lipophilicity of these molecules, facilitating better interaction with cellular membranes and targets.[1][2] this compound, a prominent prenylated flavonoid, has demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities.[3][4] This guide provides a head-to-head comparison of this compound with other prenylated flavonoids, such as Kuwanon G, Kuwanon S, and Sanggenon C, to elucidate their relative potency and potential therapeutic applications.
Anticancer Activity
This compound has been shown to exhibit potent anticancer activity across various cancer cell lines.[5] Its mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][6] A direct comparative study on the cytotoxicity of prenylated flavonoids isolated from Morus alba leaves provides valuable insights into their relative efficacies.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A375 (Melanoma) | 4.63 | [5] |
| MV3 (Melanoma) | 9.7 | [5] | |
| HeLa (Cervical Cancer) | 0.64 | [2] | |
| MCF-7 (Breast Cancer) | 3.4 (24h), 7.88 (72h) | [2] | |
| A-549 (Lung Cancer) | 3.1 | [2] | |
| Kuwanon S | HeLa (Cervical Cancer) | 1.89 | [2] |
| MCF-7 (Breast Cancer) | 10.32 | [2] | |
| Hep3B (Hepatocellular Carcinoma) | 12.01 | [2] | |
| Sanggenon J | HeLa (Cervical Cancer) | >30 | [2] |
| MCF-7 (Breast Cancer) | >30 | [2] | |
| Hep3B (Hepatocellular Carcinoma) | >30 | [2] | |
| Sanggenon K | HeLa (Cervical Cancer) | 2.56 | [2] |
| MCF-7 (Breast Cancer) | 12.87 | [2] | |
| Hep3B (Hepatocellular Carcinoma) | 15.32 | [2] | |
| Cyclomulberrin | HeLa (Cervical Cancer) | 3.45 | [2] |
| MCF-7 (Breast Cancer) | 15.67 | [2] | |
| Hep3B (Hepatocellular Carcinoma) | 18.98 | [2] | |
| Cyclothis compound | HeLa (Cervical Cancer) | 2.11 | [2] |
| MCF-7 (Breast Cancer) | 11.54 | [2] | |
| Hep3B (Hepatocellular Carcinoma) | 13.43 | [2] | |
| Atalantoflavone | HeLa (Cervical Cancer) | 4.23 | [2] |
| MCF-7 (Breast Cancer) | 18.76 | [2] | |
| Hep3B (Hepatocellular Carcinoma) | 21.45 | [2] |
Table 1: Comparative Anticancer Activity of this compound and Other Prenylated Flavonoids from Morus alba. Data is presented as the half-maximal inhibitory concentration (IC50).
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has been reported to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.[3][6] A direct comparison with Kuwanon G demonstrates the potent anti-inflammatory effects of both compounds.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | NO Production Inhibition | RAW 264.7 | 9.87 | [7] |
| Kuwanon G | NO Production Inhibition | RAW 264.7 | 17.80 | [7] |
| Quercetin (Control) | NO Production Inhibition | RAW 264.7 | 13.20 | [7] |
Table 2: Head-to-Head Comparison of the Anti-inflammatory Activity of this compound and Kuwanon G. Data is presented as the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production.
Antiviral Activity
Several prenylated flavonoids have been investigated for their potential to combat viral infections.[8] While direct head-to-head studies with this compound are limited, existing data allows for an indirect comparison of their antiviral efficacy.
| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) | - | Not specified, but identified as an active component | [2] |
| Leachianone G | Herpes Simplex Virus Type 1 (HSV-1) | Vero | 1.6 | [9] |
| Mulberroside C | Herpes Simplex Virus Type 1 (HSV-1) | Vero | 75.4 | [9] |
| Kuwanon C | Human Coronavirus (HCoV-229E) | - | Not specified, but showed antiviral activity | [1] |
Table 3: Comparative Antiviral Activity of Prenylated Flavonoids.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Kuwanon G) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins to understand how compounds affect signaling pathways like MAPK and Akt/mTOR.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the compounds, wash with ice-cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral replication by a compound.
Materials:
-
Confluent monolayer of susceptible host cells in well plates
-
Virus stock of known titer
-
Test compounds at various concentrations
-
Culture medium
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
Formalin for cell fixation
Procedure:
-
Cell Preparation: Seed host cells in well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a standardized amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with formalin and stain with crystal violet to visualize the plaques.
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and other prenylated flavonoids are mediated through the modulation of various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for assessing the anticancer activity of prenylated flavonoids.
Caption: this compound modulates the MAPK signaling pathway to exert its anticancer effects.
Caption: The Akt/mTOR signaling pathway is a key target of this compound in cancer cells.
Caption: Inhibition of the NF-κB pathway is a primary mechanism of the anti-inflammatory effects of this compound.
References
- 1. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound as a drug candidate: opportunities, limitations, and the path toward clinical translation [frontiersin.org]
- 4. The Pro-Health Benefits of this compound Administration-An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Beneficial Effects of this compound, an Isoprene Flavonoid Isolated from the Root Bark of Morus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Morusin: A Comparative Analysis of its Antimicrobial Spectrum Against Conventional Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the naturally occurring prenylated flavonoid Morusin has emerged as a compound of significant interest. A comprehensive analysis of available research provides a comparative guide to this compound's antimicrobial spectrum, particularly against Gram-positive bacteria, when benchmarked against conventional antibiotics. This guide summarizes key experimental data, details the methodologies used, and visualizes the antimicrobial evaluation process and this compound's mechanism of action.
Quantitative Comparison of Antimicrobial Activity
This compound has demonstrated notable efficacy against a range of Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound compared to several standard antibiotics against key bacterial species. Lower MIC values indicate greater antimicrobial potency.
Table 1: Comparative Antimicrobial Activity against Staphylococcus species
| Microorganism | This compound (µg/mL) | Oxacillin (µg/mL) | Gentamicin (µg/mL) | Ciprofloxacin (µg/mL) | Tetracycline (µg/mL) |
| S. aureus ATCC 6538 (MSSA) | 6.25 | 0.25 | 0.25 | 0.25 | 0.5 |
| S. aureus ATCC 43300 (MRSA) | 6.25 | 64 | 256 | 0.5 | 1 |
| S. epidermidis ATCC 12228 | 6.25 | 0.125 | 0.5 | 0.25 | 128 |
Data sourced from a study by Aelenei et al. (2019).
Table 2: Antimicrobial Activity of this compound against other Gram-positive bacteria
| Microorganism | This compound (µg/mL) |
| Bacillus spp. | Reported Activity |
| Enterococcus spp. | Reported Activity |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds. This is a standardized and widely accepted method for assessing the antimicrobial susceptibility of microorganisms.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compound (this compound) and conventional antibiotics
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, bacterial colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Antimicrobial Agents: A two-fold serial dilution of this compound and the conventional antibiotics is performed in the 96-well plates using the broth medium. This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the broth medium and the bacterial inoculum to ensure the viability and proper growth of the bacteria.
-
Sterility Control: A well containing only the sterile broth medium to check for contamination.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions for the test organism, typically at 35°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Discussion
The available data indicates that this compound exhibits a potent antimicrobial effect, particularly against Gram-positive bacteria. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is of particular note, as this is a challenging pathogen in clinical settings. While this compound's MIC values against the tested Staphylococcus species are higher than some conventional antibiotics for susceptible strains, its consistent activity against resistant strains underscores its potential.
The primary mechanism of this compound's antimicrobial action appears to be the disruption of the bacterial cell membrane's integrity and the inhibition of the phosphatidic acid biosynthesis pathway. This dual-pronged attack leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This direct action on the cell envelope may also explain the observed synergistic effects when this compound is combined with conventional antibiotics, as it may facilitate the entry of other drugs into the bacterial cell.
Conclusion
This compound presents a promising scaffold for the development of new antimicrobial agents. Its demonstrated activity against drug-resistant Gram-positive bacteria warrants further investigation. Future research should focus on expanding the spectrum of tested microorganisms, including more clinical isolates, and conducting in vivo studies to evaluate its efficacy and safety in a physiological context. The synergistic potential of this compound with existing antibiotics also represents a valuable avenue for extending the lifespan of current antimicrobial therapies.
References
Evaluating the selectivity of Morusin for cancer cells over normal cells
A comprehensive analysis of current research highlights Morusin's preferential cytotoxicity towards cancer cells while exhibiting minimal effects on normal cells. This intrinsic selectivity, coupled with its multi-pronged attack on cancer-promoting pathways, positions this compound as a compelling compound for further investigation in oncological drug development.
This compound, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-cancer properties across a spectrum of cancer cell lines. A key aspect of its therapeutic potential lies in its ability to selectively target and eliminate cancer cells, a critical attribute for minimizing side effects in cancer treatment. This guide provides a comparative evaluation of this compound's selectivity, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in assessing its potential.
Unveiling the Selectivity: A Quantitative Comparison
The selective cytotoxicity of this compound has been quantified in numerous studies by comparing its half-maximal inhibitory concentration (IC50) in cancer cells versus normal, healthy cells. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, provides a quantitative measure of this preferential effect. An SI value greater than 1 suggests selective toxicity towards cancer cells.
| Cancer Type | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Melanoma | A375 | 4.634 | PIG1 (Melanocytes) | 21.04 | 4.54 | [1] |
| MV3 | 9.7 | HaCaT (Keratinocytes) | 18.01 | 1.86 | [1] | |
| Breast Cancer | MDA-MB-231 | 41.64 (48h) | MCF10A (Mammary Epithelial) | >118 (24h) | >2.83 | [2][3] |
| BT549 | 21.31 (48h) | [3] | ||||
| Hs578T | 12.44 (48h) | [3] | ||||
| MCF-7 | 6.271 (48h) | [3] | ||||
| SK-BR-3 | 5.219 (48h) | [3] | ||||
| T47D | 40.47 (48h) | [3] | ||||
| 4T1 (murine) | 2.03 µg/ml | MCF-10A | 9.48 µg/ml | 4.67 | [4] | |
| EMT6 (murine) | 1.87 µg/ml | 5.07 | [4] | |||
| Prostate Cancer | Prostate Cancer Cells | - | Normal Human Prostate Epithelial Cells | Little effect | - | [5] |
| Colorectal Cancer | HCT116 sphere cells | 18.2 (72h) | FHC (Normal Colonic Mucosa) | No effect at tested concentrations | - | [6] |
Note: The IC50 values can vary depending on the experimental conditions, such as the duration of treatment. The data presented here is a summary from the cited literature.
Mechanisms of Selective Action: Targeting Cancer's Vulnerabilities
This compound's selectivity stems from its ability to exploit the molecular alterations that distinguish cancer cells from their normal counterparts. It achieves this by modulating key signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest specifically in malignant cells.
Several critical signaling pathways are implicated in this compound's anti-cancer activity:
-
STAT3 Signaling: Constitutively active Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers, promoting cell proliferation and survival. This compound has been shown to inhibit STAT3 phosphorylation and nuclear translocation, thereby downregulating the expression of its downstream anti-apoptotic targets like Bcl-2, Bcl-xL, and Survivin.[5][7]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another frequently hyperactivated signaling route in cancer, crucial for cell growth, proliferation, and survival. This compound treatment has been demonstrated to decrease the phosphorylation of PI3K and Akt, leading to the inhibition of this pro-survival pathway.[3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a dual role in cell fate. This compound has been observed to modulate this pathway, for instance, by decreasing the phosphorylation of ERK and increasing the phosphorylation of JNK and p38 in renal cell carcinoma, contributing to apoptosis.[8]
-
AMPK Activation: In hepatocellular carcinoma, this compound activates AMP-activated protein kinase (AMPK), a key energy sensor.[9] This activation leads to the inhibition of glycolysis, a metabolic hallmark of many cancer cells (the Warburg effect), and induces cell cycle arrest at the G1 phase.[9]
Experimental Protocols: A Guide to Evaluating Selectivity
The following are detailed methodologies for key experiments commonly used to assess the selectivity of anti-cancer compounds like this compound.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
This assay is fundamental for determining the IC50 values of a compound in different cell lines.
-
Principle: These are colorimetric assays that measure cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8 kits) into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: After the incubation period, add the MTT or CCK-8 reagent to each well and incubate for a specified time (e.g., 2-4 hours for MTT, 1-4 hours for CCK-8) at 37°C.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, the product is water-soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Treat cancer and normal cells with this compound at the desired concentrations for a specific duration.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a method like the Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.
-
Visualizing the Mechanisms
To better understand the processes involved in this compound's selective anti-cancer activity, the following diagrams illustrate a typical experimental workflow and the key signaling pathways affected by this compound.
Caption: Experimental workflow for evaluating this compound's selectivity.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Mechanism of this compound on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses breast cancer cell growth in vitro and in vivo through C/EBPβ and PPARγ mediated lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell death through inactivating STAT3 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth of human colorectal cancer HCT116-derived sphere-forming cells via the inactivation of Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Effect of this compound via G1 Arrest and Antiglycolysis by AMPK Activation in Hepatocellular Cancer [mdpi.com]
Morusin's Anti-Cancer Efficacy: A Comparative Analysis Across Various Cancer Cell Lines
Morusin, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-cancer properties across a spectrum of cancer cell lines. This guide provides a comparative overview of this compound's effects, focusing on its cytotoxic activity, induction of apoptosis, cell cycle arrest, and impact on key signaling pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound as a potential therapeutic agent.
Quantitative Analysis of this compound's Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Hepatocellular Carcinoma | HepG2 | 4.906 (µg/mL) | 72 | [1] |
| Hep3B | 4.196 (µg/mL) | 72 | [1] | |
| Huh7 | Not specified | - | [2] | |
| Bel-7402 | - | 24 (significant inhibition at 50 & 100 µg/mL) | [3] | |
| Breast Cancer | MCF-7 | 40.46 | 24 | [4] |
| 16.98 | 48 | [4] | ||
| 13.53 | 72 | [4] | ||
| MDA-MB-231 | 18-45 (range) | 24, 48, 72 | [4] | |
| Melanoma | A375 | 4.634 | 24 | [5] |
| MV3 | 9.7 | 24 | [5] | |
| Gastric Cancer | MKN45 | Not specified | - | [6] |
| SGC7901 | Not specified | - | [6][7] | |
| Renal Cell Carcinoma | 769-P | Not specified | - | [8][9] |
| 786-O | Not specified | - | [8][10][9] | |
| OSRC-2 | Not specified | - | [8][10][9] | |
| Colorectal Cancer | HCT116 | Not specified | - | [11] |
| Pancreatic Cancer | ASPC-1 | Not specified | - | [12] |
| CAPAN-1 | Not specified | - | [12] |
Note: Some studies reported IC50 values in µg/mL. These have been noted accordingly. Direct conversion to µM requires the molecular weight of this compound (420.46 g/mol ).
Comparative Effects on Apoptosis and Cell Cycle
This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cells. These effects are crucial for its anti-tumor activity.
| Cancer Type | Cell Line(s) | Apoptosis Induction | Cell Cycle Arrest | Key Molecular Changes | Citation |
| Renal Cell Carcinoma | 769-P, 786-O, OSRC-2 | Yes, dose-dependent increase in apoptotic cells. | G1 phase | Upregulation of Bax and cleaved-caspase3; Downregulation of Bcl-2, CDK4, CDK6, and Cyclin D1. | [6][8][10][9] |
| Hepatocellular Carcinoma | HepG2, Hep3B, Bel-7402 | Yes | G1 phase | Increase in active caspase-3 and Bax/Bcl-2 ratio; Upregulation of p21 and p27. | [1][2][3] |
| Breast Cancer | MDA-MB-231, MCF-7 | Yes, dose-dependent increase. | Not specified | Upregulation of Bax and cleaved caspases 3 and 9; Downregulation of Survivin. | [4][13] |
| Gastric Cancer | MKN45, SGC7901 | Yes | G1 phase | Downregulation of c-Myc, CDK2, CDK4, Cyclin D1, and Cyclin E1. | [6][7] |
| Melanoma | A375, MV3 | Yes | G2/M phase | Upregulation of PARP and Caspase3; Downregulation of CyclinB1 and CDK1. | [5][14] |
| Colorectal Cancer | HCT116 | Yes | S phase | Increase in p21Cip1/WAF1 and p27Kip1. | [11] |
| Pancreatic Cancer | ASPC-1, CAPAN-1 | Yes | Disrupted progression | Not specified | [15] |
| Cervical Cancer | HeLa | Yes (autophagy-related) | Not specified | LC3-II accumulation and ULK1 activation. | [16][17] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
MAPK Signaling Pathway in Renal Cell Carcinoma
In renal cell carcinoma (RCC) cells, this compound has been shown to disturb the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][10] It leads to the upregulation of phosphorylated p38 and JNK, which are generally associated with apoptosis, while downregulating the phosphorylation of ERK, a kinase often involved in cell proliferation and survival.[8][10][9]
Caption: this compound's effect on the MAPK pathway in RCC.
STAT3 Signaling Pathway in Multiple Cancers
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of cell survival and proliferation and is often constitutively active in cancer cells. This compound has been found to inhibit STAT3 phosphorylation and its downstream targets in several cancer types, including prostate, pancreatic, liver, and breast cancers.[1][4][6][13] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Survivin, and cell cycle regulators like c-Myc and Cyclin D1.[6]
Caption: this compound's inhibition of the STAT3 signaling pathway.
Akt/β-catenin Signaling Pathway in Colorectal Cancer
In colorectal cancer sphere-forming cells, this compound has been shown to inactivate the Akt pathway, which in turn suppresses β-catenin signaling.[11] This leads to a reduction in the expression of stemness markers like Oct4 and Nanog and inhibits cell growth.[6][11]
Caption: this compound's effect on the Akt/β-catenin pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and antibody dilutions, it is essential to consult the original research articles.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: After treatment, MTT or CCK-8 solution is added to each well and incubated for a period that allows for the conversion of the reagent into a colored product by metabolically active cells.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment: Cells are cultured and treated with this compound as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.
-
Quantification: The percentage of apoptotic cells in each treatment group is quantified.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against the proteins of interest overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Experimental Workflow Overview
Caption: General experimental workflow for studying this compound's effects.
References
- 1. This compound shows potent antitumor activity for human hepatocellular carcinoma in vitro and in vivo through apoptosis induction and angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-tumor effect of this compound from the branch bark of cultivated mulberry in Bel-7402 cells via the MAPK pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances [frontiersin.org]
- 7. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 10. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the growth of human colorectal cancer HCT116-derived sphere-forming cells via the inactivation of Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Autophagy inhibits cell death induced by the anti-cancer drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Morusin's Kinase Inhibitory Activity: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of Morusin's kinase inhibitory activity against established kinase inhibitors. Due to the limited availability of public data on this compound's direct biochemical inhibition of specific kinases, this guide focuses on its well-documented effects on key signaling pathways within a cellular context.
This compound, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-cancer and anti-inflammatory properties. Its mechanism of action often involves the modulation of critical kinase signaling pathways that are frequently dysregulated in various diseases. This guide benchmarks this compound's activity against well-characterized kinase inhibitors: Dasatinib, a multi-targeted tyrosine kinase inhibitor; Stattic, a STAT3 inhibitor; and Wortmannin, a PI3K inhibitor.
Comparative Analysis of Inhibitor Activity
The following tables summarize the inhibitory concentrations of this compound and the selected benchmark inhibitors. It is important to note that the data for this compound primarily reflects its inhibitory effects on cancer cell proliferation (IC50 values), which is an outcome of its impact on various signaling pathways. In contrast, the data for the benchmark inhibitors are primarily their half-maximal inhibitory concentrations (IC50) against specific purified kinases.
| This compound: Inhibitory Concentration (IC50) against Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| A375 (Melanoma) | 4.634[1] |
| MV3 (Melanoma) | 9.7[1] |
| PIG1 (Normal Melanocytes) | 21.04[1] |
| HaCaT (Normal Keratinocytes) | 18.01[1] |
| Benchmark Kinase Inhibitors: Half-Maximal Inhibitory Concentration (IC50) | ||
| Inhibitor | Target Kinase | IC50 |
| Dasatinib | Abl | <1 nM |
| Src | 0.8 nM | |
| c-Kit | 79 nM | |
| Stattic | STAT3 (SH2 domain binding) | 5.1 µM |
| Wortmannin | PI3K | 3 nM |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflows for assessing kinase inhibitor activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific kinases, cell lines, or experimental conditions.
Biochemical Kinase Assay (General Protocol)
This assay is used to determine the direct inhibitory effect of a compound on a purified kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound, benchmark inhibitors) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the diluted compounds and the purified kinase to the wells of the assay plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Pathway Inhibition Assay (Western Blot)
This method assesses the effect of an inhibitor on the phosphorylation status of a specific kinase or its downstream substrate within a cellular context.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[1]
-
Conclusion
This compound demonstrates significant biological activity by modulating key kinase signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways.[2][3] While direct biochemical IC50 values against specific kinases are not widely available, its potent inhibitory effects on cancer cell proliferation at micromolar concentrations suggest it is a promising candidate for further investigation.[1] In contrast, benchmark inhibitors like Dasatinib and Wortmannin exhibit potent, direct inhibition of their target kinases at nanomolar concentrations.
This guide provides a framework for researchers to contextualize the activity of this compound. Future studies focusing on in vitro kinase assays with purified enzymes will be crucial for a more direct and quantitative comparison of this compound's potency against established kinase inhibitors.
References
- 1. This compound shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound as a drug candidate: opportunities, limitations, and the path toward clinical translation [frontiersin.org]
- 3. Mechanism of this compound on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Morusin and Other Natural Extracts from Morus alba
For Researchers, Scientists, and Drug Development Professionals
The white mulberry (Morus alba) has a long history in traditional medicine, and modern research is increasingly validating its therapeutic potential. Various parts of the plant, including the leaves, root bark, and fruit, are rich in bioactive compounds. Among these, Morusin, a prenylated flavonoid found predominantly in the root bark, has garnered significant attention for its potent pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of this compound versus other natural extracts from Morus alba, supported by experimental data, to aid researchers and drug development professionals in their exploration of these natural products.
Data Summary: A Comparative Overview
The following tables summarize the in vivo efficacy of this compound and various Morus alba extracts across different therapeutic areas. This data is compiled from multiple preclinical studies and is intended to provide a comparative snapshot of their potential.
Table 1: Anti-Cancer Efficacy
| Compound/Extract | Animal Model | Cancer Type | Dosage & Administration | Key Efficacy Endpoints & Results | Citation(s) |
| This compound | Xenograft mouse model | Human gastric cancer | Not specified | Inhibited tumor growth by downregulating c-Myc oncogene. | [1] |
| This compound | Xenograft mouse model | Human melanoma | Not specified | Effectively inhibited the growth of melanoma xenografts. | [2] |
| This compound | Xenograft mouse model | Human hepatocellular carcinoma (HepG2) | Not specified | Suppressed tumor growth and STAT3 phosphorylation. | [3] |
| Albanol B (from M. alba) | Xenograft mouse model | Human lung cancer | Not specified | Suppressed in vivo tumor growth. | [1] |
| Morus alba Root Bark Extract | Xenograft mouse model | Human colorectal cancer (SW480) | Not specified | Induced cell growth arrest and apoptosis. | [1] |
| Morus alba Leaf Extract (Aqueous) | Wistar rats | N-nitrosodiethylamine-induced hepatocarcinogenesis | 1,000 mg/kg b.w./day in diet | Partially suppressed the appearance of pre-neoplastic lesions. | [4] |
| Morus alba Fruit Extract (Hydromethanolic) | Not applicable (in vitro data) | Lung adenocarcinoma (A549) | IC50: 18.4 ± 3.01 µg/ml (ripe), 29.41 ± 3.6 µg/ml (young) | Demonstrated potent cytotoxicity. | [5] |
Table 2: Anti-Inflammatory Efficacy
| Compound/Extract | Animal Model | Inflammation Model | Dosage & Administration | Key Efficacy Endpoints & Results | Citation(s) |
| This compound | Mice | Mycoplasma pneumonia infection | Not specified | Suppressed mycoplasma pneumonia via inhibition of Wnt/β-catenin and NF-κB signaling. | [6] |
| This compound | Not applicable (in vitro data) | LPS-stimulated macrophages | Not specified | Reduced nitrite (B80452) and PGE2 production; decreased COX-2 and iNOS levels. | |
| Morus alba Root Bark Extract | Not specified | Not specified | Not specified | Suppressed the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6 by inhibiting NF-κB activation. | [7] |
| Morus alba Leaf Extract (Methanolic) | Mice | High-fat diet-induced obesity | Not specified | Reduced the expression of proinflammatory mediators such as Tnf-α, Il-1β, and Il-6. | [8] |
| Morus alba Fruit Extract (Ethanol) | Not applicable (in vitro data) | LPS-stimulated RAW 264.7 macrophages | Not specified | Markedly inhibited ROS generation and nitric oxide (NO) production. |
Table 3: Metabolic Regulation Efficacy
| Compound/Extract | Animal Model | Disease Model | Dosage & Administration | Key Efficacy Endpoints & Results | Citation(s) |
| This compound | Streptozotocin-induced diabetic mice | Type 1 Diabetes | Not specified | Reduced lipid peroxidation, leading to hypoglycemic effects. | [6] |
| Morus alba Leaf Extract (Ethanol) | Streptozotocin-induced diabetic rats | Diabetes | Not specified | Showed high antihyperglycemic efficacy. | [9] |
| Morus alba Leaf Extract (Aqueous) | Diabetic rats | Diabetes | Not specified | Reduced serum glucose, common cholesterol, triglycerides, and LDL. | [9] |
| Morus alba Leaf Polysaccharides | Obese mice | Obesity | Not specified | Ameliorated metabolic disorders and reduced body, liver, and adipose tissue weight. | [10] |
| Morus alba Water Extracts | Hamsters | High fat/cholesterol diet | 1% and 2% MWEs in diet for 12 weeks | Significantly reduced plasma total cholesterol (by 30-37%) and triglycerides (by 16-35%). | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Protocol 1: Evaluation of Anti-Cancer Efficacy of Morus alba Leaf Extract
-
Animal Model: Male Wistar rats.
-
Induction of Hepatocarcinogenesis: N-nitrosodiethylamine (NDEA) was administered in the drinking water.
-
Treatment: An aqueous extract of mulberry leaves was provided in the diet at a concentration of 1,000 mg/kg body weight per day.
-
Experimental Groups:
-
Control group.
-
Mulberry extract-treated group.
-
NDEA-treated group.
-
Mulberry extract plus NDEA-treated group.
-
-
Assessment: The study assessed histological and biochemical markers to determine the suppressive effect of the mulberry extract on the development of pre-neoplastic lesions. The antioxidant properties of the extract were also evaluated as a potential mechanism of action.[4]
Protocol 2: Assessment of Hypolipidemic Effects of Morus alba Water Extracts
-
Animal Model: Hamsters.
-
Diet: Animals were fed a high fat/cholesterol diet (HFCD).
-
Treatment: The diet was supplemented with either 1% or 2% mulberry water extracts (MWEs).
-
Duration: The experimental feeding period was 12 weeks.
-
Outcome Measures: Plasma and hepatic levels of total cholesterol (TC) and triglycerides (TG) were measured. Gene expression analysis of the low-density lipoprotein receptor (LDLR) and enzymes involved in lipid biosynthesis was conducted in HepG2 cells to elucidate the mechanism of action.[11]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the molecular mechanisms underlying the observed in vivo effects, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of the NF-κB signaling pathway by this compound and Morus alba extracts.
Caption: A generalized experimental workflow for assessing in vivo anti-cancer efficacy.
Conclusion
The available in vivo data suggests that both this compound and various extracts from Morus alba possess significant therapeutic potential across a range of diseases, including cancer, inflammation, and metabolic disorders. This compound, as an isolated compound, often exhibits potent and specific mechanisms of action, such as the direct inhibition of key signaling molecules like those in the NF-κB pathway. On the other hand, crude extracts from the leaves, root bark, and fruit of Morus alba offer a complex mixture of bioactive compounds that may act synergistically to produce their therapeutic effects.
For drug development, this compound presents a promising lead compound for optimization and synthesis of more potent analogues. The natural extracts of Morus alba, however, could be valuable as standardized botanical drugs or nutraceuticals. Further head-to-head in vivo comparative studies are warranted to more definitively delineate the relative efficacy and therapeutic applications of this compound versus the various extracts of Morus alba. Researchers are encouraged to consider the specific pathological context and desired mechanism of action when selecting between these natural products for further investigation.
References
- 1. Albanol B from Mulberries Exerts Anti-Cancer Effect through Mitochondria ROS Production in Lung Cancer Cells and Suppresses In Vivo Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morus alba: natural and valuable effects in weight loss management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of mulberry (Morus alba L.) extracts on lipid homeostasis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Morusin
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds is paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of Morusin, a prenylated flavonoid under investigation for its diverse biological activities. Adherence to these guidelines will help mitigate risks and ensure compliance with safety protocols.
I. This compound: Key Safety and Handling Data
Before handling this compound, it is crucial to be aware of its properties and the necessary personal protective equipment (PPE). The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₆ | [1][2] |
| Molecular Weight | 420.5 g/mol | [1][2] |
| Melting Point | 214°C to 216°C | [1] |
| Solubility | Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Low water solubility. | [1][3][4][5] |
| Appearance | Off-White to Dark Yellow Solid | [5] |
| OSHA Hazards | No known OSHA hazards. Not a dangerous substance according to GHS. | [6] |
Personal Protective Equipment (PPE):
-
Respiratory Protection: For tasks with potential for dust formation, use a full-face particle respirator type N99 (US) or type P2 (EN 143).[6]
-
Hand Protection: Handle with gloves.[6]
-
Eye Protection: Use a face shield and safety glasses.[6]
-
Body Protection: Choose body protection according to the amount and concentration of the dangerous substance at the workplace.[6]
II. Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] The following protocol outlines the necessary steps to prepare this compound waste for disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and this compound-contaminated materials.
-
The container should be labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Preparing this compound for Disposal:
-
Solid this compound: Carefully transfer solid this compound waste into the designated hazardous waste container.
-
This compound Solutions: For solutions containing this compound, the recommended procedure is to dissolve or mix the material with a combustible solvent.[6] This preparation is for eventual incineration.
-
Empty Containers: Containers that held this compound should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
3. Storage of this compound Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[6]
-
The final disposal method should be incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
5. Spill Management:
-
In the event of a spill, avoid dust formation.[6]
-
Use appropriate absorbent material, such as sand or diatomaceous earth, to contain the spill.
-
Collect the absorbed waste and place it in a sealed container for hazardous waste disposal.
-
Do not flush spills with water.
III. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
IV. Regulatory Compliance
It is imperative to observe all federal, state, and local environmental regulations regarding chemical waste disposal.[6] This guide provides a general framework; however, always consult your institution's specific safety protocols and your local EHS guidelines to ensure full compliance. In case of exposure, move the affected person to fresh air and seek medical attention.[6] If the substance comes into contact with skin or eyes, wash off with soap and plenty of water or rinse thoroughly for at least 15 minutes, respectively, and consult a doctor.[6]
References
- 1. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:62596-29-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound CAS#: [m.chemicalbook.com]
- 6. sinophytochem.com [sinophytochem.com]
Personal protective equipment for handling Morusin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Morusin. Given the compound's known cytotoxic properties against various cancer cell lines, a cautious approach is paramount. While some safety data sheets (SDS) may classify this compound as having no known OSHA hazards, its biological activities warrant handling it as a potentially hazardous compound.[1] This guide outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and appropriate disposal methods to ensure the safety of laboratory personnel and the integrity of research.
Hazard Assessment and Quantitative Data
The toxicological properties of this compound have not been exhaustively investigated.[1] However, its demonstrated ability to induce apoptosis and inhibit the growth of cancer cells necessitates careful handling to avoid exposure.[2][3][4][5][6][7][8] Acute toxicity studies in rodents have indicated a relatively high tolerance, but comprehensive long-term safety data is not available.[9] Therefore, treating this compound as a cytotoxic substance is a prudent safety measure.
| Property | Data |
| GHS Classification | Not definitively classified. An older Material Safety Data Sheet (MSDS) from 2017 states it is not a dangerous substance according to GHS, but this may not reflect current understanding of its cytotoxic potential.[1] |
| Signal Word | Not established. |
| Hazard Statements | Not established. Potential for respiratory tract, skin, and eye irritation.[1] |
| Acute Toxicity (Oral) | No definitive LD50 value has been established. Studies in rodents showed no mortality at doses up to 100 mg/kg, but comprehensive data is lacking.[9] |
| Occupational Exposure Limit (OEL) | Not established. |
| Molecular Weight | 420.46 g/mol |
| Melting Point | 232-235 °C[1] |
| Form | Solid powder[1] |
| Solubility | Soluble in Methanol and Ethyl Acetate.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE for various tasks.
| Task | Recommended PPE |
| Handling Solid this compound Powder | Gloves: Double gloving with nitrile gloves is recommended.[10][11] Respiratory Protection: A full-face particle respirator (NIOSH type N99 or EN 143 type P2 filter cartridges) is advised.[1] Eye Protection: Chemical safety goggles and a face shield.[1] Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs. |
| Handling this compound Solutions | Gloves: Nitrile gloves.[10][11] Respiratory Protection: Not generally required if handled within a certified chemical fume hood. Eye Protection: Chemical safety goggles. Body Protection: A standard lab coat. |
| Cleaning and Decontamination | Gloves: Double gloving with nitrile gloves. Respiratory Protection: A full-face particle respirator may be necessary depending on the nature of the spill. Eye Protection: Chemical safety goggles and a face shield. Body Protection: A disposable, solid-front lab coat. |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational plan is critical for safety and to prevent contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]
-
The storage area should be clearly labeled as containing cytotoxic compounds.
Handling and Preparation of Solutions
-
Engineering Controls : All handling of solid this compound powder, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Weighing : Use a dedicated and calibrated analytical balance within the fume hood. Use anti-static weigh paper or a weigh boat.
-
Solubilization : Add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling : All solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation :
-
Solid Waste : Contaminated PPE (gloves, lab coats), weigh paper, and other solid materials should be collected in a dedicated, clearly labeled "Cytotoxic Waste" container with a lid.
-
Liquid Waste : Unused this compound solutions and solvents used for rinsing contaminated glassware should be collected in a sealed, leak-proof container labeled "Hazardous Liquid Waste: this compound" and the solvent name.
-
Sharps : Needles and syringes used for transferring this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.
-
-
Decontamination :
-
Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
Work surfaces in the fume hood should be decontaminated after each use.
-
-
Final Disposal :
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Weigh paper or boat
-
Appropriate size vial with a screw cap
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation : Don all required PPE for handling solid this compound (double nitrile gloves, full-face respirator, safety goggles, face shield, and a disposable lab coat).
-
Fume Hood : Perform all subsequent steps in a certified chemical fume hood.
-
Weighing :
-
Place a clean piece of weigh paper on the analytical balance and tare it.
-
Carefully weigh the desired amount of this compound powder (e.g., 4.205 mg for 1 mL of a 10 mM solution).
-
Record the exact weight.
-
-
Transfer : Carefully transfer the weighed this compound powder into the labeled vial.
-
Solubilization :
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Securely cap the vial.
-
-
Dissolving :
-
Gently swirl the vial to wet the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.
-
-
Storage : Store the stock solution at -20°C or as recommended for the specific research application. Ensure the vial is tightly sealed.
-
Decontamination and Waste Disposal :
-
Dispose of the weigh paper and any contaminated pipette tips in the solid cytotoxic waste container.
-
Wipe down the spatula and the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE and dispose of it in the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
Workflow and Logical Relationships
The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. sinophytochem.com [sinophytochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Pro-Health Benefits of this compound Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic and anti-Warburg effect of this compound via ROS mediated inhibition of FOXM1/c-Myc signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the therapeutic and anti-tumor properties of this compound: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unisafegloves.com [unisafegloves.com]
- 11. magidglove.com [magidglove.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
